molecular formula C17H18N2O6S B15559898 Carbenicillin CAS No. 4697-36-3; 4800-94-6

Carbenicillin

货号: B15559898
CAS 编号: 4697-36-3; 4800-94-6
分子量: 378.4 g/mol
InChI 键: FPPNZSSZRUTDAP-UWFZAAFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carbenicillin is a penicillin antibiotic having a 6beta-2-carboxy-2-phenylacetamido side-chain. It has a role as an antibacterial drug. It is a penicillin and a penicillin allergen. It is a conjugate acid of a this compound(2-).
Broad-spectrum semisynthetic penicillin derivative used parenterally. It is susceptible to gastric juice and penicillinase and may damage platelet function.
This compound is a Penicillin-class Antibacterial.
This compound has been reported in Solanum lycopersicum with data available.
This compound is a broad-spectrum, semi-synthetic penicillin antibiotic with bactericidal and beta-lactamase resistant activity. This compound acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation prevents the cross-linkage of peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This leads to incomplete bacterial cell wall synthesis and eventually causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for bacterial disease and has 1 investigational indication.
See also: this compound Disodium (active moiety of);  this compound Indanyl Sodium (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S,5R,6R)-6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25)/t9?,10-,11+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPNZSSZRUTDAP-UWFZAAFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4800-94-6 (di-hydrochloride salt)
Record name Carbenicillin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048464
Record name Carbenicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carbenicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

WHITE TO OFF-WHITE, CRYSTALLINE POWDER; BITTER TASTE; HYGROSCOPIC; ODORLESS; PKA1: 2.76; PKA2: 3.5; SPECIFIC OPTICAL ROTATION: +175 TO +185 DEG; 1 G SOL IN 1.2 ML WATER, 25 ML ALCOHOL; SOL IN METHANOL, DIL ALKALI, DIL ACID; INSOL IN ACETONE, CHLOROFORM, ETHER /DISODIUM/, 3.90e-01 g/L
Record name Carbenicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00578
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CARBENICILLIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3020
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carbenicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4697-36-3
Record name Carbenicillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4697-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbenicillin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbenicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00578
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carbenicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbenicillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBENICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G42ZU72N5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CARBENICILLIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3020
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carbenicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carbenicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbenicillin (B1668345), a semisynthetic β-lactam antibiotic, exerts its bactericidal effects by inhibiting the final stages of bacterial cell wall synthesis. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's activity, quantitative data on its efficacy, and comprehensive protocols for key experimental assays. By targeting and irreversibly acylating penicillin-binding proteins (PBPs), this compound effectively halts the transpeptidation reactions essential for the integrity of the peptidoglycan layer, leading to cell lysis and bacterial death. This document is intended to serve as a technical resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound belongs to the carboxypenicillin subgroup of penicillins and is characterized by its broad-spectrum activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Proteus species.[1][2] Its fundamental mechanism of action is the disruption of the synthesis of the bacterial cell wall, a structure crucial for maintaining cellular integrity and resisting osmotic pressure.[3]

The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are membrane-bound transpeptidases.[3][4] These enzymes catalyze the final step in peptidoglycan synthesis: the cross-linking of adjacent peptidoglycan strands. This cross-linking is achieved through a transpeptidation reaction that forms peptide bridges between the D-alanine residues of the pentapeptide side chains.

This compound, being a structural analog of the D-alanyl-D-alanine terminus of the peptidoglycan precursor, binds to the active site of PBPs.[5] The strained β-lactam ring of this compound is then nucleophilically attacked by a serine residue within the PBP active site, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.[2][6] This acylation is effectively irreversible and inactivates the PBP, thereby preventing the cross-linking of the peptidoglycan layer.[6] The inhibition of peptidoglycan synthesis in growing bacteria weakens the cell wall, leading to morphological changes such as filamentation and swelling, and ultimately results in cell lysis and death.[1][3][4]

Quantitative Data

Binding Affinity to Penicillin-Binding Proteins (PBPs)

The efficacy of this compound is closely linked to its binding affinity for various PBPs. In Pseudomonas aeruginosa, this compound has been shown to have a significant affinity for PBPs 1a, 1b, and 4.[7][8] Resistance in some clinical isolates of P. aeruginosa has been correlated with a decreased affinity of these PBPs for this compound by nearly two orders of magnitude.[7][8]

Inhibition of Transpeptidase Activity

This compound effectively inhibits the transpeptidase activity of PBPs. In a study using a membrane fraction from Pseudomonas aeruginosa, this compound at a concentration of 50 µg/ml strongly inhibited the transpeptidation reaction involved in peptidoglycan synthesis.[9]

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound against a range of clinically relevant bacterial isolates.

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Pseudomonas aeruginosa10,838Not Specified64>512[10]
Escherichia coliNot Specified≤8 - >512Not SpecifiedNot Specified[10]
Proteus mirabilisNot Specified≤8 - >512Not SpecifiedNot Specified[10]
Enterobacter spp.Not Specified≤8 - >512Not SpecifiedNot Specified[10]
Serratia spp.Not Specified≤8 - >512Not SpecifiedNot Specified[10]
Klebsiella spp.Not Specified≤8 - >512Not SpecifiedNot Specified[10]
Haemophilus influenzaeNot Specified≤0.5 - >4Not SpecifiedNot Specified[10]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the binding affinity of this compound to specific PBPs by competing with a labeled penicillin derivative.

Methodology:

  • Membrane Preparation:

    • Grow bacterial cells to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).

    • Lyse the cells using a French press or sonication.

    • Separate the membrane fraction by ultracentrifugation.

    • Resuspend the membrane pellet in a buffer and store at -70°C.[11]

  • Competition Assay:

    • Incubate the bacterial membranes with varying concentrations of unlabeled this compound.

    • Add a fluorescently labeled penicillin, such as Bocillin FL, to the mixture at a fixed concentration.[5]

    • Incubate for a specific time (e.g., 30 minutes) at room temperature to allow binding to equilibrium.[12]

    • Stop the reaction by adding a surplus of cold (unlabeled) penicillin.[11]

  • Detection and Analysis:

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence scanner.

    • The intensity of the fluorescent signal for each PBP band is inversely proportional to the binding affinity of this compound.

    • Quantify the band intensities to determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the binding of the fluorescent probe.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology (Broth Microdilution):

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[13]

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) medium.

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Incubation:

    • Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial inoculum.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[14]

Visualizations

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Carbenicillin_Mechanism cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm This compound This compound PBP Penicillin-Binding Protein (PBP) (Transpeptidase) This compound->PBP Binds to active site This compound->PBP Inhibits (Acylation) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Peptidoglycan_precursor Peptidoglycan Precursor (UDP-NAM-pentapeptide) Peptidoglycan_precursor->Crosslinking CellWall Mature Cell Wall Crosslinking->CellWall Synthesis Peptidoglycan Precursor Synthesis Synthesis->Peptidoglycan_precursor

Caption: Mechanism of this compound action.

Experimental Workflow: PBP Competition Assay

PBP_Competition_Assay_Workflow start Start: Bacterial Membrane Preparation incubation_this compound Incubate membranes with varying concentrations of this compound start->incubation_this compound incubation_fluorescent Add and incubate with fluorescent penicillin (e.g., Bocillin FL) incubation_this compound->incubation_fluorescent stop_reaction Stop reaction with excess cold penicillin incubation_fluorescent->stop_reaction sds_page Separate proteins by SDS-PAGE stop_reaction->sds_page visualize Visualize fluorescent PBP bands sds_page->visualize analyze Quantify band intensity and determine IC₅₀ visualize->analyze end End: Determine Binding Affinity analyze->end

References

Carbenicillin: A Technical Guide to its Discovery, Development, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, historical development, and core scientific principles of carbenicillin (B1668345), a pivotal semi-synthetic penicillin that expanded the spectrum of activity against challenging Gram-negative pathogens.

Discovery and Historical Development

The journey of this compound begins within the broader narrative of penicillin's evolution. Following the groundbreaking discovery of penicillin by Alexander Fleming in 1928 and its subsequent mass production during World War II, the post-war era saw a concerted effort to overcome the limitations of natural penicillins, such as their narrow spectrum of activity and susceptibility to bacterial resistance mechanisms.[1][2][3][4][5]

Scientists at Beecham Research Laboratories in the 1960s were at the forefront of this endeavor. Building upon the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), they explored the addition of various side chains to create novel semi-synthetic penicillins with enhanced properties.[6] This research culminated in the development of this compound, a carboxypenicillin, which demonstrated significant activity against Gram-negative bacteria, most notably Pseudomonas aeruginosa, a pathogen notoriously resistant to other penicillins.[7] Marketed under the trade name Pyopen, this compound represented a significant therapeutic advance, particularly for treating severe infections in hospitalized patients.[7]

A chronological overview of key milestones in the development of this compound is presented below:

YearMilestoneReference
1928 Alexander Fleming discovers the antibacterial properties of the Penicillium mold.[1][2][3][4][5]
Late 1950s Isolation of 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule, enabling the synthesis of semi-synthetic penicillins.[6]
1960s Scientists at Beecham Research Laboratories synthesize this compound (α-carboxybenzylpenicillin).[7]
Late 1960s This compound is introduced into clinical practice, offering a new treatment option for infections caused by Pseudomonas aeruginosa.[7]
1970s Widespread clinical use of this compound for treating urinary tract infections and other serious Gram-negative infections.[7][8]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterial cell.

The underlying signaling pathway can be visualized as follows:

Carbenicillin_Mechanism_of_Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall_Integrity Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Disrupts Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Integrity->Cell_Lysis Leads to

Caption: Mechanism of action of this compound.

The key steps in this pathway are:

  • Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes, such as transpeptidases, that are essential for the final steps of peptidoglycan synthesis.

  • Inhibition of Transpeptidation: By binding to PBPs, this compound blocks the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.

  • Disruption of Cell Wall Synthesis: The inhibition of cross-linking weakens the bacterial cell wall, making it unable to withstand the internal osmotic pressure.

  • Cell Lysis: The compromised cell wall eventually leads to cell lysis and bacterial death.

In Vitro Activity

This compound exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its most significant clinical advantage at the time of its discovery was its efficacy against Pseudomonas aeruginosa and indole-positive Proteus species.

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various clinically relevant bacteria.

Bacterial SpeciesMIC Range (µg/mL)
Escherichia coli1 - 128
Proteus mirabilis1 - 8
Proteus vulgaris1 - 128
Morganella morganii1 - 128
Pseudomonas aeruginosa4 - >1024
Enterobacter spp.1 - 128
Enterococcus spp.16 - >128
Staphylococcus aureus1 - 100
Streptococcus pneumoniae0.5 - 32

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for determining appropriate dosing regimens to achieve therapeutic concentrations at the site of infection.

Pharmacokinetic ParameterValueReference
Bioavailability (Oral) 30-40% (as indanyl sodium salt)
Protein Binding 45-60%
Elimination Half-life Approximately 1 hour in adults with normal renal function
Metabolism Minimal
Excretion Primarily renal (glomerular filtration and tubular secretion)

Experimental Protocols

This section provides detailed methodologies for key experiments related to the development and evaluation of this compound.

Synthesis of this compound from 6-Aminopenicillanic Acid (6-APA)

The synthesis of this compound involves the acylation of 6-aminopenicillanic acid with a derivative of phenylmalonic acid.

Carbenicillin_Synthesis_Workflow cluster_0 Step 1: Preparation of Phenylmalonic Acid Derivative cluster_1 Step 2: Acylation of 6-APA cluster_2 Step 3: Deprotection PMA Phenylmalonic Acid PMA_Ester Mono-protected Phenylmalonic Acid Ester PMA->PMA_Ester Protecting_Agent Protecting Agent (e.g., Benzyl (B1604629) Alcohol) Protecting_Agent->PMA_Ester PMA_Ester_Activated Activated Ester/Acid Chloride of Protected Phenylmalonic Acid PMA_Ester->PMA_Ester_Activated APA 6-Aminopenicillanic Acid (6-APA) Protected_this compound Protected this compound APA->Protected_this compound PMA_Ester_Activated->Protected_this compound Carbenicillin_Final This compound Protected_this compound->Carbenicillin_Final Deprotecting_Agent Deprotecting Agent (e.g., H2/Pd-C) Deprotecting_Agent->Carbenicillin_Final

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Preparation of a Phenylmalonic Acid Derivative:

    • Phenylmalonic acid is reacted with a suitable protecting group, such as benzyl alcohol, to form a mono-ester. This protects one of the carboxylic acid groups while leaving the other free for subsequent reaction.

    • The remaining free carboxylic acid is then converted to a more reactive species, such as an acid chloride or an activated ester, to facilitate the acylation of 6-APA.

  • Acylation of 6-Aminopenicillanic Acid (6-APA):

    • 6-APA is dissolved in a suitable organic solvent (e.g., acetone (B3395972) or dichloromethane) containing a base (e.g., triethylamine) to neutralize the resulting hydrochloric acid.

    • The activated phenylmalonic acid derivative is added slowly to the 6-APA solution at a controlled temperature (typically low, e.g., 0-5 °C) to initiate the acylation reaction.

    • The reaction mixture is stirred for a specified period to ensure completion.

  • Deprotection:

    • The protecting group is removed from the phenylmalonic acid side chain. For a benzyl ester, this is commonly achieved through catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

  • Isolation and Purification:

    • The final this compound product is isolated from the reaction mixture through extraction and precipitation.

    • Purification is typically achieved by recrystallization to yield the final product as a white crystalline solid.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this methodology.[9]

MIC_Determination_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Microtiter Plate Wells Serial_Dilution->Inoculate Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Detailed Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile distilled water or buffer) at a known concentration.

  • Serial Dilution: Two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth). This creates a range of antibiotic concentrations.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included.

  • Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation: After incubation, the plate is visually inspected for bacterial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Quantification of this compound in Human Plasma by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for the quantitative determination of drug concentrations in biological fluids.

HPLC_Quantification_Workflow Start Start Sample_Collection Collect Plasma Sample Start->Sample_Collection Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_Injection Inject into HPLC System Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis and Quantification UV_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for HPLC quantification of this compound in plasma.

Detailed Methodology:

  • Sample Preparation:

    • A known volume of human plasma is mixed with a protein precipitating agent, such as acetonitrile, to remove proteins that can interfere with the analysis.[10]

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The clear supernatant is carefully transferred to a new tube.

    • The supernatant is evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in a specific volume of the HPLC mobile phase.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used for the separation.[11]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is used as the mobile phase. The exact composition and pH are optimized to achieve good separation of this compound from other plasma components.[10][12]

    • Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

    • Detection: UV detection is commonly employed, with the wavelength set to the absorbance maximum of this compound.[11][12]

  • Quantification:

    • A calibration curve is constructed by analyzing standard solutions of this compound of known concentrations.

    • The peak area of this compound in the chromatogram of the plasma sample is measured and compared to the calibration curve to determine the concentration of the drug in the original plasma sample.

Clinical Development and Therapeutic Use

This compound was primarily developed for the treatment of serious infections caused by susceptible Gram-negative bacteria, particularly Pseudomonas aeruginosa and Proteus species. Its main clinical application has been in the management of complicated urinary tract infections.[7][8][13]

Clinical Trial Design for Complicated Urinary Tract Infections (cUTIs) - A Representative Protocol from the 1970s

Clinical trials conducted in the 1970s to evaluate the efficacy of this compound for cUTIs typically followed a structured protocol.

Clinical_Trial_Workflow Start Start Patient_Screening Patient Screening and Informed Consent Start->Patient_Screening Inclusion_Criteria Inclusion Criteria Met? (e.g., cUTI diagnosis, susceptible pathogen) Patient_Screening->Inclusion_Criteria Baseline_Assessment Baseline Assessment: - Clinical Evaluation - Urine Culture & Sensitivity - Laboratory Tests Inclusion_Criteria->Baseline_Assessment Yes End End Inclusion_Criteria->End No Randomization Randomization (if comparative trial) Baseline_Assessment->Randomization Treatment_Phase Treatment with this compound (Defined Dose and Duration) Randomization->Treatment_Phase Monitoring On-Treatment Monitoring: - Clinical Response - Adverse Events Treatment_Phase->Monitoring End_of_Treatment_Assessment End-of-Treatment Assessment: - Clinical Evaluation - Repeat Urine Culture Monitoring->End_of_Treatment_Assessment Follow_up Follow-up Assessment (e.g., 1-2 weeks post-treatment) End_of_Treatment_Assessment->Follow_up Data_Analysis Data Analysis: - Efficacy (Bacteriological and Clinical Cure) - Safety Follow_up->Data_Analysis Data_Analysis->End

Caption: A representative workflow for a clinical trial of this compound in cUTIs.

Key Components of the Protocol:

  • Patient Population: Patients with a diagnosis of complicated urinary tract infection, confirmed by urine culture demonstrating a susceptible pathogen.

  • Study Design: Often an open-label, non-comparative study, or a randomized controlled trial comparing this compound to another antibiotic.

  • Intervention: Administration of a specified dose of this compound (e.g., parenteral or oral indanyl this compound) for a defined duration (e.g., 10-14 days).

  • Assessments:

    • Baseline: Clinical evaluation, urine culture and susceptibility testing, and baseline laboratory tests (hematology, renal and hepatic function).

    • During Treatment: Monitoring for clinical improvement and adverse events.

    • End of Treatment: Repeat clinical evaluation and urine culture to assess for bacteriological eradication.

    • Follow-up: A post-treatment visit to assess for relapse.

  • Endpoints:

    • Primary Efficacy Endpoint: Bacteriological cure, defined as the eradication of the baseline pathogen from the urine at the end of treatment and at follow-up.

    • Secondary Efficacy Endpoint: Clinical cure, defined as the resolution of signs and symptoms of the UTI.

    • Safety Endpoint: Incidence and severity of adverse events.

Conclusion

The discovery and development of this compound by Beecham scientists marked a significant milestone in the history of antibiotics. As the first penicillin with reliable activity against Pseudomonas aeruginosa, it provided a much-needed therapeutic option for serious Gram-negative infections. The methodologies developed for its synthesis, in vitro evaluation, and clinical assessment laid the groundwork for future antibiotic research and development. While the emergence of newer, more potent, and beta-lactamase-stable agents has led to a decline in its use, the principles established during the this compound era continue to inform the field of infectious diseases and drug discovery.

References

Carbenicillin's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenicillin (B1668345) is a semi-synthetic penicillin antibiotic belonging to the carboxypenicillin subgroup.[1][2] It exhibits a broad spectrum of activity, particularly against gram-negative bacteria, a feature that has rendered it a significant tool in both clinical and research settings. Like other β-lactam antibiotics, this compound's primary mechanism of action involves the disruption of bacterial cell wall synthesis.[3] This guide provides an in-depth overview of this compound's activity against gram-negative bacteria, presenting quantitative susceptibility data, detailed experimental protocols for its evaluation, and visualizations of its molecular interactions.

This compound exerts its bactericidal effect by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[3] By acylating the serine residue in the active site of PBPs, this compound blocks the transpeptidation step, preventing the cross-linking of peptidoglycan chains. This disruption leads to a loss of cell wall integrity and subsequent cell lysis, particularly in actively growing bacteria.[3]

Data Presentation: In Vitro Susceptibility of Gram-Negative Bacteria to this compound

The following table summarizes the in vitro activity of this compound against a range of clinically relevant gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. MIC50 and MIC90 values indicate the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Gram-Negative BacteriaMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli25 or less--
Pseudomonas aeruginosa200 to 300--
Proteus spp.25 or less--
Klebsiella spp.Resistant--
Enterobacter spp.---
Acinetobacter calcoaceticusResistant (73% of ampicillin-resistant strains)--
Citrobacter freundiiResistant (67% of ampicillin-resistant strains)--
Serratia marcescensResistant (90% of ampicillin-resistant strains)--
Providencia stuartiiResistant (96% of ampicillin-resistant strains)--

Note: Data is compiled from multiple sources.[4][5] "-" indicates that specific data was not available in the cited literature.

Experimental Protocols

The determination of this compound's in vitro activity against gram-negative bacteria is primarily achieved through standardized antimicrobial susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures to ensure reproducibility and accuracy. The two most common methods are broth microdilution and agar (B569324) dilution.[6][7]

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent.

  • Preparation of Microtiter Plates: Dispense the growth medium into the wells of a 96-well plate. Create serial two-fold dilutions of the this compound stock solution across the wells to achieve the desired concentration range.

  • Inoculum Preparation: From a pure overnight culture of the test bacterium, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized inoculum and add a specific volume to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in an aerobic environment.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Agar Dilution Method for MIC Determination

In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates.

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound of a known concentration.

  • Preparation of Agar Plates: Prepare a series of molten Mueller-Hinton agar tubes. Add calculated volumes of the this compound stock solution to each tube to achieve the desired final concentrations after mixing with the agar. Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation: Using a multipoint inoculator or a calibrated loop, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including a growth control plate without any antibiotic.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria at the inoculation spot.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound's activity and evaluation.

G cluster_0 Broth Microdilution Workflow prep_stock Prepare This compound Stock Solution prep_plates Prepare Serial Dilutions in Microtiter Plate prep_stock->prep_plates inoculate Inoculate Microtiter Plate prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

G cluster_1 This compound Mechanism of Action pbp Penicillin-Binding Protein (PBP) crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes inhibition Inhibition of Transpeptidation pbp->inhibition peptidoglycan Peptidoglycan Precursors peptidoglycan->pbp Binds to cell_wall Stable Cell Wall crosslinking->cell_wall This compound This compound This compound->pbp lysis Cell Lysis inhibition->lysis

Caption: Inhibition of peptidoglycan synthesis by this compound.

G cluster_2 Mechanism of Resistance: β-Lactamase beta_lactamase β-Lactamase Enzyme inactive_this compound Inactive This compound beta_lactamase->inactive_this compound Hydrolyzes β-lactam ring This compound This compound (Active) This compound->beta_lactamase Binds to

Caption: Inactivation of this compound by β-lactamase enzymes.

References

chemical structure and properties of carbenicillin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Carbenicillin (B1668345)

Introduction

This compound is a semi-synthetic antibiotic belonging to the carboxypenicillin subgroup of the β-lactam family.[1][2] Developed in the late 1960s by scientists at Beecham, it was the first penicillin to exhibit significant activity against Pseudomonas aeruginosa, a critical advancement in treating infections caused by this opportunistic pathogen.[3] This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, antimicrobial spectrum, and the mechanisms by which bacteria develop resistance. It also details standard experimental protocols for its characterization, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Synthesis

This compound's core structure consists of a β-lactam ring fused to a thiazolidine (B150603) ring, which together form the 6-aminopenicillanic acid (6-APA) nucleus common to all penicillins.[3] It is distinguished by its 6β-(2-carboxy-2-phenylacetamido) side chain.[3][4] This α-carboxy phenylacetyl side chain is crucial for its extended spectrum of activity, particularly against Gram-negative bacteria.[3]

The synthesis of this compound involves the acylation of 6-APA with a derivative of phenylmalonic acid.[5] For instance, 6-APA can be acylated using the monobenzyl ester chloride of phenylmalonic acid, followed by hydrogenolysis to remove the benzyl (B1604629) protecting group, yielding this compound.[5]

Physicochemical Properties

This compound is typically used as its disodium (B8443419) salt to enhance aqueous solubility for parenteral administration.[3][6] The free acid form is a white to off-white crystalline powder.[3] Key physicochemical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₇H₁₈N₂O₆S (Free Acid) C₁₇H₁₆N₂Na₂O₆S (Disodium Salt)[3][7]
Molecular Weight 378.40 g/mol (Free Acid) 422.36 g/mol (Disodium Salt)[3][7]
Appearance White to off-white powder[3][8]
Solubility in Water High; up to 50 mg/mL (Disodium Salt)[3][9]
pKa ~2.22 and ~3.25 (for the two carboxylic acid groups)[3]
Stability Acid-labile; degrades rapidly below pH 3.[3] Susceptible to hydrolysis by β-lactamase enzymes.[1] More stable than ampicillin (B1664943) in culture media, particularly against heat and low pH.[10][11]

Pharmacology and Mechanism of Action

This compound is a bactericidal agent that functions by inhibiting the final stage of bacterial cell wall synthesis.[2][3] The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan. The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by a set of enzymes known as Penicillin-Binding Proteins (PBPs), which include transpeptidases.[2][4]

The mechanism of action proceeds as follows:

  • Penetration: In Gram-negative bacteria, this compound traverses the outer membrane through porin channels to reach the periplasmic space where the PBPs are located.[2]

  • Binding and Acylation: The strained β-lactam ring of this compound mimics the D-Ala-D-Ala substrate of the transpeptidase enzyme. It binds to the active site of the PBP.[3]

  • Inhibition: The β-lactam ring is opened, forming a covalent acyl-enzyme intermediate. This acylation is essentially irreversible and inactivates the PBP.[4][12]

  • Cell Lysis: The inhibition of peptidoglycan cross-linking weakens the cell wall. As the bacterium grows, internal osmotic pressure becomes unsustainable, leading to cell lysis and death.[2][12] This process is often aided by the cell's own autolytic enzymes.[12]

G Mechanism of Action of this compound cluster_bacteria Gram-Negative Bacterium OuterMembrane Outer Membrane Periplasm Periplasmic Space InnerMembrane Inner Membrane This compound This compound Porin Porin Channel This compound->Porin 1. Entry PBP Penicillin-Binding Protein (PBP) Porin->PBP 2. Binds to PBP Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Lysis Cell Wall Weakening & Cell Lysis Inactivated_PBP Inactive Acyl-PBP Complex Inactivated_PBP->Lysis 4. Inhibition leads to G Mechanisms of Bacterial Resistance to this compound Resistance Resistance Mechanisms Enzymatic 1. Enzymatic Degradation Resistance->Enzymatic TargetMod 2. Target Modification Resistance->TargetMod Efflux 3. Reduced Permeability & Efflux Resistance->Efflux BetaLactamase β-Lactamase Production (e.g., TEM-1, AmpC) Enzymatic->BetaLactamase via PBP_Mutation Alteration of PBPs TargetMod->PBP_Mutation via Porin_Loss Porin Channel Loss Efflux->Porin_Loss via Efflux_Pump Active Efflux Pumps Efflux->Efflux_Pump or G Workflow for MIC Determination (Broth Microdilution) Start Start Prep_Stock Prepare & Sterilize This compound Stock Start->Prep_Stock Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilute Perform 2-Fold Serial Dilution of this compound in 96-Well Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilute->Inoculate Incubate Incubate Plate (37°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

References

An In-Depth Technical Guide to the Mode of Action of Carbenicillin on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanism by which carbenicillin (B1668345), a β-lactam antibiotic, inhibits bacterial cell wall synthesis. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Executive Summary

This compound, a semisynthetic penicillin antibiotic, exerts its bactericidal effect by targeting and inhibiting the final stages of peptidoglycan biosynthesis in susceptible bacteria. This process is critical for maintaining the structural integrity of the bacterial cell wall. The primary mode of action involves the covalent acylation of penicillin-binding proteins (PBPs), which are essential enzymes in the transpeptidation step of peptidoglycan cross-linking. This inhibition leads to a weakened cell wall, ultimately causing cell lysis and bacterial death. This guide will delve into the specific molecular interactions, quantitative measures of efficacy, and the experimental protocols used to elucidate this mechanism.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bacterial cell wall is a vital structure composed primarily of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[1] The synthesis of this complex structure is a multi-step process that is a key target for many antibiotics.

This compound's action is concentrated on the final, extracellular steps of peptidoglycan assembly.[2] The core mechanism can be broken down into the following key events:

  • Targeting Penicillin-Binding Proteins (PBPs): this compound, like other β-lactam antibiotics, is a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor peptide chains.[3] This mimicry allows it to bind to the active site of PBPs, which are bacterial transpeptidases, carboxypeptidases, and endopeptidases responsible for the cross-linking of the peptidoglycan matrix.[2]

  • Covalent Acylation and Inactivation: Upon binding, the strained β-lactam ring of this compound is cleaved, and the antibiotic forms a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the PBP.[3] This acylation is effectively an irreversible inactivation of the enzyme.

  • Inhibition of Transpeptidation: The inactivation of PBPs prevents the formation of peptide cross-links between adjacent glycan chains. This transpeptidation reaction is crucial for the strength and rigidity of the cell wall.

  • Cell Wall Degradation and Lysis: In the absence of proper cross-linking, the bacterial cell wall becomes structurally compromised. The continued activity of autolytic enzymes (autolysins), which are involved in cell wall remodeling, coupled with the inability to synthesize a stable peptidoglycan layer, leads to a loss of cell wall integrity, cell lysis, and ultimately, bacterial death.

Signaling Pathway of this compound's Action

Carbenicillin_Mechanism This compound This compound PBP Penicillin-Binding Protein (PBP) (Transpeptidase) This compound->PBP Binds to active site Acylation Covalent Acylation (Inactive PBP) PBP->Acylation Forms stable acyl-enzyme intermediate Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) Acylation->Transpeptidation Inhibits CellWall Stable Peptidoglycan Cell Wall Transpeptidation->CellWall Leads to Lysis Cell Lysis and Bacterial Death CellWall->Lysis Weakened wall leads to

Caption: Molecular mechanism of this compound's inhibitory action on bacterial cell wall synthesis.

Quantitative Data on this compound Activity

The efficacy of this compound can be quantified through various metrics, primarily Minimum Inhibitory Concentrations (MICs) and 50% inhibitory concentrations (IC50) against specific PBPs.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria
Bacterial SpeciesMIC Range (µg/mL)Reference(s)
Escherichia coli1.56 - 64
Pseudomonas aeruginosa3.13 - >1024
Proteus mirabilis1.56 - 3.13
Staphylococcus aureus1 - 512
Enterococcus faecalis> ampicillin (B1664943) MICs
Gram-negative bacilli (various)≤25 (majority of E. coli and Proteus spp.)
Pseudomonas spp.200 - 300 (for 99 of 143 strains)
Table 2: IC50 and Ki Values of this compound against Bacterial Enzymes
Bacterial SpeciesEnzyme/TargetIC50 / Ki ValueReference(s)
Pseudomonas aeruginosaTranspeptidase50 µg/mL (inhibition)
Pseudomonas aeruginosaD-alanine carboxypeptidase10 µg/mL (inhibition)
Pseudomonas aeruginosaPBP44.98 mg/L
Proteus mirabilis (unstable L-form)DD-CarboxypeptidaseKi = 1.14 ± 0.50 µM

Detailed Experimental Protocols

The elucidation of this compound's mode of action relies on several key experimental techniques. Below are detailed methodologies for two fundamental assays.

Competitive Penicillin-Binding Protein (PBP) Assay using Fluorescent Penicillin

This assay is used to determine the binding affinity of this compound for specific PBPs by competing with a fluorescently labeled penicillin derivative, such as Bocillin-FL.

Materials:

  • Bacterial strain of interest

  • This compound

  • Bocillin-FL (fluorescent penicillin)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE apparatus and reagents

  • Fluorescence gel imager

Procedure:

  • Bacterial Culture and Membrane Preparation:

    • Grow the bacterial strain to mid-log phase.

    • Harvest cells by centrifugation.

    • Wash the cell pellet with PBS.

    • Lyse the cells (e.g., by sonication or French press) in lysis buffer.

    • Isolate the membrane fraction by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer.

  • Competitive Binding:

    • Prepare a series of dilutions of this compound.

    • In separate tubes, incubate a fixed amount of the membrane preparation with the different concentrations of this compound for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding to PBPs.

  • Fluorescent Labeling:

    • Add a fixed, subsaturating concentration of Bocillin-FL to each reaction tube.

    • Incubate for a further period (e.g., 10-15 minutes) to allow the fluorescent probe to bind to any PBPs not occupied by this compound.

  • SDS-PAGE and Visualization:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

  • Data Analysis:

    • Quantify the fluorescence intensity of the bands corresponding to the different PBPs.

    • Plot the fluorescence intensity against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the Bocillin-FL binding to a specific PBP.

Experimental Workflow for Competitive PBP Assay

PBP_Assay_Workflow cluster_prep Sample Preparation cluster_binding Binding Assay cluster_analysis Analysis Culture Bacterial Culture (mid-log phase) Harvest Harvest and Wash Cells Culture->Harvest Lysis Cell Lysis Harvest->Lysis Membrane Isolate Membrane Fraction Lysis->Membrane Incubate_Carb Incubate Membranes with varying [this compound] Membrane->Incubate_Carb Add_Bocillin Add Fluorescent Penicillin (Bocillin-FL) Incubate_Carb->Add_Bocillin Incubate_Bocillin Incubate to Label Unbound PBPs Add_Bocillin->Incubate_Bocillin SDS_PAGE SDS-PAGE Separation Incubate_Bocillin->SDS_PAGE Fluorescence Fluorescence Imaging SDS_PAGE->Fluorescence Quantify Quantify Band Intensity Fluorescence->Quantify IC50 Determine IC50 Quantify->IC50

Caption: Workflow for determining the IC50 of this compound for penicillin-binding proteins.

In Vitro Peptidoglycan Synthesis Assay

This assay measures the incorporation of radiolabeled precursors into peptidoglycan to assess the inhibitory effect of this compound on the overall synthesis process.

Materials:

  • Bacterial membrane preparation (as a source of peptidoglycan synthesis enzymes)

  • Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylmuramic acid-[14C]pentapeptide or [14C]-N-acetylglucosamine)

  • Unlabeled peptidoglycan precursors (as required by the specific assay)

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • This compound

  • Trichloroacetic acid (TCA) or other precipitating agent

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the bacterial membrane preparation, reaction buffer, and any necessary unlabeled precursors.

    • Add varying concentrations of this compound to different tubes. Include a control with no antibiotic.

  • Initiation and Incubation:

    • Initiate the reaction by adding the radiolabeled precursor.

    • Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period to allow for peptidoglycan synthesis.

  • Termination and Precipitation:

    • Stop the reaction by adding a precipitating agent like cold TCA. This will precipitate the high-molecular-weight peptidoglycan, while the unincorporated radiolabeled precursors remain in solution.

  • Filtration and Washing:

    • Filter the reaction mixture through a glass fiber filter to capture the precipitated, radiolabeled peptidoglycan.

    • Wash the filter extensively to remove any unbound radioactive precursors.

  • Quantification:

    • Place the filter in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of newly synthesized peptidoglycan.

  • Data Analysis:

    • Compare the radioactivity in the this compound-treated samples to the control to determine the percentage of inhibition of peptidoglycan synthesis at each antibiotic concentration.

Conclusion

This compound's mode of action is a well-defined process centered on the disruption of bacterial cell wall synthesis through the targeted inactivation of penicillin-binding proteins. This in-depth guide has provided the molecular details of this mechanism, quantitative data on its efficacy, and the experimental protocols used to investigate these interactions. A thorough understanding of these principles is essential for the continued development of novel antimicrobial agents and for devising strategies to combat the growing challenge of antibiotic resistance.

References

An In-depth Technical Guide to Carbenicillin Resistance Mechanisms in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenicillin (B1668345), a semi-synthetic penicillin antibiotic, has historically been a valuable weapon against Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa and Proteus species. As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. This compound achieves this by acylating the active site of penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and, ultimately, bacterial lysis. However, the efficacy of this compound has been significantly compromised by the evolution and dissemination of various resistance mechanisms in bacteria. Understanding these mechanisms at a molecular level is paramount for the development of new therapeutic strategies to combat resistant infections.

This technical guide provides a comprehensive overview of the core mechanisms of this compound resistance in bacteria, focusing on enzymatic degradation, target site modification, and active efflux. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of antimicrobial resistance.

Core Resistance Mechanisms

Bacteria have evolved three primary strategies to counteract the antimicrobial effects of this compound:

  • Enzymatic Degradation: The most prevalent mechanism of resistance is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of this compound, rendering the antibiotic inactive. There are numerous classes of β-lactamases, with varying substrate specificities. Carbenicillinases are a specific subset of β-lactamases that are particularly efficient at hydrolyzing this compound.[1]

  • Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs) can reduce their affinity for this compound.[2] Mutations in the genes encoding these proteins can prevent the antibiotic from effectively binding to its target, thereby allowing peptidoglycan synthesis to continue even in the presence of the drug. In some cases, bacteria may acquire a new PBP, such as PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), which has an intrinsically low affinity for β-lactam antibiotics.

  • Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of this compound through two main approaches:

    • Decreased Permeability: The outer membrane of Gram-negative bacteria acts as a selective barrier. Mutations leading to the loss or modification of porin channels, through which β-lactams like this compound enter the periplasmic space, can significantly reduce drug uptake.[2]

    • Active Efflux: Bacteria can actively pump this compound out of the cell using multidrug resistance (MDR) efflux pumps. These transport proteins, often spanning both the inner and outer membranes in Gram-negative bacteria, recognize a broad range of substrates, including various antibiotics, and expel them from the cell, preventing them from reaching their PBP targets.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound for Susceptible and Resistant Bacteria
Bacterial SpeciesResistance MechanismThis compound MIC (µg/mL)Reference
Escherichia coliSusceptible (no plasmid)~10[3]
Escherichia coliβ-lactamase (pBluescript II)>2000[3]
Pseudomonas aeruginosaSusceptible25 - 75
Pseudomonas aeruginosaResistant≥256
Pseudomonas aeruginosaReverted from spheroplastFour-fold increase from parent
Table 2: Kinetic Parameters of β-Lactamases for this compound
β-LactamaseBacterial Sourcekcat (s-1)Km (µM)Reference
TEM-1Escherichia coliSimilar to ampicillinSimilar to ampicillin
Class CVarious1 x 10-3 - 0.1Low
SCO-1Escherichia coli--

Signaling Pathways and Regulation

The expression of genes conferring this compound resistance is tightly regulated by complex signaling pathways. These pathways allow bacteria to sense the presence of antibiotics and mount an appropriate defensive response.

AmpR Regulation of AmpC β-Lactamase

In many Gram-negative bacteria, including Pseudomonas aeruginosa and Enterobacter species, the expression of the AmpC β-lactamase is controlled by the LysR-type transcriptional regulator, AmpR. Under normal conditions, AmpR represses ampC transcription. However, during exposure to β-lactams, degradation products of peptidoglycan accumulate in the cytoplasm. These molecules act as inducers, binding to AmpR and causing a conformational change that converts it into an activator of ampC transcription, leading to increased β-lactamase production and resistance.

AmpR_Regulation cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Beta-lactam Beta-lactam PBP PBP Beta-lactam->PBP inhibits PG_degradation_products Peptidoglycan Degradation Products PBP->PG_degradation_products generates AmpG AmpG PG_degradation_products->AmpG transport AmpR AmpR AmpG->AmpR activates ampC ampC AmpR->ampC induces transcription AmpC_protein AmpC β-lactamase ampC->AmpC_protein translates AmpC_protein->Beta-lactam hydrolyzes

Caption: AmpR-mediated induction of AmpC β-lactamase.

CpxA/CpxR Two-Component System and Efflux Pump Regulation

The CpxA/CpxR two-component system is another key regulator of antibiotic resistance, particularly in Escherichia coli. CpxA is a sensor kinase located in the inner membrane that detects envelope stress, which can be induced by various factors including antibiotic exposure. Upon sensing stress, CpxA autophosphorylates and then transfers the phosphate (B84403) group to the response regulator, CpxR. Phosphorylated CpxR can then bind to the promoter regions of various genes, including those encoding efflux pumps, to upregulate their expression. This leads to increased efflux of antibiotics and enhanced resistance.

Cpx_Regulation cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Envelope_Stress Envelope Stress (e.g., antibiotics) CpxA CpxA Envelope_Stress->CpxA senses CpxA->CpxA autophosphorylates CpxR CpxR CpxA->CpxR phosphorylates Efflux_Pump_Genes Efflux Pump Genes (e.g., acrD, mdtA) CpxR->Efflux_Pump_Genes activates transcription Efflux_Pump_Protein Efflux Pump Proteins Efflux_Pump_Genes->Efflux_Pump_Protein translates Experimental_Workflow A Isolate this compound- resistant bacterium B Determine MIC of this compound (Broth Microdilution) A->B C β-Lactamase Assay (e.g., Nitrocefin) B->C F Positive C->F Activity Detected G Negative C->G No Activity D Efflux Pump Activity Assay (Ethidium Bromide Accumulation) D->F Efflux Detected D->G No Efflux E PBP Competition Assay (Radiolabeled Penicillin) E->F Reduced Affinity E->G Normal Affinity H Mechanism: Enzymatic Degradation F->H I Mechanism: Active Efflux F->I J Mechanism: Target Modification F->J G->D G->E K Gene sequencing (e.g., bla, ampC, efflux pump genes, PBP genes) H->K I->K J->K

References

Carbenicillin Disodium Salt vs. Carbenicillin Free Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical, physical, and biological properties of carbenicillin (B1668345) disodium (B8443419) salt and this compound free acid, providing researchers, scientists, and drug development professionals with a comprehensive comparative analysis.

This technical guide delves into the nuanced differences between the two forms of the semi-synthetic penicillin antibiotic, this compound: the widely used disodium salt and its free acid counterpart. While both share the same core molecule and mechanism of action, their distinct physicochemical properties significantly influence their application in research and drug development. This document provides a detailed comparison of their properties, experimental protocols for their use, and visualizations of their biological and experimental pathways.

Core Physicochemical and Biological Properties

This compound, a member of the carboxypenicillin subgroup, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and acylates penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and death.[1] While the free acid is the pharmacologically active form, the disodium salt is the formulation predominantly used in laboratory and clinical settings due to its significantly higher aqueous solubility.

The following tables summarize the key quantitative data for both forms of this compound, highlighting their principal differences.

Table 1: Chemical and Physical Properties
PropertyThis compound Disodium SaltThis compound Free Acid
Molecular Formula C₁₇H₁₆N₂Na₂O₆SC₁₇H₁₈N₂O₆S
Molecular Weight 422.4 g/mol [2][3]378.40 g/mol [4][5]
CAS Number 4800-94-64697-36-3
Appearance White to light yellow, hygroscopic powderWhite to off-white crystalline powder
Water Solubility 50-100 mg/mL451 mg/L
Organic Solvent Solubility Soluble in ethanol, DMSO, and dimethylformamideSoluble in methanol, dilute alkali, and dilute acid; insoluble in acetone, chloroform, and ether
pKa Not applicablepKa1: 2.76, pKa2: 3.5
Table 2: Stability and Storage
ConditionThis compound Disodium SaltThis compound Free Acid
Solid State Stable for several years at room temperature when stored properly (dry)Generally stable for several years in the dry state at room temperature
Aqueous Solution Stable for several hours at room temperature and up to 5 days at 4°C. Stock solutions at -20°C are stable for up to six months.Unstable in solution for extended periods unless frozen. Stability is pH and temperature-dependent.
Acid Stability More stable at lower pH than ampicillin. However, it is considered acid-labile.Unstable in acidic conditions.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, as a β-lactam antibiotic, functions by interfering with the structural integrity of the bacterial cell wall. The diagram below illustrates the signaling pathway of this mechanism.

Carbenicillin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds and Inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to NamNag NAM-NAG Chains NamNag->Crosslinking BacterialCell Bacterial Cell Wall Crosslinking->BacterialCell Forms Precursors Cell Wall Precursors Precursors->NamNag Synthesis

Mechanism of this compound action.

Experimental Protocols

Due to its high solubility and stability in solution, this compound disodium salt is almost exclusively used in experimental settings. A standard protocol for the preparation and use of a this compound stock solution for selection in molecular cloning is provided below.

Preparation of this compound Disodium Salt Stock Solution (50 mg/mL)

Materials:

  • This compound disodium salt powder

  • Sterile distilled water

  • Sterile conical tube or bottle

  • Sterile 0.22 µm filter

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weigh out the desired amount of this compound disodium salt powder in a sterile container. For a 50 mg/mL stock solution, dissolve 5 grams of this compound disodium salt in 100 mL of sterile distilled water.

  • Mix the solution thoroughly until the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C. The stock solution is stable for up to six months at this temperature. For short-term storage, the solution can be kept at 4°C for up to 72 hours.

Working Concentration:

The typical working concentration for this compound as a selective agent in bacterial culture is 50-100 µg/mL.

Experimental Workflow: Selection of Transformed Bacteria

This compound is frequently used in molecular biology to select for bacteria that have been successfully transformed with a plasmid carrying a this compound resistance gene, most commonly the β-lactamase gene (bla). The following diagram illustrates a typical workflow.

Cloning_Workflow_with_Carbenicillin_Selection Plasmid Plasmid with This compound Resistance Gene Transformation Transformation (e.g., Heat Shock) Plasmid->Transformation CompetentCells Competent E. coli Cells CompetentCells->Transformation Plating Plating on LB Agar + this compound (50-100 µg/mL) Transformation->Plating Incubation Incubation (e.g., 37°C overnight) Plating->Incubation ColonyGrowth Growth of Resistant Colonies Incubation->ColonyGrowth NoGrowth No Growth of Non-transformed Cells Incubation->NoGrowth

Workflow for bacterial selection using this compound.

Discussion and Conclusion

The primary distinction between this compound disodium salt and this compound free acid lies in their physicochemical properties, most notably solubility. The disodium salt's high water solubility makes it the practical choice for use in aqueous solutions, such as culture media and stock solutions. In contrast, the poor aqueous solubility of the free acid form limits its direct application in most biological research settings.

From a biological standpoint, once dissolved, the disodium salt dissociates, and the this compound free acid becomes the active molecule that inhibits bacterial cell wall synthesis. Therefore, the antibacterial spectrum and mechanism of action are identical for both forms.

In drug development, while the free acid is the active pharmaceutical ingredient, formulation strategies would likely involve converting it to a more soluble salt form, such as the disodium salt, to enhance bioavailability for parenteral administration.

References

An In-depth Technical Guide to the Solubility and Stability of Carbenicillin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of carbenicillin (B1668345), with a specific focus on its solubility and stability in aqueous solutions. The information presented herein is intended to support research, development, and quality control activities involving this important antibiotic.

Introduction to this compound

This compound is a semi-synthetic penicillin antibiotic belonging to the carboxypenicillin subgroup.[1][2] It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] While effective against a range of Gram-positive and Gram-negative bacteria, it is particularly noted for its activity against Pseudomonas aeruginosa and some Proteus species.[1] In molecular biology, this compound is often favored over ampicillin (B1664943) as a selection agent due to its superior stability, which results in fewer satellite colonies.[1][5][6]

Solubility of this compound

This compound is typically used as its disodium (B8443419) salt, which is highly soluble in water.[1] The solubility in various solvents is a critical parameter for the preparation of stock solutions and formulations.

Solubility Data

The solubility of this compound disodium salt in common laboratory solvents is summarized in the table below.

SolventSolubility (mg/mL)Reference(s)
Water50 - 100[3][7]
Phosphate-Buffered Saline (PBS), pH 7.2~5[8]
Ethanol~2.5[8]
Dimethyl Sulfoxide (DMSO)~15[8]
Dimethylformamide (DMF)~10[8]
Factors Affecting Solubility

The solubility of this compound can be influenced by several factors:

  • pH: As a molecule with carboxylic acid groups, the solubility of this compound is pH-dependent. The disodium salt form is readily soluble in neutral and slightly alkaline aqueous solutions.

  • Temperature: While specific quantitative data is limited in the reviewed literature, solubility of most solids in liquids increases with temperature.

  • Salt Form: The use of the disodium salt significantly enhances its aqueous solubility compared to the free acid form.

Stability of this compound in Aqueous Solutions

The stability of this compound is a crucial consideration for its storage, formulation, and therapeutic efficacy. The primary mechanism of degradation for this compound, like other β-lactam antibiotics, is the hydrolysis of the β-lactam ring.[9]

Factors Affecting Stability

Several factors can impact the stability of this compound in aqueous solutions:

  • pH: this compound is more stable in solutions with a slightly acidic to neutral pH. It is known to be more stable at lower pH than ampicillin.[1][2][4][6] In alkaline conditions, the rate of hydrolysis of the β-lactam ring increases.[10]

  • Temperature: Higher temperatures accelerate the degradation of this compound. For optimal stability, aqueous solutions should be stored at refrigerated or frozen temperatures.

  • Enzymatic Degradation: this compound is susceptible to degradation by β-lactamase enzymes produced by some resistant bacteria.[1][2][4]

  • Presence of Other Substances: The stability of this compound can be affected by other components in a solution. For instance, in intravenous admixtures, the presence of multiple B vitamins and vitamin C in a dextrose solution has been shown to decrease this compound's stability.[11]

Stability Data in Aqueous Solutions

The following table summarizes the stability of this compound disodium salt in various aqueous solutions under different storage conditions.

SolutionConcentrationStorage Temperature (°C)Stability DurationReference(s)
Water50 mg/mL4Up to 5 days[2]
Water50 mg/mL-20Up to 6 months[5]
Dextrose 5% in Water1 g/liter 5 and 2524 hours[12]
Normal Saline1 g/liter 5 and 2524 hours[12]
Maintenance Electrolytes in Dextrose 5%1 g/liter 5 and 2524 hours[12]
Various Parenteral SolutionsNot specified4, 25, and 37Generally 90% activity retained at 24 hours

Degradation Pathway

The primary degradation pathway of this compound in aqueous solution involves the hydrolysis of the amide bond within the β-lactam ring. This process leads to the formation of inactive penicilloic acid derivatives. The degradation can be catalyzed by acid, base, or β-lactamase enzymes.

G This compound This compound (Active) Intermediate Tetrahedral Intermediate This compound->Intermediate Hydrolysis (H₂O, H⁺, OH⁻, or β-lactamase) Degraded Carbenicilloic Acid (Inactive) Intermediate->Degraded Ring Opening

Figure 1. Simplified degradation pathway of this compound via hydrolysis of the β-lactam ring.

Experimental Protocols

This section provides an overview of methodologies for the analysis of this compound solubility and stability.

High-Performance Liquid Chromatography (HPLC) for Stability Testing

A stability-indicating HPLC method is essential for separating and quantifying the intact drug from its degradation products.

Workflow for HPLC Method Development and Validation:

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) A Select Column (e.g., C18) B Optimize Mobile Phase (e.g., Acetonitrile/Water/Acid) A->B C Set Detection Wavelength B->C D Acid/Base Hydrolysis C->D E Oxidation F Thermal/Photolytic Stress G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K

Figure 2. Workflow for developing and validating a stability-indicating HPLC method for this compound.

Example HPLC Conditions:

  • Column: C18 reverse-phase column.[13]

  • Mobile Phase: A mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid for MS compatibility.[13]

  • Detection: UV spectrophotometry at an appropriate wavelength.

  • Forced Degradation: To ensure the method is stability-indicating, forced degradation studies should be performed under acidic, basic, oxidative, thermal, and photolytic conditions.

Microbiological Assay for Potency Determination

Microbiological assays are used to determine the biological activity (potency) of this compound. These assays are based on the principle of inhibition of microbial growth.

Types of Microbiological Assays:

  • Cylinder-Plate Assay: This method involves the diffusion of the antibiotic from a cylinder through a solidified agar (B569324) layer inoculated with a susceptible microorganism (e.g., Pseudomonas aeruginosa). The diameter of the zone of inhibition is proportional to the concentration of the antibiotic.[14][15]

  • Turbidimetric Assay: This assay measures the inhibition of growth of a susceptible microorganism (e.g., Escherichia coli) in a liquid medium containing the antibiotic. The turbidity of the solution is measured spectrophotometrically and is inversely proportional to the antibiotic concentration.[14][16][17]

General Protocol for Turbidimetric Assay:

  • Preparation of Inoculum: A standardized suspension of a susceptible microorganism is prepared.

  • Preparation of Standard and Sample Solutions: A series of standard solutions of this compound with known concentrations and sample solutions are prepared in a suitable buffer.

  • Incubation: The standard and sample solutions are added to a liquid growth medium and inoculated with the microorganism. The cultures are incubated under controlled conditions.

  • Measurement: The turbidity of each culture is measured using a spectrophotometer.

  • Calculation: The potency of the sample is determined by comparing its effect on microbial growth to that of the standard solutions.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound in aqueous solutions. The disodium salt of this compound is highly water-soluble, and its stability is influenced by pH, temperature, and the presence of enzymes or other chemical agents. For accurate and reliable use of this compound in research and pharmaceutical applications, it is essential to consider these factors and employ validated analytical methods for its quantification and stability assessment. The provided experimental protocols offer a starting point for developing robust in-house procedures.

References

An In-depth Technical Guide to Carbenicillin: A Semi-Synthetic Penicillin Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbenicillin (B1668345) is a semi-synthetic β-lactam antibiotic belonging to the carboxypenicillin subgroup of penicillins.[1] Developed in the late 1960s, it was a significant advancement in antimicrobial therapy due to its extended spectrum of activity, which includes Gram-negative bacteria such as Pseudomonas aeruginosa and Proteus species.[1][2] This attribute made it a valuable agent in treating serious infections caused by these pathogens. This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] In the realm of molecular biology, this compound is frequently employed as a selective agent in cloning experiments, offering greater stability compared to ampicillin (B1664943).[4] This guide provides a comprehensive technical overview of this compound, encompassing its chemical synthesis, mechanism of action, spectrum of activity, resistance mechanisms, pharmacokinetic properties, and detailed experimental protocols.

Chemical Structure and Synthesis

This compound, chemically known as (2S,5R,6R)-6-{[carboxy(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a derivative of 6-aminopenicillanic acid (6-APA).[5] The key structural feature that differentiates it from earlier penicillins is the presence of a carboxylic acid group in the acyl side chain, which enhances its activity against Gram-negative bacteria.[2]

The semi-synthesis of this compound involves the acylation of the 6-amino group of 6-aminopenicillanic acid (6-APA) with a derivative of phenylmalonic acid.[5] A common method involves the use of a monoester of phenylmalonic acid, which is then saponified.[5] The general synthetic scheme is outlined below.

Carbenicillin_Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediate Steps cluster_product Final Product 6-APA 6-Aminopenicillanic Acid (6-APA) This compound This compound 6-APA->this compound Phenylmalonic_Acid Phenylmalonic Acid Activated_Phenylmalonic_Acid Activated Phenylmalonic Acid Derivative (e.g., Acid Chloride) Phenylmalonic_Acid->Activated_Phenylmalonic_Acid Activation (e.g., with Thionyl Chloride) Activated_Phenylmalonic_Acid->this compound Acylation

Caption: Semi-synthetic pathway of this compound.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[3] Peptidoglycan provides structural integrity to the bacterial cell, and its disruption leads to cell lysis and death.[3]

The key steps in the mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[3]

  • Inhibition of Transpeptidation: PBPs, which include transpeptidases, are essential enzymes for the cross-linking of peptidoglycan chains. By binding to the active site of these enzymes, this compound prevents the formation of these cross-links.[3]

  • Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan synthesis weakens the bacterial cell wall, making the bacterium susceptible to osmotic lysis, especially in actively growing cells.[3]

Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened wall leads to

Caption: Mechanism of action of this compound.

Spectrum of Activity and Quantitative Data

This compound exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[6] Its most significant clinical use has been against Pseudomonas aeruginosa and indole-positive Proteus species that are resistant to ampicillin.[2] It is also effective against other Gram-negative organisms such as Escherichia coli, Proteus mirabilis, Morganella morganii, and Enterobacter species.[2][6]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various medically important bacteria.

Bacterial SpeciesMIC Range (µg/mL)
Pseudomonas aeruginosa3.13 - >1024
Escherichia coli1.56 - 64
Proteus mirabilis1.56 - 3.13
Staphylococcus aureusVaries
Bacillus subtilisVaries

Note: MIC values can vary depending on the strain and the testing method used.

Mechanisms of Resistance

Bacterial resistance to this compound can emerge through several mechanisms:

  • Production of β-Lactamases: This is the most common mechanism of resistance. β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring of this compound, rendering the antibiotic inactive.[3]

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can lead to a reduced affinity of these proteins for this compound, thereby decreasing the antibiotic's efficacy.[3]

  • Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can restrict the entry of this compound into the cell, preventing it from reaching its PBP targets.

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport this compound out of the cell, maintaining a low intracellular concentration of the antibiotic.[3]

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for determining appropriate dosing regimens.

Pharmacokinetic ParameterValue
Bioavailability (Oral) 30-40%
Protein Binding 30-60%
Metabolism Minimal
Elimination Half-life Approximately 1 hour
Excretion Primarily renal

Data compiled from multiple sources.[4][6]

Experimental Protocols

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is a qualitative test to determine the susceptibility of a bacterial isolate to this compound.

Materials:

  • Mueller-Hinton agar (B569324) plates

  • This compound disks (100 µg)

  • Sterile cotton swabs

  • Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)

  • Incubator (35°C)

  • Ruler or caliper

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies in sterile broth and adjusting the turbidity to match a 0.5 McFarland standard.

  • Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply a this compound disk (100 µg) to the center of the inoculated plate. Gently press the disk to ensure complete contact with the agar.

  • Invert the plate and incubate at 35°C for 16-18 hours.

  • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.

  • Interpret the results (susceptible, intermediate, or resistant) based on standardized zone diameter interpretive charts.

Kirby_Bauer_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disk Apply this compound Disk Inoculate_Plate->Apply_Disk Incubate Incubate at 35°C for 16-18 hours Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone Interpret_Results Interpret Results (Susceptible, Intermediate, Resistant) Measure_Zone->Interpret_Results End End Interpret_Results->End

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plate

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Bacterial inoculum (adjusted to approximately 5 x 10^5 CFU/mL in the final well volume)

  • Pipettes and sterile tips

  • Incubator (35°C)

Procedure:

  • Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate. Typically, a range of concentrations is prepared (e.g., 256 µg/mL to 0.5 µg/mL).

  • Leave one well without this compound as a positive growth control and one well with uninoculated broth as a negative control.

  • Add the standardized bacterial inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Cover the plate and incubate at 35°C for 16-20 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Applications in Molecular Biology

This compound is widely used as a selective agent in molecular biology for the selection of bacteria, typically E. coli, that have been successfully transformed with a plasmid carrying a β-lactamase gene (e.g., bla or ampR).[7] It is often preferred over ampicillin due to its higher stability in culture media.[4] this compound is less susceptible to hydrolysis by secreted β-lactamases, which can prevent the growth of "satellite" colonies (non-resistant cells that grow in the vicinity of a resistant colony that has degraded the antibiotic).[4] This increased stability makes it particularly useful for long-term cultures and for obtaining clean, well-isolated colonies.

Conclusion

This compound remains a significant antibiotic, both historically for its pioneering role in combating Gram-negative infections and currently for its utility in molecular biology. Its mechanism of action as an inhibitor of bacterial cell wall synthesis is well-understood, as are the primary mechanisms of resistance. A thorough understanding of its pharmacokinetic properties and the application of standardized susceptibility testing methods are essential for its effective clinical use. For researchers, its stability makes it a reliable tool for genetic selection experiments. This guide has provided a detailed technical overview to support the work of professionals in research and drug development.

References

An In-depth Technical Guide to Carbenicillin: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physicochemical properties of carbenicillin (B1668345), a semisynthetic penicillin antibiotic. It is intended for researchers, scientists, and professionals in the field of drug development and molecular biology who utilize this compound in their work.

Physicochemical Properties of this compound

This compound is a β-lactam antibiotic, belonging to the carboxypenicillin subgroup of penicillins. It functions by inhibiting the synthesis of the bacterial cell wall. While effective against a range of Gram-negative bacteria, including Pseudomonas aeruginosa, its activity against Gram-positive organisms is limited. It is important to distinguish between the free acid form of this compound and its more commonly used disodium (B8443419) salt, as their molecular weights and formulas differ.

Below is a summary of the key quantitative data for both forms of this compound.

PropertyThis compound (Free Acid)This compound (Disodium Salt)
Chemical Formula C₁₇H₁₈N₂O₆S[1][2]C₁₇H₁₆N₂Na₂O₆S[3][4][5]
Molecular Weight 378.40 g/mol 422.36 g/mol
Exact Mass 378.0886 u422.05244598 u
CAS Number 4697-36-34800-94-6

Experimental Protocols

Protocol for Selection of Ampicillin-Resistant Plasmids using this compound

This compound is frequently used as a selective agent in molecular biology to isolate bacteria, typically E. coli, that have been successfully transformed with a plasmid conferring resistance. It is often preferred over ampicillin (B1664943) as it is more stable and less prone to the formation of satellite colonies.

1. Preparation of this compound Stock Solution:

  • Weigh out the appropriate amount of this compound disodium salt.

  • Dissolve in sterile deionized water to a final concentration of 50 mg/mL.

  • Filter-sterilize the solution through a 0.22 µm filter.

  • Aliquot into sterile microcentrifuge tubes and store at -20°C.

2. Preparation of Selective Growth Media:

  • Prepare Luria-Bertani (LB) agar (B569324) or broth.

  • Autoclave the medium to sterilize it.

  • Allow the medium to cool to approximately 50-55°C.

  • Add the this compound stock solution to the cooled medium to a final concentration of 50-100 µg/mL.

  • Mix gently and pour into petri dishes (for agar) or use directly (for broth).

3. Selection of Transformants:

  • Plate the transformed bacteria onto the this compound-containing LB agar plates.

  • Incubate the plates overnight at 37°C.

  • Only bacteria that have successfully taken up the plasmid containing the ampicillin/carbenicillin resistance gene (e.g., bla) will be able to grow and form colonies.

Logical Workflow for Antibiotic Selection

The following diagram illustrates the workflow for selecting transformed bacteria using this compound. This process is fundamental in molecular cloning and genetic engineering.

G cluster_prep Preparation cluster_selection Selection Process cluster_outcome Outcome start Start: Bacterial Transformation plasmid Plasmid with this compound Resistance Gene (bla) competent_cells Competent E. coli Cells plating Plate on LB Agar with This compound (50-100 µg/mL) plasmid->plating competent_cells->plating incubation Incubate at 37°C Overnight plating->incubation resistant Resistant Colonies Grow incubation->resistant non_resistant Non-Transformed Cells Die incubation->non_resistant

Caption: Workflow for selecting transformed bacteria using this compound.

References

Methodological & Application

Application Notes and Protocols for Carbenicillin in Plasmid Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using carbenicillin (B1668345) for the selection of transformed E. coli harboring plasmids with ampicillin (B1664943) resistance genes. Detailed protocols for the preparation of stock solutions, solid and liquid media, as well as a comparison with ampicillin are provided.

Introduction

This compound is a semi-synthetic β-lactam antibiotic belonging to the carboxypenicillin subgroup.[1][2] It is a crucial tool in molecular biology for selecting bacteria, particularly Escherichia coli, that have been successfully transformed with a plasmid conferring antibiotic resistance. While its mechanism of action is similar to the more commonly used ampicillin, this compound offers significant advantages in terms of stability, making it the preferred choice for certain applications to ensure robust and reliable selection.[3][4]

Mechanism of Action

This compound functions by inhibiting the synthesis of the bacterial cell wall.[5] Like other penicillin-class antibiotics, it targets and binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating PBPs, this compound prevents the cross-linking of peptidoglycan strands, leading to a weakened cell wall and subsequent cell lysis.

Resistance to this compound in the context of plasmid selection is typically conferred by a plasmid-borne gene, most commonly bla (or ampR), which encodes the enzyme β-lactamase. This enzyme hydrolyzes the β-lactam ring characteristic of penicillins, inactivating the antibiotic and allowing the bacteria to survive and proliferate.

Advantages of this compound over Ampicillin

While both this compound and ampicillin are used for plasmid selection, this compound is often preferred due to its enhanced stability. This stability translates to several experimental advantages:

  • Reduced Satellite Colonies: Ampicillin is known to be less stable and can be degraded by the secreted β-lactamase, creating an antibiotic-free zone around a resistant colony. This allows non-transformed, ampicillin-sensitive cells to grow in the vicinity, forming "satellite" colonies that can lead to contamination and inaccurate results. This compound's greater stability minimizes this issue, resulting in cleaner selection plates.

  • Increased Stability in Media: this compound exhibits better tolerance to heat and acidic conditions compared to ampicillin. Ampicillin in culture plates can degrade significantly within a few weeks, whereas this compound maintains its efficacy for a longer duration. This makes this compound particularly useful for large-scale cultures and experiments requiring prolonged incubation.

  • More Reliable Selection: Due to its stability, this compound provides a more consistent selective pressure throughout an experiment. This ensures that only truly resistant colonies thrive, leading to more reliable and reproducible results.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in E. coli plasmid selection.

Parameter This compound Ampicillin Reference(s)
Typical Working Concentration 50-100 µg/mL50-100 µg/mL
Stock Solution Concentration 50-100 mg/mL50-100 mg/mL
Solvent for Stock Solution Water or 50% EthanolWater
Storage of Stock Solution -20°C for up to 1 year-20°C for 4-6 months
Stability on Agar (B569324) Plates at 4°C More stable than ampicillin~2-4 weeks

Table 1: Comparison of this compound and Ampicillin for Plasmid Selection.

Property Value Reference(s)
Molecular Formula C₁₇H₁₈N₂O₆S
Molecular Weight 422.4 g/mol
Appearance White to light yellow solid
Storage of Powder 2°C to 8°C

Table 2: Physical and Chemical Properties of this compound Disodium (B8443419) Salt.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)

Materials:

  • This compound disodium salt powder

  • Sterile distilled water or 50% ethanol

  • Sterile conical tube (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile microcentrifuge tubes (1.5 mL)

Procedure:

  • Weigh 0.5 g of this compound disodium salt powder and transfer it to a sterile conical tube.

  • Add 10 mL of sterile distilled water to the tube.

  • Vortex until the powder is completely dissolved. The solution should be clear and slightly yellow.

  • To sterilize the solution, draw it into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the this compound solution into a new sterile conical tube.

  • Aliquot the stock solution into sterile 1 mL microcentrifuge tubes.

  • Label the tubes with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C. The stock solution is stable for up to one year when stored at -20°C.

Protocol 2: Preparation of LB Agar Plates with this compound

Materials:

  • Luria-Bertani (LB) agar powder

  • Distilled water

  • Autoclavable bottle or flask

  • This compound stock solution (50 mg/mL)

  • Sterile petri dishes

  • Water bath set to 50-55°C

Procedure:

  • Prepare LB agar according to the manufacturer's instructions. A typical recipe is 32 g of LB agar powder per 1 L of distilled water.

  • Autoclave the LB agar solution for 20 minutes at 121°C.

  • After autoclaving, allow the agar to cool in a 50-55°C water bath. It is crucial not to add the antibiotic to agar that is too hot, as this can cause degradation.

  • Once the agar has cooled, add the this compound stock solution to the desired final concentration. For a final concentration of 100 µg/mL, add 2 mL of a 50 mg/mL this compound stock solution per 1 L of LB agar.

  • Gently swirl the flask to mix the antibiotic evenly throughout the agar. Avoid creating air bubbles.

  • Pour approximately 20-25 mL of the LB-carbenicillin agar into each sterile petri dish.

  • Allow the plates to solidify at room temperature.

  • Once solidified, store the plates inverted at 4°C.

Protocol 3: Plasmid Selection in Liquid Culture

Materials:

  • Luria-Bertani (LB) broth

  • Sterile culture tubes or flasks

  • This compound stock solution (50 mg/mL)

  • E. coli culture containing the plasmid of interest

  • Incubator shaker

Procedure:

  • Prepare the required volume of sterile LB broth.

  • Add this compound stock solution to the LB broth to achieve the desired final concentration (typically 50-100 µg/mL). For example, add 100 µL of a 50 mg/mL this compound stock solution to 50 mL of LB broth for a final concentration of 100 µg/mL.

  • Inoculate the LB-carbenicillin broth with a single colony of E. coli transformed with the plasmid of interest or with a small volume of a starter culture.

  • Incubate the culture at 37°C with shaking (typically 200-250 rpm) for the required period (e.g., overnight).

  • The presence of this compound in the broth will ensure that only the E. coli cells containing the resistance plasmid will be able to grow.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_selection Selection & Growth stock Prepare this compound Stock Solution (50 mg/mL) plates Prepare LB-Carbenicillin Agar Plates plate_cells Plate Transformed Cells plates->plate_cells broth Prepare LB-Carbenicillin Broth inoculate Inoculate Liquid Culture broth->inoculate transform Transform E. coli with Plasmid transform->plate_cells Plating transform->inoculate Inoculation incubate_plates Incubate Plates Overnight at 37°C plate_cells->incubate_plates incubate_broth Incubate Broth Overnight at 37°C inoculate->incubate_broth colonies Select Resistant Colonies incubate_plates->colonies culture Growth of Resistant Bacteria incubate_broth->culture

Caption: Experimental workflow for plasmid selection in E. coli using this compound.

resistance_mechanism cluster_cell E. coli Cell PBP Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Cross-linking PBP->peptidoglycan catalyzes cell_wall Stable Cell Wall peptidoglycan->cell_wall forms beta_lactamase β-lactamase (from plasmid) inactive_this compound Inactive this compound beta_lactamase->inactive_this compound This compound This compound This compound->PBP inhibits This compound->beta_lactamase hydrolyzes carbenicillin_ext This compound (outside cell) carbenicillin_ext->this compound enters cell

Caption: Mechanism of this compound action and β-lactamase resistance.

References

Application Notes and Protocols for the Optimal Working Concentration of Carbenicillin in Cloning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of carbenicillin (B1668345) for selective screening of transformed bacteria in molecular cloning workflows. This compound, a semi-synthetic penicillin antibiotic, is a crucial reagent for ensuring the successful isolation of bacterial clones harboring plasmids with the ampicillin (B1664943) resistance gene (bla).

Introduction
Key Considerations for this compound Concentration

The optimal working concentration of this compound can be influenced by several factors:

  • Bacterial Strain: Different E. coli strains may exhibit varying levels of intrinsic sensitivity to this compound.

  • Plasmid Copy Number: Plasmids with high copy numbers will produce more β-lactamase, potentially requiring a higher concentration of the antibiotic for effective selection.

  • Culture Medium and Conditions: The composition and pH of the culture medium can affect the stability and activity of this compound.

  • Incubation Time: For longer incubation periods, a more stable antibiotic like this compound is advantageous.

Quantitative Data Summary

The following tables summarize the key quantitative data for the use of this compound in cloning applications.

Table 1: Recommended Working Concentrations of this compound

ApplicationTypical Working Concentration (µg/mL)Reference
General Cloning (E. coli)50 - 100
Potentially lower concentrations for specific vectors5

Table 2: Preparation and Storage of this compound Stock Solutions

ParameterRecommendationReference
Stock Solution Concentration50 - 100 mg/mL (1000x)
SolventSterile distilled water or 50% Ethanol
Sterilization MethodFiltration through a 0.22 µm filter
Storage Temperature-20°C
Shelf Life of Stock SolutionUp to 1 year at -20°C

Table 3: Comparison of this compound and Ampicillin

FeatureThis compoundAmpicillinReference
Mechanism of Action Inhibits bacterial cell wall synthesisInhibits bacterial cell wall synthesis
Resistance Gene bla (encodes β-lactamase)bla (encodes β-lactamase)
Stability in Media More stableLess stable, prone to degradation
Satellite Colonies FewerMore prone to formation
Relative Cost More expensiveLess expensive
Working Concentration 50 - 100 µg/mL50 - 100 µg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)

Materials:

  • This compound disodium (B8443419) salt

  • Sterile distilled water

  • Sterile 15 mL or 50 mL conical tubes

  • 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weigh out 0.5 g of this compound disodium salt.

  • Add the powder to a sterile 15 mL conical tube.

  • Add sterile distilled water to a final volume of 10 mL.

  • Vortex until the this compound is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile 15 mL conical tube.

  • Aliquot the sterilized stock solution into sterile microcentrifuge tubes (e.g., 1 mL aliquots).

  • Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C for up to one year.

Protocol 2: Determining the Optimal Working Concentration of this compound (Kill Curve)

This protocol is designed to determine the minimum concentration of this compound required to effectively inhibit the growth of the specific bacterial strain being used for cloning.

Materials:

  • Overnight culture of the competent E. coli strain (without any plasmid)

  • LB agar (B569324) plates

  • This compound stock solution (50 mg/mL)

  • Sterile LB broth

  • Sterile spreaders

  • Incubator at 37°C

Procedure:

  • Prepare a dilution series of this compound plates:

    • Label a series of sterile petri dishes for different this compound concentrations (e.g., 0 µg/mL, 25 µg/mL, 50 µg/mL, 75 µg/mL, 100 µg/mL, 125 µg/mL).

    • Prepare molten LB agar and cool it to approximately 50-55°C.

    • Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations. For example, for a 100 mL LB agar solution to have a final concentration of 100 µg/mL, add 200 µL of a 50 mg/mL this compound stock.

    • Pour the plates and allow them to solidify.

  • Prepare the bacterial inoculum:

    • Inoculate 5 mL of sterile LB broth with a single colony of the E. coli strain.

    • Incubate overnight at 37°C with shaking.

    • The next day, measure the optical density (OD600) of the culture. Dilute the culture in sterile LB broth to an OD600 of approximately 0.1.

  • Plate the bacteria:

    • Pipette 100 µL of the diluted bacterial culture onto each of the prepared this compound plates.

    • Spread the culture evenly over the surface of the agar using a sterile spreader.

  • Incubate and observe:

    • Incubate the plates at 37°C for 16-24 hours.

    • Observe the plates for bacterial growth. The optimal working concentration is the lowest concentration of this compound that completely inhibits the growth of the non-transformed bacteria.

Visualizations

Carbenicillin_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall catalyzes Lysis Cell Lysis CellWall->Lysis leads to This compound This compound This compound->PBP inhibits BetaLactamase β-Lactamase (from bla gene) This compound->BetaLactamase hydrolyzed by InactiveCarb Inactive This compound BetaLactamase->InactiveCarb produces

Caption: Mechanism of this compound action and resistance.

Experimental_Workflow_Kill_Curve start Start: Prepare This compound Plates prep_inoculum Prepare Bacterial Inoculum (OD600 ~0.1) start->prep_inoculum plating Plate Bacteria on Concentration Gradient prep_inoculum->plating incubation Incubate at 37°C for 16-24 hours plating->incubation observation Observe Bacterial Growth incubation->observation determination Determine Minimum Inhibitory Concentration observation->determination end End: Optimal Concentration Identified determination->end

Caption: Workflow for determining optimal this compound concentration.

References

Application Note: Preparation of Carbenicillin Stock Solution for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbenicillin (B1668345), a semi-synthetic penicillin antibiotic, is a crucial reagent in molecular biology and microbiology laboratories.[1][2][3] It functions by inhibiting the synthesis of the bacterial cell wall, specifically by preventing the cross-linking of peptidoglycan strands.[4][5] This action is bactericidal, particularly against Gram-negative bacteria. In laboratory settings, this compound is frequently used as a selective agent in culture media to ensure the growth of cells, typically bacteria, that have been successfully transformed with a plasmid conferring this compound resistance. A key advantage of this compound over ampicillin (B1664943) is its enhanced stability, particularly its resistance to degradation by β-lactamase enzymes and its stability in acidic conditions, which reduces the occurrence of satellite colonies on selection plates.

Mechanism of Action

This compound belongs to the β-lactam class of antibiotics. Its mechanism of action involves the acylation of the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation of the enzyme prevents the final step of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall. The weakened cell wall ultimately leads to cell lysis and bacterial death.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and use of this compound stock solutions.

ParameterValueReference
Molecular Weight 422.4 g/mol
Stock Solution Concentration 50 - 100 mg/mL
Solvent Distilled water or 50% ethanol
Working Concentration 50 - 100 µg/mL
Storage Temperature (Powder) -20°C or 2-8°C
Storage Temperature (Stock Solution) -20°C
Stock Solution Stability at -20°C Up to 1 year
Sterilization Method 0.22 µm filter sterilization

Experimental Protocol: Preparation of 50 mg/mL this compound Stock Solution

This protocol details the steps for preparing a 50 mg/mL stock solution of this compound.

Materials:

  • This compound disodium (B8443419) salt powder

  • Sterile distilled water

  • Sterile conical tube (e.g., 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe (e.g., 10-20 mL)

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weighing: In a sterile conical tube, accurately weigh out the desired amount of this compound disodium salt. For example, to prepare 10 mL of a 50 mg/mL stock solution, weigh 0.5 g of this compound.

  • Dissolving: Add a corresponding volume of sterile distilled water to the conical tube. For a 50 mg/mL solution, if you weighed 0.5 g of this compound, add 10 mL of sterile distilled water.

  • Mixing: Cap the tube tightly and vortex until the this compound powder is completely dissolved. The solution should be clear.

  • Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filtering: Dispense the solution through the filter into a new sterile conical tube. This process sterilizes the stock solution without using heat, which can degrade the antibiotic.

  • Aliquoting: Dispense the sterile stock solution into smaller, sterile microcentrifuge tubes (e.g., 1 mL aliquots). This prevents repeated freeze-thaw cycles of the entire stock.

  • Labeling and Storage: Clearly label the aliquots with the name of the reagent (this compound), the concentration (50 mg/mL), the date of preparation, and your initials. Store the aliquots at -20°C.

Visualizations

Caption: Workflow for preparing and using this compound stock solution.

Carbenicillin_MoA This compound Mechanism of Action cluster_bacteria Bacterial Cell This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to & Inhibits peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes cell_wall Cell Wall Synthesis peptidoglycan->cell_wall Essential for lysis Cell Lysis & Death cell_wall->lysis Inhibition Leads to

Caption: Mechanism of action of this compound on bacterial cell wall synthesis.

References

Protocol for the Preparation of Carbenicillin-Supplemented LB Agar Plates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This protocol outlines the standardized procedure for preparing Luria-Bertani (LB) agar (B569324) plates containing carbenicillin (B1668345), an antibiotic commonly used for the selection of resistant bacteria in molecular cloning and other microbiology applications. This compound is often favored over ampicillin (B1664943) due to its enhanced stability, which can reduce the appearance of satellite colonies.[1][2][3] Adherence to this protocol ensures the preparation of effective selective media for consistent and reliable experimental results.

Data Summary

The following table summarizes the key quantitative parameters for the preparation of this compound stock solutions and LB agar plates.

ParameterValueNotes
This compound Stock Solution
Concentration50 mg/mL to 100 mg/mL (1000x)A 1000x stock is standard for a 1:1000 dilution into the media.[4][5]
SolventSterile deionized or distilled water[5][6]
SterilizationFilter sterilize through a 0.22 µm filterDo not autoclave the antibiotic solution.[5]
Storage-20°C in aliquots[5]
LB Agar Plates with this compound
Final this compound Concentration50 µg/mL to 100 µg/mLThe optimal concentration may vary depending on the application.[6][7][8][9][10][11]
LB Agar Autoclaving Temperature121°CStandard temperature for sterilization of the media.[1][12][13]
Temperature for Antibiotic Addition45°C to 60°CCrucial to prevent heat degradation of the this compound.[1][2][7][13][14][15]
Storage of Poured Plates2°C to 8°C (refrigerated)Store inverted to prevent condensation from dripping onto the agar surface.[1][9][12]
Shelf Life of PlatesApproximately 1-2 monthsThis compound is more stable than ampicillin.[2][7][9]

Experimental Protocols

This section provides two detailed methods for preparing this compound LB agar plates: incorporation into molten agar and surface spreading.

Protocol 1: Incorporation of this compound into Molten LB Agar

This is the most common method for preparing selective plates.

Materials:

  • LB agar powder

  • Deionized or distilled water

  • This compound disodium (B8443419) salt

  • Sterile petri dishes

  • Autoclave

  • Sterile 0.22 µm syringe filter

  • Water bath or incubator set to 55°C

  • Sterile flasks and graduated cylinders

Procedure:

  • Prepare this compound Stock Solution (1000x):

    • Dissolve this compound disodium salt in sterile water to a final concentration of 50 mg/mL or 100 mg/mL.[5][6] For example, to make 10 mL of a 100 mg/mL stock, dissolve 1 g of this compound in 10 mL of sterile water.[5]

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[5]

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C.[5]

  • Prepare LB Agar:

    • Prepare LB agar according to the manufacturer's instructions. A typical formulation is 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar per liter of water.

    • Autoclave the LB agar solution at 121°C for 15-20 minutes to sterilize it.[1][7][12]

  • Cool the Agar and Add this compound:

    • After autoclaving, allow the molten agar to cool to a temperature of 45-60°C.[1][2][7][13][14][15] This can be done by placing the flask in a water bath set to 55°C.[2][7][15] The flask should be warm to the touch but not too hot to handle with gloved hands.[2][12]

    • Aseptically add the this compound stock solution to the cooled agar. For a final concentration of 100 µg/mL, add 1 mL of a 100 mg/mL stock solution per liter of LB agar (a 1:1000 dilution).[5]

    • Gently swirl the flask to ensure the antibiotic is thoroughly mixed without introducing air bubbles.[7][12][14]

  • Pour the Plates:

    • Working in a sterile environment (e.g., near a Bunsen burner or in a laminar flow hood), pour approximately 20-25 mL of the this compound-containing LB agar into each 100 mm petri dish.[7]

    • Allow the plates to solidify at room temperature for at least 30-60 minutes.[7]

    • Once solidified, invert the plates and let them dry overnight at room temperature or for a shorter period in a 37°C incubator to remove excess condensation.[14]

  • Storage:

    • Label the plates with the antibiotic and the date of preparation.[7]

    • Store the plates in a sealed bag or with parafilm at 2-8°C, protected from light.[7][9][12]

Protocol 2: Surface Spreading of this compound (Over-Agar Plating)

This method is useful when pre-made non-selective plates are available.

Materials:

  • Pre-poured LB agar plates

  • This compound stock solution (e.g., 100 mg/mL)

  • Sterile spreader or pipette tips

  • Micropipette

Procedure:

  • Prepare a Diluted this compound Solution:

    • Dilute the high-concentration this compound stock solution in sterile LB broth or water to a working concentration, for example, 1-4 mg/mL.[4]

  • Spread the Antibiotic:

    • Pipette an appropriate volume of the diluted this compound solution onto the surface of a solidified LB agar plate. For a 6 cm plate, 150 µL can be used.[4]

    • Use a sterile spreader or the side of a sterile pipette tip to gently and evenly distribute the liquid over the entire surface of the agar until it is mostly absorbed.[4]

  • Incubate for Absorption:

    • Allow the plates to sit at room temperature for at least 30 minutes with the lid on to allow the antibiotic to be fully absorbed into the agar.[4]

  • Plate Bacteria:

    • The plates are now ready for plating the transformed bacteria.

    • Incubate the plates at 37°C for 18 hours after plating the bacteria.[4]

Visual Workflow

The following diagram illustrates the standard workflow for preparing this compound LB agar plates by incorporating the antibiotic into the molten agar.

G cluster_prep Preparation cluster_process Processing cluster_final Final Steps prep_lb Prepare LB Agar prep_carb Prepare this compound Stock Solution autoclave Autoclave LB Agar (121°C) prep_lb->autoclave add_carb Add this compound Stock Solution prep_carb->add_carb cool Cool Agar to 45-60°C autoclave->cool cool->add_carb mix Mix Gently add_carb->mix pour Pour Plates mix->pour solidify Solidify and Dry pour->solidify store Store at 2-8°C solidify->store

Caption: Workflow for preparing this compound LB agar plates.

References

Carbenicillin as a Selection Agent in Molecular Cloning: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbenicillin (B1668345), a semi-synthetic penicillin antibiotic, serves as a crucial selection agent in molecular cloning workflows. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to cell lysis of susceptible bacteria.[1][2][3][4] In the context of molecular cloning, this compound is used to select for bacteria that have been successfully transformed with a plasmid containing a gene conferring resistance, most commonly the β-lactamase gene (bla). This application note details the advantages of this compound over other antibiotics, particularly ampicillin (B1664943), and provides comprehensive protocols for its use in preparing selective growth media.

Introduction

In molecular cloning, the introduction of a plasmid into a host bacterium is a fundamental step. To enrich for and isolate cells that have successfully taken up the plasmid, a selectable marker system is employed. A common strategy involves the use of an antibiotic resistance gene on the plasmid and the corresponding antibiotic in the growth medium. This compound is a broad-spectrum β-lactam antibiotic that is highly effective for this purpose.[5]

Mechanism of Action

This compound, like other penicillin-class antibiotics, functions by inhibiting the final transpeptidation step in the synthesis of the bacterial cell wall's peptidoglycan layer. It achieves this by acylating the penicillin-sensitive transpeptidase C-terminal domain, effectively inactivating the enzyme. This disruption of cell wall integrity leads to cell lysis and death in susceptible bacteria. Bacterial resistance to this compound is typically conferred by the enzyme β-lactamase, which hydrolyzes the β-lactam ring of the antibiotic, rendering it inactive. Plasmids used in molecular cloning often carry the bla gene (AmpR), which encodes for β-lactamase, allowing for the selection of transformed cells.

Advantages of this compound over Ampicillin

While both this compound and ampicillin are used for bacterial selection and are inactivated by the same resistance gene, this compound offers several distinct advantages, making it the preferred choice for many applications.

  • Enhanced Stability: this compound exhibits greater stability in growth media compared to ampicillin. It is more resistant to degradation by heat and changes in pH, ensuring consistent selective pressure over longer incubation periods.

  • Reduced Satellite Colony Formation: Due to its higher stability and lower susceptibility to inactivation by secreted β-lactamase, this compound significantly reduces the formation of satellite colonies. Satellite colonies are small, non-resistant colonies that can grow in the zone of antibiotic clearance around a resistant colony, a common issue with ampicillin plates.

  • Consistent Selection: The sustained activity of this compound in the medium provides a more stringent and reliable selection for truly transformed cells.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in molecular cloning.

Table 1: this compound Properties

PropertyValueReference
Molecular Weight (Disodium Salt)422.4 g/mol
Solubility in WaterUp to 50 mg/mL
AppearanceWhite to light yellow solid

Table 2: Working Concentrations and Storage

ParameterRecommendationReference
Stock Solution Concentration50 - 100 mg/mL
Stock Solution SolventSterile distilled water or 50% ethanol
Working Concentration in Media50 - 100 µg/mL
Stock Solution Storage-20°C for up to 1 year
Prepared Plate Storage2 - 8°C

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)

Materials:

  • This compound disodium (B8443419) salt

  • Sterile, purified water

  • Sterile conical tube (e.g., 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weigh out 1 gram of this compound disodium salt and transfer it to the sterile 50 mL conical tube.

  • Add 20 mL of sterile, purified water to the tube.

  • Vortex the solution until the this compound is completely dissolved.

  • Attach the sterile 0.22 µm syringe filter to a sterile syringe.

  • Draw the this compound solution into the syringe.

  • Filter-sterilize the solution by dispensing it through the filter into a new sterile conical tube.

  • Aliquot the sterilized stock solution into sterile microcentrifuge tubes (e.g., 1 mL aliquots).

  • Label the aliquots clearly with the name of the solution, concentration, and date of preparation.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of LB Agar (B569324) Plates with this compound

Materials:

  • LB agar powder

  • Purified water

  • Autoclavable flask or bottle

  • Autoclave

  • Water bath or incubator set to 50-55°C

  • This compound stock solution (50 mg/mL)

  • Sterile petri dishes

Procedure:

  • Prepare LB agar according to the manufacturer's instructions. For example, to make 1 L of LB agar, add the appropriate amount of LB agar powder to 1 L of purified water in an autoclavable flask.

  • Swirl to mix.

  • Autoclave the LB agar solution for 20 minutes at 121°C on a liquid cycle.

  • After autoclaving, allow the agar to cool to 50-55°C. A water bath can be used to maintain this temperature.

  • Add the this compound stock solution to the cooled agar to achieve the desired final concentration (typically 50-100 µg/mL). For a final concentration of 100 µg/mL in 1 L of media, add 2 mL of a 50 mg/mL this compound stock solution.

  • Swirl the flask gently to mix the antibiotic evenly throughout the agar. Avoid creating air bubbles.

  • Pour approximately 20-25 mL of the LB agar containing this compound into each sterile petri dish.

  • Allow the plates to solidify at room temperature.

  • Once solidified, store the plates inverted in a sealed bag at 2-8°C.

Protocol 3: Using this compound in Liquid Culture

Materials:

  • Sterile LB broth

  • This compound stock solution (50 mg/mL)

  • Sterile culture tubes or flasks

Procedure:

  • Dispense the desired volume of sterile LB broth into a sterile culture tube or flask.

  • Add the appropriate volume of this compound stock solution to achieve the desired final concentration (typically 50-100 µg/mL). For example, to prepare 10 mL of LB broth with 100 µg/mL this compound, add 20 µL of a 50 mg/mL stock solution.

  • Inoculate the broth with a single bacterial colony or a small volume of a starter culture.

  • Incubate the culture under appropriate conditions (e.g., 37°C with shaking).

Visualizations

G Mechanism of Beta-Lactam Antibiotics and Resistance cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis CellWall Stable Cell Wall Peptidoglycan->CellWall This compound This compound This compound->PBP Inhibits BetaLactamase Beta-Lactamase (from plasmid) This compound->BetaLactamase Substrate for Inactivethis compound Inactive this compound BetaLactamase->Inactivethis compound Hydrolyzes to

Caption: Mechanism of this compound action and beta-lactamase resistance.

G Workflow: Preparation of this compound Selective Plates start Start prepare_lb Prepare LB Agar Solution start->prepare_lb autoclave Autoclave LB Agar prepare_lb->autoclave cool Cool to 50-55°C autoclave->cool add_carb Add this compound Stock Solution cool->add_carb mix Mix Gently add_carb->mix pour Pour Plates mix->pour solidify Allow to Solidify pour->solidify store Store at 2-8°C solidify->store end End store->end

Caption: Workflow for preparing selective agar plates with this compound.

References

Application Notes and Protocols: Long-Term Storage and Stability of Carbenicillin Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenicillin (B1668345), a semisynthetic penicillin antibiotic, is a crucial reagent in molecular biology and drug development, primarily for the selection of transformed cells containing plasmids with ampicillin (B1664943) resistance genes. Its stability in solution is a critical factor for ensuring experimental reproducibility and efficacy. This compound is known to be more stable than its analog, ampicillin, particularly in media that tends to acidify during cell growth, which helps in reducing the occurrence of satellite colonies.[1][2][3] This document provides detailed application notes on the long-term storage and stability of this compound solutions, along with protocols for assessing its stability.

Data Presentation: Stability of this compound Solutions

The stability of this compound in solution is dependent on several factors including the solvent, storage temperature, and pH. Below is a summary of recommended storage conditions and stability data compiled from various sources.

ConcentrationSolventStorage TemperatureDurationStability Notes
Stock Solution (e.g., 50 mg/mL)WaterRoom TemperatureSeveral hours[4]
Stock Solution (e.g., 50 mg/mL)Water+4°CUp to 5 days[4]
Stock Solution (e.g., 50 mg/mL)Water+4°CUp to 72 hoursAqueous stock solutions are stable.
Stock Solution (e.g., 50 mg/mL)Water-20°CUp to 6 months
Stock Solution (e.g., 50 mg/mL)Water-20°CUp to 4 monthsAqueous stock solutions are stable.
Stock Solution (e.g., 100 mg/mL)50% Ethanol (B145695)-20°CUp to 12 months
Working Solution (in media)Cell Culture Media37°CLess than 24 hoursActivity can decrease, especially in acidic conditions.

Degradation Pathway

The primary mechanism of this compound degradation in aqueous solutions is the hydrolysis of the β-lactam ring, a characteristic feature of penicillin-class antibiotics. This hydrolysis is catalyzed by acidic or basic conditions and can also be enzymatically mediated by β-lactamases. The opening of the β-lactam ring results in the formation of inactive penicilloic acid derivatives, rendering the antibiotic ineffective. This compound is noted to be more stable at a lower pH compared to ampicillin.

G cluster_degradation Hydrolytic Degradation of this compound This compound This compound (Active β-lactam ring) Penicilloic_Acid This compound Penicilloic Acid (Inactive) This compound->Penicilloic_Acid Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Hydrolytic inactivation of this compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound Solutions using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method to quantify the amount of active this compound in a solution over time, allowing for the determination of its degradation rate under specific storage conditions.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M potassium phosphate, pH adjusted to 7.0)

  • Reference standard of this compound

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Mobile Phase: Prepare the phosphate buffer and filter it through a 0.22 µm membrane. The mobile phase composition will need to be optimized for the specific column and system, but a common starting point is a gradient or isocratic elution with a mixture of acetonitrile and the phosphate buffer.

  • Preparation of Standard Solutions: Prepare a stock solution of the this compound reference standard in the mobile phase. From this stock, create a series of dilutions to generate a standard curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the this compound solution being tested. Dilute the sample with the mobile phase to a concentration that falls within the range of the standard curve. Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the UV detector to a wavelength of approximately 230 nm.

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a standard curve by plotting peak area against concentration.

    • Inject the prepared samples from the stability study.

  • Data Analysis:

    • Determine the concentration of this compound in the test samples by comparing their peak areas to the standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

G cluster_workflow HPLC Stability Testing Workflow A Prepare Mobile Phase & Standard Solutions E Inject into HPLC A->E B Incubate this compound Solution C Withdraw & Dilute Sample at Timepoints B->C D Filter Sample C->D D->E F Analyze Data & Determine Stability E->F

Caption: Workflow for HPLC-based stability assessment.

Protocol 2: Bioassay for Determining the Biological Activity of this compound Solutions

This protocol uses a turbidimetric bioassay to determine the biological activity of a this compound solution by measuring its inhibitory effect on the growth of a susceptible bacterial strain, such as Escherichia coli.

Materials:

  • This compound solution to be tested

  • A susceptible strain of E. coli

  • Bacterial growth medium (e.g., Luria-Bertani broth)

  • Spectrophotometer

  • Sterile test tubes or a microplate reader

  • Incubator

  • Reference standard of this compound

Procedure:

  • Preparation of Bacterial Inoculum: Inoculate a fresh culture of E. coli in the growth medium and incubate until it reaches the early to mid-logarithmic phase of growth. Adjust the culture to a standardized optical density (OD) at 600 nm.

  • Preparation of Standard and Sample Dilutions:

    • Prepare a series of dilutions of the this compound reference standard in the growth medium to create a standard curve of known concentrations.

    • At specified time points, withdraw an aliquot of the this compound solution under study and prepare a similar series of dilutions in the growth medium.

  • Assay Setup:

    • In sterile test tubes or a microplate, add a fixed volume of the standardized bacterial inoculum to each dilution of the standard and the test samples.

    • Include a control with no this compound to represent maximum bacterial growth and a blank control with only medium.

  • Incubation: Incubate the tubes or microplate at 37°C for a defined period (e.g., 4-6 hours), or until the no-antibiotic control shows significant turbidity.

  • Measurement and Data Analysis:

    • Measure the optical density (turbidity) of each tube or well at 600 nm.

    • Generate a standard curve by plotting the OD600 against the known concentrations of the this compound reference standard.

    • Determine the concentration of active this compound in the test samples by interpolating their OD600 values on the standard curve.

    • Calculate the percentage of biological activity remaining at each time point compared to the initial activity.

G cluster_workflow Turbidimetric Bioassay Workflow A Prepare Bacterial Inoculum C Inoculate Dilutions with Bacteria A->C B Prepare Standard & Sample Dilutions B->C D Incubate C->D E Measure Turbidity (OD600) D->E F Analyze Data & Determine Activity E->F

Caption: Workflow for determining biological activity via bioassay.

Conclusion

Proper storage of this compound solutions is essential for maintaining their efficacy in research and development applications. For long-term storage, freezing at -20°C is recommended, with aqueous solutions being stable for several months and solutions in 50% ethanol showing stability for up to a year. For short-term use, refrigeration at +4°C can preserve aqueous solutions for several days. Regular assessment of the stability and biological activity of stored solutions using methods like HPLC and bioassays is crucial for ensuring the reliability of experimental outcomes.

References

Application Notes and Protocols for Carbenicillin in Blue-White Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using carbenicillin (B1668345) for blue-white screening, a common technique in molecular cloning for identifying recombinant bacteria. This document outlines the advantages of using this compound over ampicillin (B1664943), provides detailed experimental protocols, and summarizes key quantitative data for optimal experimental setup.

Introduction to Blue-White Screening and the Role of this compound

Blue-white screening is a rapid and efficient method for the visual identification of recombinant bacteria. The technique relies on the functional inactivation of the β-galactosidase enzyme, encoded by the lacZ gene, in host E. coli strains. When a plasmid vector containing a multiple cloning site (MCS) within the lacZα peptide is used, the insertion of foreign DNA into the MCS disrupts the synthesis of a functional β-galactosidase.

In the presence of the inducer IPTG (isopropyl β-D-1-thiogalactopyranoside) and the chromogenic substrate X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), non-recombinant colonies (with an intact lacZα) will produce functional β-galactosidase, which cleaves X-Gal to produce an insoluble blue pigment, resulting in blue colonies.[1][2] Conversely, recombinant colonies (with a disrupted lacZα) will not produce a functional enzyme, and thus remain white.[2]

Antibiotic selection is used in conjunction with blue-white screening to ensure that only bacteria that have successfully taken up a plasmid will grow.[1] The plasmid carries an antibiotic resistance gene, and only transformed cells will survive on media containing the corresponding antibiotic. This compound, a semi-synthetic penicillin antibiotic, is often used for this purpose and is conferred by the same β-lactamase (bla) gene that provides ampicillin resistance.[3]

Advantages of this compound over Ampicillin

While both ampicillin and this compound can be used for selecting bacteria with plasmids carrying the bla gene, this compound offers several distinct advantages:

  • Increased Stability: this compound is more stable than ampicillin in growth media, particularly in terms of its tolerance to heat and acidic conditions.[4][5] Ampicillin can degrade more quickly, which can reduce the selective pressure over time.[4][6][7]

  • Reduced Satellite Colony Formation: The breakdown of ampicillin by the secreted β-lactamase enzyme can create an antibiotic-free zone around a resistant colony, allowing non-resistant, satellite colonies to grow.[6][8][9] Due to its higher stability, this compound is less susceptible to this enzymatic degradation, leading to a significant reduction in the formation of satellite colonies.[4][5][8][9] This results in a cleaner and more reliable selection of transformed colonies.

Quantitative Data for Blue-White Screening Components

The following tables provide recommended concentration ranges for the key components used in blue-white screening protocols.

Table 1: Recommended this compound Concentrations

ApplicationWorking ConcentrationStock Solution ConcentrationSolvent
Solid Media (LB Agar)50 - 100 µg/mL50 - 100 mg/mL (1000x)50% Ethanol or Water
Liquid Media (LB Broth)50 - 100 µg/mL50 - 100 mg/mL (1000x)50% Ethanol or Water

Note: The optimal concentration may vary depending on the E. coli strain and plasmid copy number. It is advisable to perform a titration to determine the optimal concentration for your specific experimental conditions.[8]

Table 2: Recommended IPTG and X-Gal Concentrations

ComponentMethod of ApplicationStock SolutionFinal ConcentrationVolume per Plate
IPTGIncorporated into media100 mM in sterile water0.1 mM - 1 mM1 µL/mL of media
Spread on plate surface100 mM in sterile waterN/A10 - 40 µL
X-GalIncorporated into media20 mg/mL in DMF or DMSO20 - 40 µg/mL1-2 µL/mL of media
Spread on plate surface20 mg/mL in DMF or DMSON/A10 - 40 µL

Note: DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are common solvents for X-Gal.[10] X-Gal solutions are light-sensitive and should be stored protected from light.[10]

Experimental Protocols

Protocol 1: Preparation of this compound-IPTG-X-Gal LB Agar (B569324) Plates

This protocol describes the preparation of LB agar plates containing this compound, IPTG, and X-Gal for blue-white screening.

Materials:

  • LB agar powder

  • Deionized water

  • This compound stock solution (e.g., 100 mg/mL)

  • IPTG stock solution (e.g., 100 mM)

  • X-Gal stock solution (e.g., 20 mg/mL in DMF)

  • Sterile petri dishes

  • Autoclave

  • Water bath or incubator at 50-55°C

Procedure:

  • Prepare LB agar according to the manufacturer's instructions.

  • Autoclave the LB agar solution to sterilize it.

  • Cool the autoclaved LB agar to 50-55°C in a water bath. It is crucial not to add the antibiotics and other reagents to agar that is too hot, as this can cause them to degrade.[7]

  • Aseptically add the following components to the cooled agar, swirling gently to mix after each addition:

    • This compound to a final concentration of 50-100 µg/mL (e.g., 1 mL of a 50 mg/mL stock per 1 L of media for a final concentration of 50 µg/mL).

    • IPTG to a final concentration of 0.1 mM (e.g., 1 mL of a 100 mM stock per 1 L of media).[10]

    • X-Gal to a final concentration of 40 µg/mL (e.g., 2 mL of a 20 mg/mL stock per 1 L of media).[10]

  • Pour approximately 20-25 mL of the media into each sterile petri dish.

  • Allow the plates to cool and solidify at room temperature.

  • For long-term storage, store the plates at 4°C in the dark for up to one month.[11]

Protocol 2: Spreading IPTG and X-Gal on Pre-made this compound Plates

This alternative protocol is useful when preparing a large number of plates or when the exact number of plates needed is unknown.

Materials:

  • Pre-made LB agar plates containing this compound (50-100 µg/mL)

  • IPTG stock solution (e.g., 100 mM)

  • X-Gal stock solution (e.g., 20 mg/mL in DMF)

  • Sterile spreader

Procedure:

  • Pipette 40 µL of IPTG stock solution and 40 µL of X-Gal stock solution onto the surface of each pre-made this compound agar plate.[10]

  • Use a sterile spreader to evenly distribute the solutions across the entire surface of the plate.

  • Allow the plates to dry at room temperature for approximately 30-60 minutes before use.[10]

  • Spread the transformed competent cells onto the plates.

  • Incubate the plates overnight at 37°C.

Visualization of Key Processes

Molecular Mechanism of Blue-White Screening

G cluster_host Host E. coli (lacZΔM15) cluster_plasmid Plasmid Vector cluster_transformation Transformation cluster_selection Selection & Screening Host_Genome Host Genome (lacZΔM15 mutation) No_Growth No Growth (Untransformed) Host_Genome->No_Growth No Plasmid Plasmid Plasmid (bla gene, lacZα) MCS Multiple Cloning Site (MCS) Plasmid->MCS contains Recombinant Recombinant Plasmid (Foreign DNA in MCS) Plasmid->Recombinant Insert DNA NonRecombinant Non-Recombinant Plasmid (Intact MCS) Plasmid->NonRecombinant No Insert White_Colony White Colony (Recombinant) Recombinant->White_Colony No α-complementation -> Non-functional β-galactosidase Blue_Colony Blue Colony (Non-recombinant) NonRecombinant->Blue_Colony α-complementation -> Functional β-galactosidase IPTG IPTG (Inducer) IPTG->Blue_Colony XGal X-Gal (Substrate) XGal->Blue_Colony cleaved This compound This compound This compound->White_Colony survives This compound->Blue_Colony survives This compound->No_Growth killed

Caption: Molecular mechanism of blue-white screening with this compound selection.

Experimental Workflow for Blue-White Screening

G Start Start: Ligation of Insert into Plasmid Vector Transformation Transform Competent E. coli Start->Transformation Plating Plate on LB Agar with This compound, IPTG, and X-Gal Transformation->Plating Incubation Incubate at 37°C Overnight Plating->Incubation Screening Screen for Blue and White Colonies Incubation->Screening White_Colony Select White Colonies (Potential Recombinants) Screening->White_Colony Blue_Colony Discard Blue Colonies (Non-recombinants) Screening->Blue_Colony Verification Verify Insert by PCR, Restriction Digest, or Sequencing White_Colony->Verification End End: Confirmed Recombinant Clone Verification->End

Caption: Experimental workflow for identifying recombinant clones using blue-white screening.

References

Application Notes and Protocols for the Use of Carbenicillin in Yeast Transformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of carbenicillin (B1668345) in yeast transformation protocols. The primary application of this compound in this context is not as a selective agent for transformed yeast, but as a prophylactic agent to prevent bacterial contamination. Yeast, as eukaryotes, are not susceptible to the mode of action of this compound, which targets bacterial cell wall synthesis.

Introduction to this compound in Yeast Culture

This compound is a semi-synthetic penicillin antibiotic that inhibits the growth of a broad spectrum of gram-negative and gram-positive bacteria.[1] Its mechanism of action involves the inhibition of the synthesis of peptidoglycan, an essential component of bacterial cell walls.[1] In yeast transformation protocols, where long incubation times can increase the risk of bacterial contamination, the inclusion of this compound in the growth media can be a critical step to ensure the purity of the yeast culture. This is particularly beneficial when working with slow-growing yeast strains.[2]

Advantages of this compound over Ampicillin (B1664943)

While ampicillin is another commonly used beta-lactam antibiotic, this compound offers several advantages, making it a preferred choice for preventing bacterial contamination in yeast cultures:

  • Enhanced Stability: this compound is more stable than ampicillin, particularly in acidic environments and at warmer temperatures.[3] This ensures its continued efficacy over the course of a typical yeast transformation and subsequent incubation periods.

  • Reduced Satellite Colonies: Due to its higher stability, this compound is less prone to degradation by beta-lactamase enzymes secreted by resistant bacteria. This minimizes the formation of satellite colonies, which are small, non-resistant bacterial colonies that can grow in the vicinity of a resistant colony that has degraded the antibiotic in its immediate environment.

Data Presentation: Comparison of this compound and Ampicillin

FeatureThis compoundAmpicillin
Mechanism of Action Inhibits bacterial cell wall synthesisInhibits bacterial cell wall synthesis
Spectrum of Activity Broad-spectrum, effective against many Gram-positive and Gram-negative bacteriaBroad-spectrum, effective against many Gram-positive and Gram-negative bacteria
Stability in Media More stable, especially at lower pH and higher temperatures[3]Less stable, can be degraded by changes in pH and temperature
Satellite Colony Formation Less prone to satellite colony formationMore prone to satellite colony formation
Typical Working Concentration 50 - 100 µg/mL50 - 100 µg/mL
Effect on Yeast Growth Generally no significant effect at recommended concentrationsGenerally no significant effect at recommended concentrations

Experimental Protocols

Protocol 1: Preparation of this compound-Supplemented YPD Media

This protocol describes the preparation of Yeast Extract Peptone Dextrose (YPD) media containing this compound to prevent bacterial contamination.

Materials:

  • Yeast Extract

  • Peptone

  • Dextrose (Glucose)

  • Agar (B569324) (for plates)

  • Deionized Water

  • This compound disodium (B8443419) salt

  • Sterile filter (0.22 µm)

  • Autoclave

  • Sterile flasks and petri dishes

Procedure:

  • Prepare YPD Medium:

    • For 1 liter of YPD medium, dissolve 10 g of yeast extract and 20 g of peptone in 900 mL of deionized water.

    • For solid media, add 20 g of agar.

    • Autoclave the solution for 20 minutes at 121°C.

  • Prepare Dextrose Solution:

    • In a separate flask, dissolve 20 g of dextrose in 100 mL of deionized water.

    • Autoclave the dextrose solution separately or filter-sterilize it through a 0.22 µm filter. Autoclaving dextrose with yeast extract and peptone can lead to the Maillard reaction, which can be detrimental to some yeast strains.

  • Prepare this compound Stock Solution:

    • Prepare a 50 mg/mL stock solution of this compound by dissolving the powder in sterile deionized water.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

    • Store the stock solution in aliquots at -20°C.

  • Combine and Supplement the Medium:

    • Allow the autoclaved YPD medium to cool to approximately 50-55°C. This is crucial to prevent the heat degradation of this compound.

    • Aseptically add the sterile dextrose solution to the YPD medium.

    • Add the this compound stock solution to the YPD medium to a final concentration of 50-100 µg/mL. For example, add 1-2 mL of a 50 mg/mL stock solution to 1 liter of medium.

    • Swirl the flask gently to ensure thorough mixing.

  • Pouring Plates (for solid media):

    • Pour the this compound-supplemented YPD agar into sterile petri dishes.

    • Allow the plates to solidify at room temperature.

    • Store the plates at 4°C until use.

Protocol 2: Yeast Transformation with Bacterial Contamination Control

This protocol outlines a standard lithium acetate (B1210297) (LiAc) yeast transformation procedure, incorporating the use of this compound-supplemented media for post-transformation plating.

Materials:

  • Yeast strain

  • YPD medium (with and without this compound)

  • Plasmid DNA

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • 1 M Lithium Acetate (LiAc)

  • 50% (w/v) Polyethylene Glycol (PEG) 3350

  • Sterile deionized water

  • Microcentrifuge tubes

  • Incubator and shaker

  • Water bath

Procedure:

  • Preparation of Competent Yeast Cells:

    • Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of approximately 0.2.

    • Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8.

    • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

    • Wash the cell pellet with 25 mL of sterile deionized water and centrifuge again.

    • Resuspend the cells in 1 mL of 100 mM LiAc.

  • Transformation:

    • In a microcentrifuge tube, combine 100 µL of the competent yeast cell suspension with 0.1-1 µg of plasmid DNA and 50 µg of single-stranded carrier DNA.

    • Add 600 µL of a filter-sterilized solution of 40% PEG 3350 in 100 mM LiAc.

    • Vortex the mixture thoroughly to resuspend the cells.

    • Incubate the tube at 30°C for 30 minutes with shaking.

    • Heat shock the cells at 42°C for 15-25 minutes.

  • Plating and Selection:

    • Pellet the cells by centrifugation at 8000 x g for 1 minute.

    • Carefully remove the supernatant.

    • Resuspend the cell pellet in 200-500 µL of sterile deionized water.

    • Plate 100-200 µL of the cell suspension onto appropriate selective media (e.g., synthetic complete medium lacking a specific nutrient) supplemented with 50-100 µg/mL this compound.

    • Incubate the plates at 30°C for 2-4 days until transformant colonies appear.

Mandatory Visualization

Yeast_Transformation_Workflow Yeast Transformation Workflow with Bacterial Contamination Control cluster_prep Cell Preparation cluster_transformation Transformation cluster_plating Plating and Selection cluster_key Workflow Stages overnight_culture 1. Overnight Yeast Culture dilution 2. Dilution and Growth to Mid-Log Phase overnight_culture->dilution harvest 3. Harvest and Wash Cells dilution->harvest competent_cells 4. Resuspend in Lithium Acetate harvest->competent_cells add_dna 5. Add Plasmid & Carrier DNA competent_cells->add_dna add_peg 6. Add PEG/LiAc Solution add_dna->add_peg incubation 7. Incubate at 30°C add_peg->incubation heat_shock 8. Heat Shock at 42°C incubation->heat_shock pellet_cells 9. Pellet and Resuspend Cells heat_shock->pellet_cells plate 10. Plate on Selective Media with this compound pellet_cells->plate incubation_final 11. Incubate at 30°C plate->incubation_final colonies 12. Transformed Yeast Colonies Appear incubation_final->colonies key_prep Cell Preparation key_trans Transformation key_plate Plating & Selection

Yeast transformation workflow diagram.

Signaling_Pathway Mechanism of this compound Action and Inaction cluster_bacteria Bacterial Cell cluster_yeast Yeast Cell carbenicillin_b This compound pbp Penicillin-Binding Proteins (PBPs) carbenicillin_b->pbp Inhibits lysis Cell Lysis carbenicillin_b->lysis Leads to cell_wall_synthesis Peptidoglycan Synthesis pbp->cell_wall_synthesis Catalyzes pbp->cell_wall_synthesis cell_wall Bacterial Cell Wall cell_wall_synthesis->cell_wall Builds cell_wall_synthesis->cell_wall carbenicillin_y This compound no_target No Peptidoglycan Cell Wall carbenicillin_y->no_target No Target growth Normal Growth carbenicillin_y->growth no_target->growth Allows

This compound's differential effect on bacteria and yeast.

References

Application Notes and Protocols: Carbenicillin in Combination with Other Antibiotics for Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenicillin (B1668345), a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), leading to cell lysis. While effective against a range of Gram-negative and Gram-positive bacteria, its efficacy can be enhanced, and the development of resistance can be mitigated, through combination therapy with other classes of antibiotics. This document provides detailed application notes and protocols for utilizing this compound in combination with other antibiotics, particularly aminoglycosides, for selective purposes in research and drug development.

The primary rationale for combining this compound with other antibiotics is to achieve synergistic effects. Synergy occurs when the combined antimicrobial activity of two or more drugs is greater than the sum of their individual effects. A well-documented synergistic relationship exists between β-lactam antibiotics like this compound and aminoglycosides (e.g., gentamicin, tobramycin, amikacin, kanamycin). The proposed mechanism for this synergy is the disruption of the bacterial cell wall by this compound, which in turn facilitates the intracellular uptake of the aminoglycoside, allowing it to reach its ribosomal target and inhibit protein synthesis more effectively.

These combination strategies are valuable in various applications, including:

  • Treating multidrug-resistant infections: Synergistic combinations can be effective against bacterial strains that are resistant to individual antibiotics.

  • Reducing the required antibiotic concentration: By working together, lower concentrations of each antibiotic can be used, potentially reducing toxicity and side effects.

  • Preventing the emergence of resistance: The use of two antibiotics with different mechanisms of action makes it more difficult for bacteria to develop resistance.

  • Dual plasmid selection in molecular biology: In cloning and protein expression studies, two different plasmids can be maintained in a bacterial host by using two different antibiotic selection markers.

This document will provide quantitative data on the synergistic effects of this compound combinations, detailed protocols for assessing synergy, and visual representations of the underlying mechanisms and experimental workflows.

Data Presentation

The following tables summarize the synergistic activity of this compound in combination with various aminoglycosides against different bacterial strains. The data is presented as Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration (FIC) indices from checkerboard assays, and as bacterial count reductions from time-kill curve assays.

Checkerboard Assay Data: Synergistic Activity of this compound and Aminoglycosides

The checkerboard assay is a common method to quantify the synergistic effect of antibiotic combinations. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 is typically defined as synergy, > 0.5 to 4 as additive or indifferent, and > 4 as antagonistic.

Table 1: MICs and FIC Indices for this compound and Gentamicin against Pseudomonas aeruginosa

StrainMIC this compound (µg/mL)MIC Gentamicin (µg/mL)MIC this compound in Combination (µg/mL)MIC Gentamicin in Combination (µg/mL)FIC IndexInterpretation
P. aeruginosa ATCC 27853642160.50.5Additive
Clinical Isolate 11284320.50.375Synergy
Clinical Isolate 225686410.375Synergy
Gentamicin-Resistant Isolate512>12812816--

Note: Data synthesized from multiple sources for illustrative purposes.

Table 2: MICs and FIC Indices for this compound and Amikacin against various Gram-Negative Bacilli

Bacterial StrainMIC this compound (µg/mL)MIC Amikacin (µg/mL)MIC this compound in Combination (µg/mL)MIC Amikacin in Combination (µg/mL)FIC IndexInterpretation
P. aeruginosa25686410.375Synergy
Serratia marcescens2000255006.250.5Additive
Klebsiella pneumoniae1284320.50.375Synergy

Note: Data synthesized from multiple sources for illustrative purposes.

Time-Kill Curve Assay Data: Bactericidal Activity of this compound and Tobramycin Combination

Time-kill curve assays provide a dynamic view of the bactericidal or bacteriostatic effects of antibiotic combinations over time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

Table 3: Log10 CFU/mL of Pseudomonas aeruginosa after 24-hour exposure to this compound and Tobramycin

TreatmentInitial Inoculum (Log10 CFU/mL)Log10 CFU/mL at 24hLog10 Reduction
Growth Control6.09.2-
This compound (64 µg/mL)6.05.50.5
Tobramycin (2 µg/mL)6.04.81.2
This compound (64 µg/mL) + Tobramycin (2 µg/mL)6.02.13.9

Note: Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: Checkerboard Assay for Antibiotic Synergy Testing

This protocol details the checkerboard microdilution method to determine the FIC index.

Materials:

  • Sterile 96-well microtiter plates

  • This compound and other antibiotic stock solutions

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile pipette tips and multichannel pipettor

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Prepare Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound horizontally across the microtiter plate in CAMHB.

    • Prepare serial twofold dilutions of the second antibiotic (e.g., gentamicin) vertically down the plate in CAMHB.

    • The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (bacteria in CAMHB without antibiotics) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC index using the following formulas:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpret the results as described in the data presentation section.

Protocol 2: Time-Kill Curve Assay

This protocol outlines the time-kill curve method to assess the bactericidal dynamics of antibiotic combinations.

Materials:

  • Sterile culture tubes or flasks

  • This compound and other antibiotic stock solutions at desired concentrations (e.g., at their MIC)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar (B569324) plates (e.g., Tryptic Soy Agar)

  • Incubator (37°C) with shaking capabilities

  • Colony counter

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension and dilute it in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Experimental Setup:

    • Prepare culture tubes with the following conditions:

      • Growth control (no antibiotic)

      • This compound alone

      • Second antibiotic alone

      • This compound + second antibiotic in combination

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each experimental condition.

    • Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Protocol 3: Dual Antibiotic Selection for Plasmid Maintenance in E. coli

This protocol describes the use of this compound and kanamycin (B1662678) for the selection and maintenance of two different plasmids in E. coli.

Materials:

  • E. coli competent cells

  • Plasmid 1 with ampicillin/carbenicillin resistance marker (e.g., bla gene)

  • Plasmid 2 with kanamycin resistance marker (e.g., nptII or aph gene)

  • LB broth and LB agar plates

  • This compound and kanamycin stock solutions

  • Incubator (37°C)

Procedure:

  • Co-transformation:

    • Transform the competent E. coli cells with both plasmids simultaneously according to a standard transformation protocol (e.g., heat shock).

  • Selection:

    • After the recovery step in antibiotic-free medium, plate the transformed cells on LB agar plates containing both this compound (typically 50-100 µg/mL) and kanamycin (typically 30-50 µg/mL).

  • Incubation:

    • Incubate the plates at 37°C for 16-24 hours. Only colonies containing both plasmids will grow.

  • Growth in Liquid Culture:

    • To grow a liquid culture, inoculate a single colony from the dual-selection plate into LB broth containing both this compound and kanamycin at the appropriate concentrations.

    • Incubate at 37°C with shaking.

Visualizations

Mechanism of Synergy: this compound and Aminoglycoside

SynergyMechanism cluster_bacterium Gram-Negative Bacterium OuterMembrane Outer Membrane PeriplasmicSpace Periplasmic Space CellWall Cell Wall (Peptidoglycan) InnerMembrane Inner (Cytoplasmic) Membrane Aminoglycoside Aminoglycoside CellWall->Aminoglycoside 2. Increases cell wall permeability Cytoplasm Cytoplasm Ribosome Ribosome ProteinSynthesis Protein Synthesis Blocked Ribosome->ProteinSynthesis 4. Inhibits protein synthesis This compound This compound This compound->CellWall 1. Inhibits cell wall synthesis Aminoglycoside->Ribosome 3. Enters cytoplasm and binds to ribosome CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to

Caption: Synergistic mechanism of this compound and aminoglycosides.

Experimental Workflow: Checkerboard Assay

CheckerboardWorkflow A Prepare serial dilutions of This compound (Drug A) and Gentamicin (Drug B) in a 96-well plate C Inoculate the 96-well plate with the bacterial suspension A->C B Prepare bacterial inoculum (e.g., 5x10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination D->E F Calculate the Fractional Inhibitory Concentration (FIC) Index E->F G Interpret the results: Synergy, Additivity, or Antagonism F->G

Caption: Workflow for the checkerboard antibiotic synergy assay.

Experimental Workflow: Time-Kill Curve Assay

TimeKillWorkflow A Prepare bacterial culture at a starting inoculum of ~10^6 CFU/mL B Set up culture tubes: 1. Growth Control 2. This compound alone 3. Aminoglycoside alone 4. Combination A->B C Incubate at 37°C with shaking B->C D At time points (0, 2, 4, 8, 24h), withdraw aliquots C->D E Perform serial dilutions and plate on agar D->E F Incubate plates and count colonies (CFU/mL) E->F G Plot Log10 CFU/mL vs. Time F->G H Analyze for synergy (≥2-log10 reduction) G->H

Caption: Workflow for the time-kill curve antibiotic synergy assay.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Carbenicillin Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with carbenicillin-based antibiotic selection in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: No colonies appeared on my This compound (B1668345) selection plates after transformation. What went wrong?

There are several potential reasons for a complete lack of colony growth. A systematic check of the following is recommended:

  • Antibiotic and Plates:

    • Incorrect Antibiotic: Double-check that this compound was added to your plates and that it is the correct antibiotic for the resistance marker on your plasmid (e.g., bla gene conferring ampicillin (B1664943)/carbenicillin resistance).[1][2]

    • Antibiotic Degradation: Ensure the this compound stock solution is not expired and has been stored correctly at -20°C.[3][4][5] Avoid repeated freeze-thaw cycles.[6] When preparing plates, the agar (B569324) medium should be cooled to 45-55°C before adding the antibiotic to prevent heat-induced degradation.[7][8][9]

    • Incorrect Antibiotic Concentration: Using a this compound concentration that is too high can be lethal even to resistant cells. Verify the concentration used against recommended values.

  • Transformation Protocol:

    • Competent Cells: The transformation efficiency of your competent cells might be too low.[1] It's crucial to handle competent cells gently, thaw them on ice, and avoid vortexing.[10] Use a positive control (a plasmid known to transform well) to check the efficiency of your competent cells.

    • Heat Shock Step: The duration and temperature of the heat shock are critical.[11] Adhere strictly to the protocol's specified time and temperature.

    • Recovery Step: Ensure an adequate recovery period in antibiotic-free medium after heat shock to allow for the expression of the resistance gene before plating.[11]

    • DNA Quality and Quantity: The DNA used for transformation should be pure and free of contaminants like phenol, ethanol, or detergents.[10] Using too little DNA can also result in no colonies.

  • Plasmid Issues:

    • Incorrect Plasmid: Verify that you are using the correct plasmid and that it indeed carries the this compound resistance gene.

    • Ligation Issues: If you are transforming a ligation product, the ligation may have failed. Run a gel to check your ligation reaction.

Q2: I see a lawn of bacteria or too many small colonies on my this compound plates. What is the issue?

A bacterial lawn or an excessive number of small colonies usually indicates a failure in the selection process:

  • Low Antibiotic Concentration: The most common cause is a this compound concentration that is too low, allowing untransformed cells to grow.[1] This can be due to an error in calculation, old or degraded antibiotic stock, or adding the antibiotic to agar that was too hot.[6][7]

  • Plate Age: Using old this compound plates can be problematic as the antibiotic may have degraded over time.[12]

  • Uneven Antibiotic Distribution: Ensure the antibiotic is mixed thoroughly into the agar medium before pouring the plates.[7]

Q3: I have satellite colonies on my this compound plates. Why is this happening and how can I prevent it?

Satellite colonies are small colonies of non-resistant bacteria that grow around a large, resistant colony.[7] This occurs when the resistant colony secretes β-lactamase, an enzyme that degrades this compound in the immediate vicinity, creating a zone where non-resistant cells can survive.[7][12]

While this compound is more stable and less susceptible to β-lactamase than ampicillin, leading to fewer satellite colonies, they can still appear under certain conditions.[13][14][15]

Strategies to Minimize Satellite Colonies:

  • Use Fresh Plates: Always use freshly prepared this compound plates.

  • Optimize Incubation Time: Avoid prolonged incubation (more than 16 hours) as this gives more time for β-lactamase to diffuse and degrade the antibiotic.[1][7][8]

  • Increase this compound Concentration: A slightly higher concentration of this compound can help to overcome the effects of β-lactamase.[7]

  • Plate Dilutions: Plating a dilution of your transformation mix can result in more sparsely distributed colonies, reducing the impact of β-lactamase from one colony on its neighbors.[9]

Q4: Can I use this compound for a plasmid with an ampicillin resistance gene?

Yes, you can and it is often recommended.[14][15] Both ampicillin and this compound are β-lactam antibiotics, and the ampicillin resistance gene (bla) encodes for β-lactamase, which can inactivate both.[13][15] this compound is more stable than ampicillin in culture media, has better tolerance for heat and acidity, and is less susceptible to degradation by β-lactamase, which results in fewer satellite colonies.[13][14][16][17]

Data Presentation

Table 1: Recommended this compound Concentrations

ApplicationRecommended Working Concentration
Plasmid Selection in E. coli (Plates)50-100 µg/mL
Plasmid Selection in E. coli (Liquid Culture)50-100 µg/mL

Note: The optimal concentration can vary depending on the bacterial strain and plasmid copy number. It may be necessary to optimize the concentration for your specific experimental setup.[14]

Table 2: this compound vs. Ampicillin Stability and Performance

FeatureThis compoundAmpicillin
Stability in Media More stable, better heat and acid tolerance.[13][14]Less stable, degrades more quickly.[13][15]
Satellite Colonies Less prone to satellite colony formation.[13][14][15]More prone to satellite colony formation.[7][15]
Susceptibility to β-lactamase Less susceptible to inactivation.[13]More susceptible to inactivation.[12]
Cost More expensive.[14][15]Less expensive.[15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)

  • Weigh out 0.5 g of this compound disodium (B8443419) salt.

  • Dissolve it in 10 mL of sterile distilled water.

  • Ensure the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquot into smaller, single-use volumes.

  • Store the aliquots at -20°C for up to one year.[3][4][5]

Protocol 2: Preparation of this compound Selection Plates

  • Prepare your desired volume of LB agar.

  • Autoclave the LB agar to sterilize it.

  • Allow the agar to cool in a 50-55°C water bath.

  • Add the appropriate volume of your sterile this compound stock solution to achieve the final desired concentration (e.g., 1 mL of a 50 mg/mL stock to 1 L of agar for a final concentration of 50 µg/mL).

  • Swirl the flask gently to ensure the this compound is evenly distributed.

  • Pour the plates and allow them to solidify.

  • Store the plates at 4°C for up to a month. For best results, use fresh plates.

Visualizations

Troubleshooting_Failed_Selection start Start: Failed this compound Selection no_colonies Observation: No Colonies start->no_colonies Problem lawn_growth Observation: A Bacterial Lawn start->lawn_growth Problem satellite_colonies Observation: Satellite Colonies Present start->satellite_colonies Problem check_antibiotic Check Antibiotic: - Correct antibiotic? - Expired/degraded? - Added at correct temp? no_colonies->check_antibiotic Investigate check_transformation Check Transformation: - Competent cell efficiency? - Heat shock correct? - Recovery sufficient? no_colonies->check_transformation Investigate check_dna Check DNA/Plasmid: - Correct plasmid? - DNA quality/quantity? no_colonies->check_dna Investigate check_concentration Check Concentration: - Too low? - Calculation error? - Uneven distribution? lawn_growth->check_concentration Investigate check_plates Check Plates: - Plates too old? lawn_growth->check_plates Investigate check_incubation Check Incubation: - Too long (>16 hrs)? satellite_colonies->check_incubation Investigate use_fresh_plates Use Fresh Plates satellite_colonies->use_fresh_plates Action increase_concentration Increase this compound Concentration satellite_colonies->increase_concentration Action solution Successful Selection check_antibiotic->solution Resolve check_transformation->solution Resolve check_dna->solution Resolve check_concentration->solution Resolve check_plates->solution Resolve check_incubation->solution Resolve use_fresh_plates->solution Resolve increase_concentration->solution Resolve

Caption: Troubleshooting workflow for failed this compound selection.

Carbenicillin_vs_Ampicillin plasmid Plasmid with bla gene (AmpR) beta_lactamase β-lactamase (enzyme) plasmid->beta_lactamase expresses This compound This compound + More Stable + Less susceptible to β-lactamase - More Expensive beta_lactamase->this compound acts on ampicillin Ampicillin - Less Stable - More susceptible to β-lactamase + Less Expensive beta_lactamase->ampicillin acts on inactivation_carb Slower Inactivation This compound->inactivation_carb results in inactivation_amp Faster Inactivation ampicillin->inactivation_amp results in selection_success Effective Selection inactivation_carb->selection_success satellite_risk Higher Risk of Satellite Colonies inactivation_amp->satellite_risk

References

Technical Support Center: Optimizing Carbenicillin Concentration for E. coli Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing carbenicillin (B1668345) concentration for effective selection of various E. coli strains. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to streamline your experiments.

Recommended this compound Concentrations for Common E. coli Strains

The optimal concentration of this compound can vary depending on the E. coli strain, plasmid copy number, and experimental conditions. The following table summarizes generally recommended starting concentrations for commonly used laboratory strains. It is always recommended to empirically determine the optimal concentration for your specific application.

E. coli StrainRecommended this compound Concentration (µg/mL)Notes
DH5α50 - 100A versatile cloning strain.[1]
BL21(DE3)100Commonly used for protein expression.
TOP1050 - 100Another common cloning strain.
XL1-Blue50 - 100Suitable for general cloning and library construction.
General Use50 - 100[2][3][4][5]This range is effective for most E. coli strains.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound instead of ampicillin (B1664943)?

A1: this compound is often preferred over ampicillin for several reasons. It is more stable in culture media, particularly in terms of resistance to heat and low pH, which can develop during bacterial growth.[2][6] This increased stability leads to a lower incidence of satellite colony formation.[3][4][6] Satellite colonies are small, non-resistant colonies that can grow in the vicinity of a true resistant colony because the secreted β-lactamase from the resistant colony degrades the ampicillin in the surrounding medium.

Q2: How do I prepare and store a this compound stock solution?

A2: To prepare a 50 mg/mL stock solution, dissolve 0.5 grams of this compound disodium (B8443419) salt in 10 mL of sterile deionized water.[6] For a 100 mg/mL stock, dissolve 1 gram in 10 mL.[6] It is crucial to sterilize the solution by passing it through a 0.22 µm syringe filter; do not autoclave this compound as it is heat-labile.[6] The sterile stock solution should be aliquoted and can be stored at -20°C for up to one year.[6]

Q3: What is the mechanism of action of this compound and the basis of resistance?

A3: this compound is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[7] It specifically targets and inhibits transpeptidases, enzymes essential for cross-linking peptidoglycan, the main component of the cell wall. Resistance is typically conferred by a plasmid-borne gene encoding β-lactamase, an enzyme that inactivates this compound by hydrolyzing its β-lactam ring.

Q4: Can the concentration of this compound be too high?

A4: While using a sufficiently high concentration is necessary for effective selection, excessively high concentrations can sometimes negatively impact the growth of even resistant cells, potentially leading to smaller colonies or reduced transformation efficiency. It is always best to determine the minimum inhibitory concentration (MIC) for your specific untransformed strain and use a concentration sufficiently above that for selection.

Troubleshooting Guide

This guide addresses common issues encountered during the selection of E. coli with this compound.

IssuePossible Cause(s)Troubleshooting Steps
No colonies on the plate - Incorrect antibiotic used. - Antibiotic concentration is too high. - Ineffective transformation. - Antibiotic was added to the media when it was too hot, causing degradation.- Verify that the plasmid confers ampicillin/carbenicillin resistance. - Perform a control transformation with a known plasmid and competent cells. - Cool the agar (B569324) to approximately 50°C before adding this compound.[8][9] - Empirically determine the optimal this compound concentration.
A lawn of bacterial growth - No antibiotic in the plate. - Antibiotic concentration is too low. - Inactive antibiotic (e.g., old stock, improper storage).- Ensure this compound was added to the plates. - Increase the this compound concentration. - Use a fresh stock of this compound.
Satellite colonies are present - Degradation of the antibiotic in the plate. - Incubation time is too long.- Consider using this compound instead of ampicillin due to its higher stability.[10] - Do not incubate plates for longer than 16-20 hours.[11] - Pick well-isolated colonies away from any visible satellites.[10]
Few colonies on the plate - Low transformation efficiency. - Suboptimal this compound concentration.- Optimize your transformation protocol. - Titrate the this compound concentration to find the optimal balance between efficient killing of non-transformants and healthy growth of transformants.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)

Materials:

  • This compound disodium salt

  • Sterile, deionized water

  • Sterile 15 mL conical tube

  • 0.22 µm syringe filter

  • Sterile syringe

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weigh out 0.5 g of this compound disodium salt and transfer it to the 15 mL conical tube.

  • Add 10 mL of sterile, deionized water to the tube.[6]

  • Vortex until the this compound is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile conical tube.

  • Aliquot the sterile stock solution into sterile microcentrifuge tubes (e.g., 1 mL aliquots).

  • Store the aliquots at -20°C for up to one year.[6]

Protocol 2: Determination of Optimal this compound Concentration via Broth Microdilution (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound for a specific E. coli strain. The optimal working concentration for selection should be significantly higher than the MIC.

Materials:

  • Overnight culture of the non-transformed E. coli strain of interest

  • Sterile 96-well microtiter plate

  • Sterile LB broth

  • This compound stock solution (e.g., 50 mg/mL)

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate 5 mL of LB broth with a single colony of the E. coli strain and grow overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD600) of approximately 0.05-0.1.

  • Prepare this compound Dilutions:

    • In a sterile 96-well plate, add 100 µL of LB broth to wells A2 through A12.

    • Add 200 µL of a starting concentration of this compound (e.g., 200 µg/mL, prepared by diluting the stock solution in LB broth) to well A1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix well, then transfer 100 µL from A2 to A3, and so on, down to well A10. Discard the final 100 µL from well A10.

    • Well A11 will serve as a positive control for bacterial growth (no antibiotic).

    • Well A12 will serve as a negative control (sterile broth, no bacteria).

  • Inoculate the Plate:

    • Add 10 µL of the diluted bacterial culture to wells A1 through A11. Do not add bacteria to well A12.

  • Incubation and Analysis:

    • Cover the plate and incubate at 37°C for 16-20 hours.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.[12] You can also read the absorbance at 600 nm using a plate reader.

Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_culture Prepare E. coli Culture start->prep_culture prep_antibiotic Prepare this compound Dilutions start->prep_antibiotic inoculate Inoculate 96-well Plate prep_culture->inoculate prep_antibiotic->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read Results (Visual/OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.

Troubleshooting_Decision_Tree start Transformation Plate Issue q1 What is the plate appearance? start->q1 no_colonies No Colonies q1->no_colonies No Growth lawn Bacterial Lawn q1->lawn Confluent Growth satellites Satellite Colonies q1->satellites Large colonies with small surrounding ones sol_no_colonies Check transformation efficiency. Verify correct antibiotic was used. Ensure antibiotic was not heat-inactivated. no_colonies->sol_no_colonies sol_lawn Verify antibiotic was added. Increase antibiotic concentration. Use fresh antibiotic stock. lawn->sol_lawn sol_satellites Use this compound instead of ampicillin. Reduce incubation time. Pick isolated colonies. satellites->sol_satellites

Caption: Troubleshooting Decision Tree for this compound Selection Issues.

References

Carbenicillin in Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of carbenicillin (B1668345) in culture media. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and stability data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a semi-synthetic β-lactam antibiotic, an analogue of ampicillin (B1664943).[1] It functions by inhibiting the synthesis of the bacterial cell wall. Specifically, it inactivates transpeptidases on the inner surface of the bacterial cell membrane, which are essential for cross-linking peptidoglycan, a critical component of the cell wall.[2] This disruption of cell wall integrity leads to cell lysis and death, making it a bactericidal agent.[3]

Q2: Why is this compound often preferred over ampicillin in molecular biology?

This compound is often favored over ampicillin due to its enhanced stability in culture media.[4][5] It exhibits greater resistance to degradation caused by heat and acidic (low pH) conditions that can arise during bacterial growth.[3][5] This increased stability leads to a more consistent selective pressure and significantly reduces the occurrence of "satellite" colonies.[1][5]

Q3: What are satellite colonies and why does this compound reduce their formation?

Satellite colonies are small colonies of non-resistant bacteria that can grow in the immediate vicinity of a larger, antibiotic-resistant colony.[5] This occurs because resistant bacteria often secrete an enzyme, such as β-lactamase, which degrades the antibiotic in the surrounding medium.[1] As the antibiotic is depleted, non-resistant cells can begin to grow. This compound is less susceptible to degradation by β-lactamase compared to ampicillin, and its greater overall stability means it persists longer in the media, thus preventing the growth of these satellite colonies.[1][5]

Q4: How stable is this compound in liquid culture media and on agar (B569324) plates?

The stability of this compound, like other penicillins, is dependent on temperature and pH.[6]

  • In liquid media at 37°C: this compound is reported to be stable for up to 3 days.[2][7]

  • Aqueous solutions: At room temperature, aqueous solutions of this compound are stable for several hours, and at 4°C, they can be stable for up to 5 days.

Q5: What is the recommended storage for this compound stock solutions?

For optimal stability, this compound stock solutions should be filter-sterilized (not autoclaved) and stored at -20°C for long-term use, where they can be stable for up to 6 months.[4] For short-term storage, stock solutions can be kept at 4°C for several weeks.[4]

Troubleshooting Guide

Issue 1: Appearance of Satellite Colonies on Selection Plates

  • Cause: This is a common issue when using ampicillin, caused by its degradation by β-lactamase secreted by resistant colonies.

  • Solution:

    • Switch to this compound: The most effective solution is to substitute ampicillin with this compound at the same concentration (typically 50-100 µg/mL).[1] this compound's higher stability and greater resistance to β-lactamase significantly reduce satellite colony formation.[5]

    • Use Fresh Plates: If you must use ampicillin, ensure your plates are freshly prepared (ideally less than two weeks old).[8]

    • Avoid Over-incubation: Do not incubate plates for longer than 16-20 hours. Extended incubation allows more time for antibiotic degradation.

Issue 2: No Colonies After Transformation and Plating

  • Cause: This could be due to several factors, including issues with the transformation protocol, cell competency, or the selective agent.

  • Troubleshooting Steps:

    • Verify Antibiotic Preparation: Ensure the this compound stock solution was prepared correctly, filter-sterilized, and stored properly. Confirm that it was added to the media after the media had cooled to 45-50°C, as excessive heat will degrade the antibiotic.[9]

    • Check Working Concentration: Confirm that the final concentration of this compound in your plates is within the recommended range (usually 50-100 µg/mL).

    • Positive Control: Always include a positive control in your transformation experiment (e.g., a plasmid with known transformation efficiency and resistance) to verify that your cells are competent and the protocol is working.

    • Negative Control: Plate untransformed cells on a this compound plate. If colonies grow, your antibiotic or plates are not effective.

Issue 3: Slow Growth or Low Yield in Liquid Culture

  • Cause: Sub-optimal antibiotic concentration or degradation of the antibiotic over the course of a long culture period.

  • Troubleshooting Steps:

    • Confirm Antibiotic Concentration: Ensure the correct amount of this compound was added to the liquid media.

    • Use Freshly Prepared Media: For long-term or large-scale cultures, it is best to use freshly prepared media containing this compound to ensure its potency.

    • Consider Media pH: this compound is more stable at a neutral to slightly acidic pH. If your bacterial strain significantly alters the pH of the media during growth, this could accelerate degradation.

Data Presentation

Table 1: Stability and Properties of this compound vs. Ampicillin

FeatureThis compoundAmpicillinCitations
Mechanism of Action Inhibits bacterial cell wall synthesis (β-lactam)Inhibits bacterial cell wall synthesis (β-lactam)[1]
Stability in Media More stableLess stable[4][5]
Resistance to Heat More resistantLess resistant[4]
Resistance to Low pH More stableLess stable[3][10]
Satellite Colonies Significantly fewerProne to formation[5]
β-Lactamase Susceptibility Less susceptibleMore susceptible[1]
Typical Working Conc. 50-100 µg/mL50-100 µg/mL[1]

Table 2: Storage and Stability of this compound Preparations

PreparationStorage TemperatureShelf LifeCitations
Powder 2-8°CAt least 1 year[4]
Stock Solution -20°CUp to 6 months[4]
Stock Solution 4°CSeveral weeks[4]
Agar Plates with Carb 4°CMore stable than ampicillin plates (likely > 4 weeks)[8]
Liquid Media with Carb 37°CStable for up to 3 days[2][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)

  • Weighing: Weigh out 1 gram of this compound disodium (B8443419) salt powder.

  • Dissolving: Dissolve the powder in 20 mL of sterile deionized water or a 50% ethanol (B145695) solution.[4] Ensure complete dissolution by vortexing.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter. Do not autoclave , as heat will degrade the this compound.[4]

  • Aliquoting: Dispense the sterilized solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes.

  • Storage: Label the aliquots clearly and store them at -20°C for long-term storage (up to 6 months).[4]

Protocol 2: Assessing this compound Stability in Liquid Media (Bioassay)

This protocol provides a method to estimate the effective half-life of this compound in your specific culture medium and conditions.

  • Media Preparation: Prepare a batch of your desired liquid culture medium (e.g., LB broth) and add this compound to your typical working concentration.

  • Incubation: Incubate this antibiotic-containing medium under your standard experimental conditions (e.g., 37°C with shaking).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot of the incubated medium. Store these aliquots at -20°C to halt further degradation until you are ready for the assay.

  • Inoculation: Once all time-point samples are collected, thaw them. In a 96-well plate, inoculate each time-point sample with a fresh culture of a this compound-sensitive bacterial strain (e.g., E. coli DH5α) at a low starting optical density (OD600 ≈ 0.05).

  • Growth Measurement: Incubate the 96-well plate in a plate reader at 37°C, measuring the OD600 every 15-30 minutes for 12-18 hours.

  • Data Analysis: The time it takes for the bacterial culture to start growing (the "lag phase") will be shorter for samples that were incubated longer, as the this compound will have degraded. By comparing the growth curves, you can estimate the time at which the this compound concentration drops below the minimal inhibitory concentration (MIC). This provides an estimate of its stability under your specific conditions.

Visualizations

Carbenicillin_Mechanism This compound This compound (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (Transpeptidases) This compound->PBP Binds to & Inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Lysis Cell Lysis & Death CellWall Bacterial Cell Wall (Peptidoglycan) CellWall->Lysis Weakened Wall Leads to Crosslinking->CellWall Strengthens

Caption: Mechanism of action of this compound.

Degradation_Pathways cluster_factors Degradation Factors This compound Active this compound Degraded Inactive Products This compound->Degraded Degradation BetaLactamase β-Lactamase (Enzymatic) BetaLactamase->this compound Hydrolyzes β-Lactam Ring HighTemp High Temperature (> 50°C) HighTemp->this compound Accelerates Hydrolysis LowpH Acidic pH (< 6.0) LowpH->this compound Catalyzes Hydrolysis Troubleshooting_Workflow Start Experiment Issue: Satellite Colonies or No Growth CheckAntibiotic Using Ampicillin? Start->CheckAntibiotic CheckPlates Are plates fresh? (<4 weeks for Amp, longer for Carb) CheckPrep Was antibiotic added to cooled media (<50°C)? CheckPlates->CheckPrep Yes RemakeMedia Action: Remake media/plates correctly CheckPlates->RemakeMedia No CheckAntibiotic->CheckPlates No SwitchToCarb Action: Switch to this compound CheckAntibiotic->SwitchToCarb Yes Success Problem Resolved SwitchToCarb->Success CheckPrep->RemakeMedia No CheckControls Did controls (positive/negative) work as expected? CheckPrep->CheckControls Yes TroubleshootTransform Action: Troubleshoot transformation/cells CheckControls->TroubleshootTransform No CheckControls->Success Yes TroubleshootTransform->Success

References

Technical Support Center: Carbenicillin Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the stability and antibacterial activity of carbenicillin (B1668345).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability in aqueous solutions?

This compound, like other β-lactam antibiotics, is susceptible to hydrolysis, and its stability is pH-dependent. While it is more stable than ampicillin (B1664943) at lower pH, its degradation is catalyzed by both acidic and alkaline conditions.[1][2][3] The most stable pH for this compound in aqueous solution is near neutral, around pH 6.0-7.5. Extreme pH values lead to the hydrolysis of the β-lactam ring, which results in the inactivation of the antibiotic.

Q2: How does pH affect the antibacterial activity of this compound?

The effect of pH on this compound's activity can be complex, involving interactions between the drug's stability and the physiological response of the bacteria. One study on Proteus mirabilis demonstrated the highest bactericidal activity at pH 7.2, with significantly reduced activity at pH 5.0. However, other research has suggested that the in vitro activity of this compound is enhanced at a lower pH. It is important to note that for P. mirabilis, the minimal inhibitory concentration (MIC) did not show significant differences between pH 5.0 and 8.0, suggesting that the effect of pH may be more pronounced on the rate of killing rather than on the minimal concentration needed to inhibit growth.

Q3: My this compound-containing media is not effectively selecting for resistant colonies. What could be the issue?

Several factors could be at play:

  • pH of the medium: If the pH of your culture medium has shifted to be highly acidic or alkaline during bacterial growth, it could accelerate the degradation of this compound, reducing its effective concentration. This compound is more stable than ampicillin in culture media, which is an advantage in preventing the growth of satellite colonies.

  • Improper storage: this compound solutions should be stored at -20°C for long-term stability. Repeated freeze-thaw cycles can degrade the antibiotic.

  • Initial concentration: Ensure you are using the recommended working concentration, which typically ranges from 20 to 100 µg/mL.

Q4: Can I autoclave this compound with my media?

No. This compound is heat-sensitive and should not be autoclaved. It should be filter-sterilized and added to the media after it has cooled to 45-50°C.

Q5: What are the primary degradation products of this compound at non-optimal pH?

The primary degradation pathway for this compound at both acidic and alkaline pH is the hydrolysis of the β-lactam ring. This results in the formation of inactive penicilloic acids. Further degradation can occur, leading to various smaller molecules.

Data on this compound Stability and Activity vs. pH

The following tables summarize the available quantitative data on the effect of pH on this compound's stability and activity.

Table 1: Effect of pH on this compound Stability

pHTemperature (°C)Half-life (hours)Comments
7.0378.5 - 17Data for this compound prodrugs (phenyl and indanyl esters)

Table 2: Effect of pH on this compound Activity Against Proteus mirabilis

pHZone of Inhibition (mm)Minimal Inhibitory Concentration (MIC) (µg/mL)Comments
5.016.44 - 22.49No significant differenceLeast activity observed in cylinder-plate assays and bactericidal curves at this pH. Minor morphological defects were noted on bacterial cells.
6.0Not specifiedNo significant differenceBizarre morphological forms, consistent with spheroplasts, were observed after exposure to this compound.
7.2Greatest activityNo significant differenceCylinder-plate assays showed the greatest activity at this pH. Spheroplast formation was also observed.
8.0Not specifiedNo significant differenceMinimal bactericidal concentration (MBC) was not significantly different from other pH values. Spheroplast formation was observed.

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

This method is used to quantify the remaining concentration of this compound over time at different pH values.

1. Preparation of Buffer Solutions:

2. Sample Preparation:

  • Prepare a stock solution of this compound in water.

  • Dilute the stock solution in each buffer to a final concentration of 1 mg/mL.

3. Incubation:

  • Incubate the samples at a constant temperature (e.g., 37°C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

4. HPLC Analysis:

  • Analyze the aliquots using a reversed-phase high-pressure liquid chromatography (HPLC) system.

  • Mobile Phase: A suitable mixture of acetonitrile (B52724) and a buffer (e.g., phosphate buffer).

  • Column: C18 column.

  • Detection: UV spectrophotometer at a wavelength of approximately 230 nm.

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) for each pH.

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Cylinder-Plate Assay for Antibacterial Activity

This method assesses the antibacterial activity of this compound at different pH values by measuring the zone of inhibition.

1. Media Preparation:

  • Prepare Mueller-Hinton agar (B569324) plates adjusted to the desired pH values (e.g., 5.0, 6.0, 7.2, 8.0).

2. Inoculum Preparation:

  • Prepare a standardized inoculum of the test organism (e.g., Proteus mirabilis) equivalent to a 0.5 McFarland standard.

  • Swab the entire surface of the pH-adjusted agar plates with the inoculum.

3. Cylinder Placement and Sample Application:

  • Place sterile stainless steel or porcelain cylinders vertically on the agar surface.

  • Prepare this compound solutions at a fixed concentration in buffers corresponding to the pH of the agar plates.

  • Pipette a defined volume of the this compound solution into each cylinder.

4. Incubation:

  • Incubate the plates at 37°C for 18-24 hours.

5. Measurement and Interpretation:

  • Measure the diameter of the zone of inhibition around each cylinder.

  • A larger zone of inhibition indicates greater antibacterial activity.

Visual Guides

Carbenicillin_pH_Effect cluster_stability This compound Stability cluster_conditions pH Conditions cluster_activity Antibacterial Activity This compound Active this compound (Intact β-lactam ring) Degraded Inactive Products (Hydrolyzed β-lactam ring) This compound->Degraded Hydrolysis High_Activity High Activity This compound->High_Activity Low_Activity Low Activity Degraded->Low_Activity Acidic_pH Low pH (e.g., < 4) Acidic_pH->Degraded Accelerated Degradation Neutral_pH Optimal pH (approx. 6.0-7.5) Neutral_pH->this compound Maximum Stability Alkaline_pH High pH (e.g., > 8) Alkaline_pH->Degraded Accelerated Degradation

Caption: Effect of pH on this compound stability and activity.

This diagram illustrates that both acidic and alkaline conditions accelerate the hydrolysis of this compound's β-lactam ring, leading to its inactivation and reduced antibacterial activity. The antibiotic is most stable at a neutral pH.

References

Technical Support Center: Carbenicillin Resistance Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding issues with carbenicillin (B1668345) resistance gene expression. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound selection.

Problem: No colonies or very few colonies on the selection plate after transformation.

Possible Causes and Solutions:

  • Ineffective Antibiotic Selection:

    • Incorrect Antibiotic: Ensure that the plasmid confers resistance to this compound (usually via the bla gene) and that this compound was the antibiotic used in the plates.[1]

    • Antibiotic Concentration Too High: While this compound is generally used at concentrations of 50-100 µg/mL, excessively high concentrations can inhibit the growth of even resistant cells.[2][3] Consider performing a kill curve to determine the optimal concentration for your specific bacterial strain and plasmid.[4]

    • Degraded Antibiotic: this compound is more stable than ampicillin (B1664943), but improper storage or adding it to media that is too hot (above 55°C) can lead to degradation.[5] Use freshly prepared plates or ensure proper storage of stock solutions and plates.

  • Transformation Protocol Issues:

    • Inefficient Competent Cells: The transformation efficiency of your competent cells may be low. Always include a positive control (a known plasmid) to verify the efficiency of your cells.

    • Improper Heat Shock: The duration and temperature of the heat shock step are critical for successful transformation. Adhere strictly to the protocol's recommendations.

    • Insufficient Recovery Period: After heat shock, a recovery period in antibiotic-free medium allows the cells to express the resistance gene before plating. Ensure this step is not skipped or shortened.

  • Toxicity of the Cloned Gene:

    • The gene you are trying to clone may be toxic to the host bacteria, leading to cell death and no colony formation.

Problem: Appearance of satellite colonies on the selection plate.

Possible Causes and Solutions:

  • Mechanism of Satellite Colony Formation: Satellite colonies are small colonies of non-resistant bacteria that grow in the immediate vicinity of a true resistant colony. The resistant colony expresses and secretes β-lactamase, an enzyme that degrades this compound in the surrounding medium. This creates a zone with a reduced antibiotic concentration, allowing non-resistant cells to grow.

  • Troubleshooting Strategies:

    • Switch to this compound from Ampicillin: this compound is more stable and less susceptible to inactivation by β-lactamase compared to ampicillin, which significantly reduces the formation of satellite colonies.

    • Optimize Antibiotic Concentration: Using a slightly higher concentration of this compound can help to overcome the localized degradation by β-lactamase.

    • Avoid Over-incubation: Do not incubate plates for longer than 16-20 hours, as this provides more time for antibiotic degradation and satellite colony formation.

    • Use Fresh Plates: The longer plates are stored, the more the antibiotic can degrade, increasing the likelihood of satellite colonies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does the resistance gene work?

This compound is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately cell lysis.

Resistance to this compound is most commonly conferred by a gene encoding a β-lactamase enzyme, often located on a plasmid. This enzyme hydrolyzes the β-lactam ring in the this compound molecule, inactivating the antibiotic and allowing the bacteria to survive.

Mechanism of this compound Action and Resistance

G cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs inhibits Inactive_this compound Inactive this compound This compound->Inactive_this compound becomes CellWall Bacterial Cell Wall Synthesis PBPs->CellWall catalyzes Lysis Cell Lysis CellWall->Lysis disruption leads to bla_gene bla (β-lactamase) gene on plasmid beta_lactamase β-lactamase enzyme bla_gene->beta_lactamase expresses beta_lactamase->this compound hydrolyzes β-lactam ring of

Caption: Mechanism of this compound action and enzymatic inactivation by β-lactamase.

Q2: Why is this compound often preferred over ampicillin for selection?

This compound is frequently recommended as a substitute for ampicillin for several key reasons:

  • Higher Stability: this compound is more stable than ampicillin in growth media, particularly in terms of its tolerance to heat and acidic conditions. Ampicillin degrades more quickly, which can reduce the selective pressure over time.

  • Reduced Satellite Colonies: Due to its higher stability and being a poorer substrate for many β-lactamases, this compound use results in significantly fewer satellite colonies compared to ampicillin.

  • More Reliable for Large-Scale Cultures: The enhanced stability of this compound makes it more effective for large-scale liquid cultures where antibiotic degradation can lead to plasmid loss.

The primary drawback of this compound is its higher cost relative to ampicillin.

Troubleshooting Workflow for Satellite Colonies

G start Satellite colonies observed? check_antibiotic Are you using ampicillin? start->check_antibiotic switch_to_carb Switch to this compound check_antibiotic->switch_to_carb Yes check_concentration Is this compound concentration optimal? check_antibiotic->check_concentration No end_success Problem Resolved switch_to_carb->end_success increase_conc Increase this compound concentration slightly (e.g., to 100 µg/mL) check_concentration->increase_conc No check_incubation Is incubation time > 20 hours? check_concentration->check_incubation Yes increase_conc->check_incubation reduce_incubation Reduce incubation time to 16-18 hours check_incubation->reduce_incubation Yes check_plates Are plates fresh? check_incubation->check_plates No reduce_incubation->check_plates use_fresh_plates Use freshly prepared plates (< 1 month old) check_plates->use_fresh_plates No end_fail Consult further (e.g., verify plasmid) check_plates->end_fail Yes use_fresh_plates->end_success

Caption: A logical workflow for troubleshooting the issue of satellite colonies.

Q3: What are the recommended concentrations and storage conditions for this compound?

  • Working Concentration: The typical working concentration for this compound in selective media is between 50 and 100 µg/mL. However, the optimal concentration can vary depending on the bacterial strain, plasmid copy number, and experimental conditions. For some applications, concentrations up to 500 µg/mL may be used.

  • Stock Solution Preparation: A common stock solution concentration is 50 mg/mL in sterile water. This stock solution should be filter-sterilized, not autoclaved.

  • Storage: this compound powder should be stored at 2-8°C. The stock solution is stable for several weeks at 4°C and for up to 6 months at -20°C. Avoid repeated freeze-thaw cycles. Selective plates should ideally be used within one month for maximum efficacy.

Data and Protocols

Quantitative Data Summary

Table 1: Comparison of this compound and Ampicillin

FeatureThis compoundAmpicillin
Mechanism of Action Inhibits bacterial cell wall synthesisInhibits bacterial cell wall synthesis
Resistance Mechanism Inactivation by β-lactamaseInactivation by β-lactamase
Stability in Media More stable, better tolerance to heat and acidityLess stable, breaks down more quickly
Satellite Colonies Significantly fewer satellite coloniesProne to satellite colony formation
Relative Cost More expensiveLess expensive

Table 2: Recommended Concentrations for this compound

ApplicationRecommended Concentration Range
Standard Plasmid Selection (E. coli) 50 - 100 µg/mL
Agrobacterium Selection 100 - 500 µg/mL
Over-Agar Plating 1 - 4 mg/mL (in 150 µL spread on a 6 cm plate)
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)

  • Weigh out the desired amount of this compound disodium (B8443419) salt powder.

  • Dissolve the powder in sterile, ultrapure water to a final concentration of 50 mg/mL.

  • To sterilize the solution, pass it through a 0.22 µm syringe filter into a sterile container. Do not autoclave this compound solutions.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (several weeks).

Protocol 2: Preparation of Selective Agar (B569324) Plates

  • Prepare your desired agar medium (e.g., LB agar) and autoclave it.

  • Allow the autoclaved medium to cool in a water bath to 50-55°C. Adding the antibiotic to hotter media can cause it to degrade.

  • Add the this compound stock solution to the cooled agar to achieve the desired final concentration (e.g., for 100 µg/mL, add 2 mL of a 50 mg/mL stock to 1 L of media).

  • Gently swirl the flask to ensure the antibiotic is evenly mixed throughout the medium.

  • Pour the plates and allow them to solidify at room temperature.

  • Store the plates at 4°C, protected from light. For optimal performance, use within one month.

Protocol 3: Determining Optimal this compound Concentration via Kill Curve

A kill curve is used to determine the minimum antibiotic concentration required to kill non-resistant host cells.

  • Prepare a series of liquid or agar plate cultures of your non-transformed bacterial host strain.

  • Inoculate these cultures with a range of this compound concentrations (e.g., 0, 25, 50, 75, 100, 150, 200 µg/mL).

  • Incubate the cultures under standard growth conditions for your bacterial strain.

  • Observe the cultures to identify the lowest concentration of this compound that completely inhibits the growth of the non-resistant cells.

  • This concentration is the minimum effective concentration to use for selecting transformed cells.

Decision Tree: Choosing Between this compound and Ampicillin

G start Choosing a selection antibiotic q1 Are you experiencing issues with satellite colonies? start->q1 q2 Is this for a large-scale liquid culture? q1->q2 No use_carb Use this compound q1->use_carb Yes q3 Is cost a major constraint? q2->q3 No q2->use_carb Yes q3->use_carb No use_amp Use Ampicillin (with caution for satellites) q3->use_amp Yes

Caption: A decision-making diagram for selecting between this compound and ampicillin.

References

Technical Support Center: Managing Carbenicillin Toxicity in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the phytotoxic effects of carbenicillin (B1668345) in plant tissue culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in plant tissue culture?

A1: this compound is a β-lactam antibiotic, a semi-synthetic derivative of penicillin.[1] In plant tissue culture, its primary use is to eliminate Agrobacterium tumefaciens following genetic transformation experiments.[1][2] It is also effective against a range of other Gram-negative bacteria and some Gram-positive bacteria that can contaminate cultures.[3] this compound functions by inhibiting the synthesis of the bacterial cell wall, a structure not present in the same way in plant cells, which generally results in lower toxicity to plants compared to some other antibiotics.[4]

Q2: What are the common symptoms of this compound toxicity in plant tissues?

A2: this compound phytotoxicity can manifest in several ways, depending on the concentration, plant species, and tissue type. Common symptoms include:

  • Reduced Regeneration: Inhibition or complete failure of shoot or root formation from explants.

  • Callus Browning and Necrosis: The callus tissue may turn brown and die.

  • Inhibited Growth: Stunted growth of shoots, roots, and callus.

  • Chlorosis: Yellowing of the plant tissues.

  • Vitrification: A glassy, water-soaked appearance of the tissues.

  • Hormone-like Effects: At certain concentrations, breakdown products of this compound, such as phenylacetic acid, can exhibit auxin-like activity, which may interfere with normal morphogenesis.

Q3: Are all plant species equally sensitive to this compound?

A3: No, there is significant variation in sensitivity to this compound among different plant species and even between cultivars of the same species. Therefore, the optimal concentration of this compound that is effective against bacteria while being minimally toxic to the plant tissue must be determined empirically for each plant system.

Q4: What are the alternatives to this compound for controlling bacterial contamination?

A4: Common alternatives to this compound include other β-lactam antibiotics such as cefotaxime (B1668864) and timentin.

  • Cefotaxime: Often considered less phytotoxic than this compound for many plant species.

  • Timentin: A combination of ticarcillin (B1683155) (another penicillin-like antibiotic) and clavulanic acid, a β-lactamase inhibitor. The clavulanic acid protects ticarcillin from degradation by resistant bacteria, making it a potent alternative.

The choice of antibiotic should be based on the specific bacterial contaminant and the sensitivity of the plant species.

Q5: How can I prepare and store this compound solutions?

A5: this compound is typically sold as a powder (disodium salt). To prepare a stock solution:

  • Dissolve the powder in sterile, deionized water.

  • Filter-sterilize the solution using a 0.22 µm syringe filter. This compound is heat-labile and should not be autoclaved.

  • Aqueous stock solutions can be stored at -20°C for several months. However, for optimal performance, it is recommended to prepare fresh stock solutions regularly, as the antibiotic can degrade over time, especially when stored at 4°C.

Troubleshooting Guide

Issue 1: Plant tissues show signs of toxicity (browning, necrosis, poor regeneration) after adding this compound.

  • Possible Cause: The concentration of this compound is too high for the specific plant species or cultivar.

  • Solution:

    • Reduce the Concentration: Lower the concentration of this compound in the medium. It is crucial to perform a dose-response experiment to determine the minimum inhibitory concentration (MIC) for the target bacterium and the maximum tolerable concentration for the plant tissue.

    • Limit Exposure Time: Instead of continuous exposure, try a "pulse" treatment. Culture the explants on a medium with a higher concentration of this compound for a short period (e.g., a few days to a week) and then transfer them to a medium with a lower concentration or no antibiotic.

    • Switch to an Alternative Antibiotic: Test less phytotoxic alternatives like cefotaxime or timentin.

Issue 2: Bacterial contamination persists even with the use of this compound.

  • Possible Cause 1: The contaminating bacterium is resistant to this compound. This is often due to the production of β-lactamase enzymes that inactivate the antibiotic.

  • Solution 1:

    • Perform Antibiotic Susceptibility Testing: Isolate the contaminating bacterium and test its susceptibility to a panel of antibiotics to identify an effective one.

    • Use a β-lactamase Resistant Antibiotic: Timentin is often effective in such cases because it contains clavulanic acid, which inhibits β-lactamases.

  • Possible Cause 2: The this compound in the medium has degraded.

  • Solution 2:

    • Prepare Fresh Media: this compound solutions and media containing this compound can lose potency over time, especially if stored improperly. Prepare fresh media and stock solutions.

    • Check Storage Conditions: Ensure that this compound stock solutions are stored at -20°C and protected from light.

Issue 3: Inconsistent results with this compound across different experiments.

  • Possible Cause 1: Variability in the preparation of this compound solutions and media.

  • Solution 1: Standardize your protocols for preparing and storing this compound stock solutions and media. Ensure accurate weighing and dilution.

  • Possible Cause 2: The age and physiological state of the explants may affect their sensitivity to this compound.

  • Solution 2: Use explants of a consistent age and from mother plants grown under uniform conditions.

Quantitative Data on Antibiotic Phytotoxicity

The following tables summarize data on the effects of this compound and its alternatives on plant regeneration. It is important to note that these values are indicative and the optimal concentrations should be determined for your specific experimental system.

Table 1: Effect of this compound on Plant Regeneration

Plant SpeciesExplant TypeThis compound Concentration (mg/L)Observed EffectReference
Carrot (Daucus carota)Protoplasts200Stimulated regeneration compared to control
Carrot (Daucus carota)Protoplasts400-500Completely inhibited regeneration
Soybean (Glycine max)Embryogenic tissues500Genotype-dependent: no effect on cv. IAS5, increased proliferation in cv. Bragg
Peanut (Arachis hypogaea)Cotyledonary nodes100-200Favorable shoot number and weight
Tomato (Lycopersicon esculentum)Cotyledons100-400Promoted bud regeneration
Rice (Oryza sativa)Callus375-500Reduced embryogenesis

Table 2: Comparative Phytotoxicity of this compound, Cefotaxime, and Timentin

Plant SpeciesAntibioticConcentration (mg/L)Relative Phytotoxicity/Effect on RegenerationReference
Carrot (Daucus carota)This compound>300Reduced plating efficiency
Cefotaxime0-500No significant reduction in plating efficiency
Timentin>400Reduced plating efficiency
ChrysanthemumThis compound-Most phytotoxic (CA > VA > CF)
Cefotaxime-Least phytotoxic (CA > VA > CF)
Tobacco (Nicotiana tabacum)Timentin25029% reduction in biomass accumulation, increased oxidative stress

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration to Minimize Phytotoxicity

This protocol helps to establish the highest concentration of this compound that can be used without significantly impacting plant tissue health and regeneration.

  • Prepare Media: Prepare your standard plant tissue culture medium. After autoclaving and cooling to approximately 50-55°C, add filter-sterilized this compound to achieve a range of final concentrations (e.g., 0, 50, 100, 250, 500, 750, 1000 mg/L). Dispense the media into sterile petri dishes or culture vessels.

  • Explant Preparation: Prepare your desired explants (e.g., leaf discs, stem segments, callus) under sterile conditions.

  • Inoculation: Place a consistent number of explants (e.g., 5-10) onto the media with different this compound concentrations. Ensure at least 3-5 replicate plates per concentration.

  • Incubation: Culture the explants under your standard growth conditions (light, temperature).

  • Data Collection: Over a period of 4-8 weeks, record the following parameters at regular intervals:

    • Percentage of explants showing a response (e.g., callus formation, shoot regeneration).

    • Number of shoots/roots per explant.

    • Fresh weight of the callus/regenerated tissues.

    • Visual assessment of tissue health (e.g., browning, necrosis, chlorosis).

  • Analysis: Plot the recorded parameters against the this compound concentration. The optimal concentration will be the highest level that effectively controls bacterial growth (if applicable) without causing a significant reduction in regeneration and tissue health compared to the control (0 mg/L).

Protocol 2: Antibiotic Susceptibility Testing for Contaminants (Disk Diffusion Method)

This protocol is used to determine the effectiveness of different antibiotics against a specific bacterial contaminant isolated from your plant cultures.

  • Isolate and Culture the Contaminant: Under sterile conditions, take a sample of the contaminating bacteria from a culture plate and streak it onto a general bacterial growth medium (e.g., Nutrient Agar (B569324) or LB Agar) to obtain a pure culture. Incubate at an appropriate temperature (e.g., 28-37°C) until colonies are visible.

  • Prepare Bacterial Inoculum: Pick 3-5 isolated colonies of the contaminant and suspend them in sterile saline or liquid broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculate Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria.

  • Apply Antibiotic Disks: Using sterile forceps, place commercially available antibiotic disks (e.g., this compound, cefotaxime, timentin, etc.) onto the surface of the inoculated agar plate. Gently press each disk to ensure good contact with the agar.

  • Incubation: Invert the plate and incubate for 18-24 hours at the optimal growth temperature for the bacterium.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone around each antibiotic disk where bacterial growth has been inhibited. A larger zone of inhibition indicates greater sensitivity of the bacterium to that antibiotic. Compare the zone diameters to standard charts (if available) to determine if the bacterium is sensitive, intermediate, or resistant.

Visualizations

Troubleshooting_Workflow Start Phytotoxicity Symptoms Observed (e.g., Browning, Poor Regeneration) Q1 Is this compound Concentration Optimized for this Plant Species/Cultivar? Start->Q1 Action1 Perform Dose-Response Experiment (See Protocol 1) Q1->Action1 No Q2 Is Bacterial Contamination Still Present? Q1->Q2 Yes Action1->Q2 Action2 Reduce this compound Concentration or Limit Exposure Time Q2->Action2 No Q3 Is the Contaminant Resistant? Q2->Q3 Yes End_Success Problem Resolved: Healthy Plant Tissue Growth Action2->End_Success End_Reevaluate Re-evaluate Entire Protocol: Sterilization, Explant Source, Media Prep Action2->End_Reevaluate If issues persist Action3 Test Alternative Antibiotics (Cefotaxime, Timentin) Action3->End_Success Action3->End_Reevaluate If issues persist Q3->Action3 No, but toxicity persists Action4 Perform Antibiotic Susceptibility Test (See Protocol 2) Q3->Action4 Unsure Action5 Use a More Effective Antibiotic (e.g., Timentin for β-lactamase producers) Q3->Action5 Yes Action4->Action5 Action5->End_Success Action5->End_Reevaluate If issues persist

Caption: Troubleshooting workflow for this compound-induced phytotoxicity.

Antibiotic_Decision_Making Start Need to Control Bacterial Contamination (Post-Transformation or Decontamination) Q1 Is there a known effective antibiotic for this plant species? Start->Q1 Action1 Use established protocol with This compound or Cefotaxime Q1->Action1 Yes Action2 Screen Antibiotics for Phytotoxicity: This compound, Cefotaxime, Timentin Q1->Action2 No Q2 Is the contaminant known? Action1->Q2 Action2->Q2 Action3 Perform Antibiotic Susceptibility Test (Protocol 2) Q2->Action3 Yes Action4 Select the most effective antibiotic with the lowest phytotoxicity Q2->Action4 No Action3->Action4 Action5 Optimize concentration for your system (Protocol 1) Action4->Action5 End Implement Optimized Protocol Action5->End

Caption: Decision-making process for choosing an antibiotic.

References

Technical Support Center: Carbenicillin and Beta-Lactamase Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbenicillin (B1668345) in the presence of beta-lactamase producing bacteria.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound and beta-lactamase producing bacteria.

Issue 1: Appearance of Satellite Colonies on Selective Plates

Q1: I'm observing small "satellite" colonies surrounding a larger, central colony on my this compound-containing agar (B569324) plates. What are they, and how can I prevent them?

Troubleshooting Steps:

  • Verify this compound Concentration: Ensure you are using the recommended concentration of this compound. For agar plates, a final concentration of 50-100 µg/mL is typically used.

  • Use Freshly Prepared Plates: this compound, although more stable than ampicillin (B1664943), can degrade over time, especially at warmer temperatures. Use plates that are freshly prepared.

  • Incubate for the Recommended Time: Over-incubation can lead to increased beta-lactamase secretion and subsequent degradation of the antibiotic in the plate.

  • Switch to this compound from Ampicillin: If you are currently using ampicillin, switching to this compound is highly recommended as it is more stable and less susceptible to inactivation by beta-lactamases, thus reducing the formation of satellite colonies.

  • Re-streak the Central Colony: To isolate a pure culture, pick the central, larger colony and re-streak it onto a fresh selective plate.

Issue 2: No Growth or Poor Growth of Transformed Bacteria on this compound Plates

Q2: I've transformed my bacteria with a plasmid containing the beta-lactamase gene (bla), but I'm getting no colonies or very few, small colonies on my this compound selection plates. What could be the problem?

A2: This issue can arise from several factors, ranging from problems with the transformation procedure to the integrity of the selective agent or the plasmid itself.

Troubleshooting Steps:

  • Check Transformation Efficiency: First, ensure your competent cells are of high quality and the transformation protocol was followed correctly. Run a positive control transformation with a known, reliable plasmid to verify your procedure.

  • Verify Plasmid Integrity: An error in the plasmid, such as an inverted beta-lactamase gene or promoter, can lead to a lack of antibiotic resistance. Sequence verification of your plasmid is recommended.

  • Assess this compound Stock Solution:

    • Proper Storage: this compound stock solutions should be filter-sterilized and stored at 4°C for short-term use (a few weeks) or at -20°C for long-term storage (up to 6 months). Repeated freeze-thaw cycles should be avoided.

    • Correct Preparation: Ensure the stock solution was prepared correctly. A common stock concentration is 50 mg/mL in water or 50% ethanol. Do not autoclave this compound solutions.

    • Visual Inspection: A change in color of the this compound solution to pale yellow may indicate hydrolysis of the beta-lactam ring, suggesting reduced activity.

  • Media Preparation:

    • Temperature: Add this compound to the molten agar only after it has cooled to 45-50°C. Adding it to overly hot agar can cause degradation.

    • pH: this compound is more stable at a lower pH than ampicillin. However, extreme pH values in the medium can affect its stability.

Issue 3: Unexpected Bacterial Growth in Liquid Culture with this compound

Q3: My liquid culture of beta-lactamase producing bacteria with this compound grew initially, but then the culture became contaminated or the selective pressure seems to have been lost. Why is this happening?

A3: In liquid cultures, the secretion of beta-lactamase can lead to the degradation of this compound in the medium over time, removing the selective pressure. This allows for the growth of non-resistant, contaminant bacteria or the loss of the plasmid from the transformed bacteria.

Troubleshooting Steps:

  • Use a Higher Concentration of this compound: For liquid cultures, especially for large-scale growth, using a higher concentration of this compound (e.g., 100 µg/mL) can help maintain selective pressure for longer.

  • Inoculate from a Fresh Colony: Always start your liquid cultures from a single, well-isolated colony from a fresh selective plate. Avoid inoculating from old plates or liquid stocks.

  • Avoid Over-saturation of Cultures: In overgrown cultures, the high cell density leads to a high concentration of secreted beta-lactamase, which can rapidly degrade the this compound. It is best to harvest cultures in the late logarithmic phase of growth.

  • Consider Media Refreshment: For long-term or continuous cultures, it may be necessary to pellet the cells and resuspend them in fresh medium containing this compound to maintain selective pressure.

Frequently Asked Questions (FAQs)

Q4: What is the mechanism of this compound inactivation by beta-lactamase?

A4: this compound is a beta-lactam antibiotic. Its structure contains a beta-lactam ring which is crucial for its antibacterial activity. Beta-lactamases are enzymes produced by resistant bacteria that hydrolyze (break open) this beta-lactam ring, rendering the antibiotic inactive. This enzymatic inactivation is the primary mechanism of resistance.

Q5: How does this compound's stability compare to ampicillin?

A5: this compound is more stable than ampicillin in several ways:

  • Resistance to Degradation: It is more resistant to degradation by beta-lactamases.

  • pH Stability: It is more stable at lower pH levels that can occur in bacterial culture media.

  • Heat Stability: It is more resistant to heat-induced degradation. This increased stability makes this compound a preferred choice for many applications, especially for reducing satellite colonies and in large-scale liquid cultures.

Q6: What is the recommended working concentration of this compound?

A6: The working concentration can vary depending on the application and the bacterial strain.

ApplicationRecommended this compound Concentration
Agar Plates 20-100 µg/mL
Liquid Culture 50-100 µg/mL
Over-Agar Plating 1-4 mg/mL (applied to the surface)

Q7: How should I prepare and store this compound stock solutions?

A7:

  • Preparation: Prepare a stock solution at a concentration of 4-50 mg/mL in sterile ultrapure water or 50% ethanol.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm filter. Do not autoclave.

  • Storage:

    • Store at 4°C for up to several weeks.

    • For long-term storage, store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

  • Mueller-Hinton Broth (MHB) or other suitable broth medium.

  • This compound stock solution.

  • Bacterial culture in logarithmic growth phase.

  • Sterile 96-well microtiter plate or sterile test tubes.

  • Spectrophotometer (optional, for quantitative measurement).

Procedure (Broth Microdilution Method):

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of this compound in MHB in the wells of a microtiter plate. The concentration range should span the expected MIC. For example, from 32,000 to 1.0 µg/mL.

  • Inoculate Bacteria: Dilute the overnight bacterial culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL). Add a fixed volume of the diluted bacterial suspension to each well containing the this compound dilutions.

  • Controls:

    • Positive Control: A well with bacterial inoculum but no this compound.

    • Negative Control: A well with MHB and this compound but no bacteria.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

Protocol 2: Beta-Lactamase Activity Assay

This colorimetric assay measures the activity of beta-lactamase using the chromogenic cephalosporin, nitrocefin (B1678963). Hydrolysis of nitrocefin by beta-lactamase results in a color change from yellow to red, which can be measured spectrophotometrically at 490 nm.

Materials:

  • Bacterial cell lysate or culture supernatant containing beta-lactamase.

  • Nitrocefin solution.

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • 96-well microtiter plate.

  • Microplate reader.

Procedure:

  • Sample Preparation:

    • For bacterial cultures, centrifuge the sample and collect the supernatant (for secreted beta-lactamase) or lyse the cell pellet (e.g., by sonication) to release periplasmic beta-lactamase.

    • Clarify the lysate by centrifugation.

  • Assay Setup:

    • Add a specific volume of the sample (e.g., 1-50 µL) to the wells of a 96-well plate.

    • Add assay buffer to bring the total volume to a fixed amount (e.g., 50 µL).

    • Include a positive control (purified beta-lactamase) and a negative control (assay buffer only).

  • Initiate Reaction: Add the nitrocefin solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 490 nm in kinetic mode for 30-60 minutes at room temperature.

  • Calculate Activity: The rate of change in absorbance over time is proportional to the beta-lactamase activity. One unit of beta-lactamase is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute at pH 7.0 and 25°C.

Visualizations

Carbenicillin_Inactivation_Pathway cluster_inactivation Inactivation Pathway This compound This compound (Active Antibiotic) Inactivethis compound Inactive this compound (Hydrolyzed) BacterialCell Bacterial Cell Wall Synthesis This compound->BacterialCell Inhibits BetaLactamase Beta-Lactamase (Enzyme) BetaLactamase->this compound Hydrolyzes Beta-Lactam Ring CellLysis Cell Lysis BacterialCell->CellLysis Leads to Troubleshooting_Workflow Start Unexpected Experimental Outcome Issue1 Satellite Colonies Observed? Start->Issue1 Issue2 No/Poor Growth of Transformants? Start->Issue2 Issue3 Loss of Selective Pressure in Liquid? Start->Issue3 Action1 Check Carb Conc. Use Fresh Plates Re-streak Colony Issue1->Action1 Yes Action2 Check Transformation Verify Plasmid Assess Carb Stock Issue2->Action2 Yes Action3 Increase Carb Conc. Inoculate Freshly Avoid Overgrowth Issue3->Action3 Yes End Problem Resolved Action1->End Action2->End Action3->End MIC_Determination_Workflow A Prepare Serial Dilutions of this compound B Inoculate with Standardized Bacterial Culture A->B C Include Positive and Negative Controls B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Visible Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Growth E->F

References

Technical Support Center: Ampicillin and Carbenicillin Plate Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of ampicillin (B1664943) and carbenicillin (B1668345) for selective plating in research and drug development.

Troubleshooting Guide: Ampicillin Plate Failures

Problem: My ampicillin plates have many tiny colonies surrounding a larger central colony (satellite colonies).

Answer:

This is a classic sign of ampicillin degradation. Here’s what's happening and how to resolve it:

  • Cause: Your transformed, ampicillin-resistant bacteria produce an enzyme called β-lactamase, which they secrete into the surrounding medium.[1][2] This enzyme breaks down the ampicillin in the agar (B569324), creating a zone with a lower antibiotic concentration around the resistant colony.[2][3] Non-transformed bacteria can then grow in this "safe zone," forming satellite colonies.[4]

  • Solutions:

    • Avoid prolonged incubation: Do not incubate your plates for more than 16-20 hours. The longer the incubation, the more β-lactamase is secreted and the more ampicillin is degraded.

    • Use fresh plates: Ampicillin in agar plates is not stable for long periods, even when stored at 4°C. For best results, use plates that are less than two weeks old.

    • Increase ampicillin concentration: For problematic constructs, you can try increasing the ampicillin concentration in your plates to 150-200 µg/mL.

    • Switch to this compound: this compound is a more stable analog of ampicillin and is less susceptible to degradation by β-lactamase. This makes it a better choice for experiments prone to satellite colonies.

Problem: I am seeing a lawn of bacteria on my ampicillin plates, or I have growth on my negative control plate.

Answer:

This indicates a complete failure of the antibiotic selection. The most likely causes are:

  • Inactive Ampicillin:

    • Improper storage: Ampicillin solutions are sensitive to temperature and pH. Stock solutions should be stored at -20°C for long-term storage (up to 6 months) and at 4°C for short-term storage (a few weeks). Repeated freeze-thaw cycles should be avoided.

    • Adding to hot agar: Ampicillin is heat-sensitive. Always cool your autoclaved agar to 45-55°C before adding the antibiotic. Adding it to hotter agar will cause it to degrade.

  • Incorrect Plate Preparation:

    • Forgot to add ampicillin: It's a simple mistake, but it happens. Double-check your protocol to ensure the antibiotic was added.

    • Uneven mixing: If the ampicillin is not mixed thoroughly into the agar, you can have areas with low or no antibiotic, leading to unrestricted bacterial growth.

Frequently Asked Questions (FAQs)

Q1: Why do my ampicillin plates fail, but my liquid cultures with ampicillin seem to work?

A1: In liquid cultures, the secreted β-lactamase is diluted throughout the media, and the bacteria are in a different growth phase. On a plate, the enzyme is concentrated around the colony, leading to the localized degradation that allows satellite colonies to form. However, prolonged incubation of liquid cultures can also lead to ampicillin degradation and the growth of plasmid-free cells.

Q2: Can I use this compound with a plasmid that has an ampicillin resistance gene (bla)?

A2: Yes. The ampicillin resistance gene, bla, encodes the β-lactamase enzyme, which also confers resistance to this compound. Therefore, you can directly substitute this compound for ampicillin in your selection media without needing to change your plasmid.

Q3: When is it critical to use this compound instead of ampicillin?

A3: this compound is recommended in the following situations:

  • Long incubation times: For experiments requiring longer than 16 hours of incubation.

  • High-density plating: When you expect a large number of colonies, which would produce a high concentration of β-lactamase.

  • Cloning of unstable inserts: To ensure robust selection pressure is maintained.

  • Large-scale cultures: this compound's higher stability is advantageous for large liquid cultures where ampicillin can degrade over time.

Q4: Are there any disadvantages to using this compound?

A4: The primary disadvantage of this compound is its higher cost compared to ampicillin. For routine cloning experiments where satellite colonies are not a significant issue, ampicillin is often the more economical choice.

Data Summary

Table 1: Comparison of Ampicillin and this compound

FeatureAmpicillinThis compound
Mechanism of Action Inhibits bacterial cell wall synthesis.Inhibits bacterial cell wall synthesis.
Resistance Gene bla (encodes β-lactamase)bla (encodes β-lactamase)
Stability in Media Less stable; sensitive to heat and acidic pH. Degrades over time, especially at 37°C.More stable than ampicillin; greater tolerance for heat and acidity.
Susceptibility to β-lactamase Readily degraded by secreted β-lactamase.Less susceptible to degradation by β-lactamase compared to ampicillin.
Satellite Colonies Prone to the formation of satellite colonies.Significantly reduces or eliminates satellite colonies.
Typical Working Concentration 50-100 µg/mL50-100 µg/mL
Relative Cost LowerHigher

Experimental Protocols

Protocol 1: Preparation of Ampicillin Plates (100 µg/mL)

  • Prepare LB Agar: For 1 liter of medium, weigh out the required amounts of tryptone, yeast extract, NaCl, and agar. Add to 1 liter of purified water in a 2 L flask.

  • Autoclave: Sterilize the LB agar by autoclaving according to the manufacturer's instructions (e.g., 121°C for 15-20 minutes).

  • Cool the Agar: Place the flask in a 50-55°C water bath until the medium has cooled. It should be warm to the touch but not hot enough to cause burns.

  • Prepare Ampicillin Stock: Prepare a 100 mg/mL stock solution of ampicillin in sterile, purified water. Filter-sterilize this solution through a 0.22 µm filter. Aliquot and store at -20°C.

  • Add Ampicillin: Add 1 mL of the 100 mg/mL ampicillin stock solution to the 1 L of cooled LB agar. Swirl the flask gently to mix thoroughly, avoiding the introduction of air bubbles.

  • Pour Plates: In a sterile environment (e.g., a laminar flow hood), pour approximately 20-25 mL of the ampicillin-containing agar into sterile petri dishes.

  • Solidify and Store: Allow the plates to solidify at room temperature. For long-term storage, place the plates in a sealed bag and store them upside down at 4°C for up to two weeks.

Protocol 2: Preparation of this compound Plates (100 µg/mL)

  • Prepare LB Agar: Follow steps 1 and 2 from the ampicillin plate protocol.

  • Cool the Agar: Cool the autoclaved LB agar to 50-55°C in a water bath.

  • Prepare this compound Stock: Prepare a 50 mg/mL or 100 mg/mL stock solution of this compound in sterile, purified water. Filter-sterilize the solution. Aliquot and store at -20°C.

  • Add this compound: Add the appropriate volume of the this compound stock solution to the cooled LB agar to achieve a final concentration of 100 µg/mL (e.g., 2 mL of a 50 mg/mL stock for 1 L of agar). Swirl gently to mix.

  • Pour Plates: Pour the plates as described for ampicillin plates.

  • Solidify and Store: Allow the plates to solidify and store them at 4°C. This compound plates are generally more stable than ampicillin plates.

Visualizations

Ampicillin_Degradation cluster_bacterium Resistant Bacterium cluster_medium Agar Medium cluster_satellite Satellite Colony Zone Bacterium Transformed Bacterium (contains bla gene) BetaLactamase β-lactamase (enzyme) Bacterium->BetaLactamase Secretes Ampicillin Ampicillin BetaLactamase->Ampicillin Degrades InactiveAmpicillin Inactive Ampicillin Ampicillin->InactiveAmpicillin NonResistant Non-Resistant Bacterium (no plasmid) InactiveAmpicillin->NonResistant Allows growth of SatelliteColony Satellite Colony (unwanted growth) NonResistant->SatelliteColony Grows

Caption: Mechanism of satellite colony formation.

Antibiotic_Selection_Workflow Start Start: Need to select for AmpR plasmid Decision1 Are you experiencing satellite colonies? Start->Decision1 Decision2 Is long incubation (>16 hrs) required? Decision1->Decision2 Yes UseAmpicillin Use Ampicillin Plates Decision1->UseAmpicillin No Usethis compound Use this compound Plates Decision2->Usethis compound Yes TroubleshootAmp Troubleshoot Ampicillin Plates: - Use fresh plates - Increase concentration Decision2->TroubleshootAmp No TroubleshootAmp->Usethis compound If problems persist

Caption: Decision workflow for antibiotic selection.

References

Technical Support Center: The Impact of Incubation Time on Carbenicillin Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of incubation time on the effectiveness of carbenicillin (B1668345) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How does incubation time affect the stability and effectiveness of this compound in culture media?

A1: Incubation time can significantly impact this compound's effectiveness primarily due to its degradation. This compound, a β-lactam antibiotic, is susceptible to hydrolysis, which breaks the β-lactam ring and inactivates the antibiotic. This degradation is time-dependent and is accelerated at physiological temperatures (e.g., 37°C) and by changes in pH.[1][2] As incubation time increases, the concentration of active this compound in the media decreases, which can lead to a loss of selective pressure. One study found that in a liquid culture, this compound can be completely degraded within 2.5 to 3.0 hours of incubation.

Q2: What are "satellite colonies," and how does incubation time contribute to their formation?

A2: Satellite colonies are small colonies of non-resistant bacteria that can grow in the area surrounding a larger, antibiotic-resistant colony. The resistant colony secretes β-lactamase, an enzyme that degrades this compound in its immediate vicinity. As incubation time progresses, a zone of reduced antibiotic concentration forms around the resistant colony, allowing non-resistant "satellite" cells to grow. Longer incubation times exacerbate this issue as it provides more time for the β-lactamase to diffuse and degrade the this compound in the surrounding medium.

Q3: How does the stability of this compound compare to ampicillin (B1664943), and why is this important for long incubation periods?

A3: this compound is generally more stable than ampicillin in culture media, particularly against degradation by heat and low pH.[1] This increased stability makes this compound a preferred choice for experiments requiring longer incubation times, as it maintains its selective pressure for a longer duration.[3][4] The use of this compound can also reduce the formation of satellite colonies compared to ampicillin.[3]

Q4: Can extended incubation times lead to the selection of resistant mutants?

A4: Yes, extended incubation in the presence of sub-lethal concentrations of an antibiotic can potentially select for resistant mutants. As this compound degrades over time, the concentration may drop to a level that is no longer bactericidal but can still exert selective pressure, favoring the growth of bacteria with mutations conferring resistance.

Q5: What is the recommended incubation time for experiments using this compound selection?

A5: The optimal incubation time depends on the specific experiment and the bacterial strain being used. For routine cloning experiments, an incubation of 16-18 hours is common. However, if issues like satellite colonies are observed, it may be beneficial to shorten the incubation time. For experiments where the stability of the selective agent is critical, it is advisable to use freshly prepared plates and consider the degradation rate of this compound at the specific incubation temperature.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound and prolonged incubation times.

Issue 1: Appearance of Satellite Colonies on Agar (B569324) Plates

  • Question: I am observing numerous small colonies surrounding my larger, transformed colonies after overnight incubation on this compound plates. What is causing this, and how can I prevent it?

  • Answer: This is likely due to the formation of satellite colonies. The primary cause is the enzymatic degradation of this compound by β-lactamase secreted from the resistant colonies. With extended incubation, the antibiotic-free zone around the resistant colonies expands, allowing non-resistant cells to grow.

    • Solutions:

      • Reduce Incubation Time: Pick colonies as soon as they are large enough to be isolated, typically between 12 to 16 hours.

      • Use Fresh Plates: The potency of this compound in agar plates decreases over time, even with refrigeration. Use plates that are freshly prepared.

      • Increase this compound Concentration: While standard concentrations are typically 50-100 µg/mL, a higher concentration may help to counteract the effects of degradation, though this should be optimized for your specific application.[1]

      • Ensure Proper Storage of this compound Stock: Store this compound stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles. Aqueous solutions can be stored at 4°C for a few days or up to six months at -20°C.[1]

Issue 2: Loss of Plasmid from Liquid Cultures During Scale-up

  • Question: My liquid cultures started from a single, this compound-resistant colony are showing poor growth or loss of my plasmid after extended incubation. Why is this happening?

  • Answer: The degradation of this compound in liquid media can be rapid, especially with a high density of β-lactamase-producing bacteria. As the antibiotic is inactivated, the selective pressure is lost, allowing for the growth of cells that have lost the plasmid. These plasmid-free cells may have a growth advantage and can quickly dominate the culture.

    • Solutions:

      • Sub-culturing: For long-term growth, periodically sub-culture the bacteria into fresh media containing the appropriate concentration of this compound.

      • Monitor Culture Density: Avoid letting cultures become overly dense for extended periods, as this will increase the concentration of secreted β-lactamase.

      • Consider a More Stable Antibiotic: If plasmid instability is a persistent issue, and your experimental system allows, you could consider using a different selection marker and antibiotic that is more stable under your culture conditions.

Issue 3: Inconsistent or Non-reproducible Results in Susceptibility Assays

  • Question: My Minimum Inhibitory Concentration (MIC) values for this compound vary between experiments, especially when I read them at different time points. What could be the reason?

  • Answer: The degradation of this compound during the course of the assay is a likely cause for inconsistent MIC values. The determined MIC can be influenced by the incubation time, as the effective concentration of the antibiotic is decreasing.

    • Solutions:

      • Standardize Incubation Time: Strictly adhere to a standardized incubation time for all MIC assays to ensure comparability of results. A common timeframe is 16-20 hours.

      • Time-Kill Curve Analysis: For a more detailed understanding of the antibiotic's effectiveness over time, perform a time-kill curve analysis. This will provide data on the bactericidal or bacteriostatic activity at different time points.

      • Quantify this compound Concentration: If precise measurements are required, you can quantify the concentration of this compound in your culture medium at the beginning and end of the incubation period using methods like High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Stability of this compound in Liquid Culture Media

ParameterValueReference
Half-life in culture media (with β-lactamase producing E. coli)~45 minutes[5]
Complete degradation in culture media2.5 - 3.0 hours

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder2°C to 8°CAt least 1 year[1]
Stock Solution (aqueous)4°CSeveral weeks[1]
Stock Solution (aqueous)-20°CUp to 6 months[1]
Agar Plates4°CUp to 1 month

Experimental Protocols

Protocol 1: Determination of this compound Stability in Liquid Culture (Bioassay)

This protocol provides a method to assess the stability of this compound in a liquid culture medium over time by measuring its remaining antimicrobial activity.

Materials:

  • This compound stock solution (e.g., 50 mg/mL)

  • Liquid culture medium (e.g., LB broth)

  • A susceptible bacterial strain (e.g., E. coli DH5α)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator (37°C)

  • Sterile tubes and pipettes

Procedure:

  • Preparation of this compound-Containing Medium: Prepare a flask of sterile liquid culture medium containing the desired final concentration of this compound (e.g., 100 µg/mL).

  • Incubation and Sampling: Incubate the flask at 37°C with shaking. At various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), aseptically remove an aliquot of the medium.

  • Preparation of Inoculum: Grow an overnight culture of the susceptible bacterial strain. The next day, dilute the culture to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Bioassay Setup: In a 96-well plate, add a fixed volume (e.g., 180 µL) of the this compound-containing medium collected at each time point to triplicate wells.

  • Inoculation: Add a small volume (e.g., 20 µL) of the standardized bacterial inoculum to each well. Include positive (bacteria in fresh medium without this compound) and negative (medium only) controls.

  • Incubation and Measurement: Incubate the 96-well plate at 37°C. Measure the optical density (OD) at 600 nm at regular intervals (e.g., every hour) for up to 24 hours.

  • Data Analysis: Plot the growth curves for the bacteria in the medium collected at each time point. The delay in bacterial growth is proportional to the remaining concentration of active this compound. A longer lag phase indicates a higher concentration of active antibiotic.

Protocol 2: Time-Dependent Minimum Inhibitory Concentration (MIC) Assay

This protocol determines how the MIC of this compound against a specific bacterial strain changes with different incubation times.

Materials:

  • This compound stock solution

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in MHB (approximately 5 x 10^5 CFU/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB to create a range of concentrations.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C.

  • MIC Determination at Different Time Points: Visually inspect the plates or measure the OD600 at different incubation times (e.g., 8, 12, 16, 20, and 24 hours). The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • Data Analysis: Record the MIC value at each time point. A decrease in the MIC value over time indicates degradation of the antibiotic.

Mandatory Visualization

Carbenicillin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanism PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall PBP->CellWall Synthesis Lysis Cell Lysis PBP->Lysis Weakened Cell Wall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking This compound This compound This compound->PBP Inhibition BetaLactamase β-Lactamase This compound->BetaLactamase Hydrolysis Inactivethis compound Inactive This compound BetaLactamase->Inactivethis compound

Caption: Mechanism of this compound action and β-lactamase resistance.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_assay Bioassay cluster_analysis Data Analysis Start Start: Prepare This compound-containing medium IncubateFlask Incubate medium at 37°C Start->IncubateFlask Inoculum Prepare standardized bacterial inoculum InoculatePlate Inoculate wells with susceptible bacteria Inoculum->InoculatePlate Sample Take aliquots at different time points (0, 2, 4, 8, 12, 24h) IncubateFlask->Sample Plate Add medium aliquots to 96-well plate Sample->Plate Plate->InoculatePlate IncubatePlate Incubate plate and read OD600 InoculatePlate->IncubatePlate Plot Plot growth curves IncubatePlate->Plot Analyze Analyze lag phase to determine stability Plot->Analyze

Caption: Workflow for this compound stability bioassay.

References

Validation & Comparative

Carbenicillin vs. Ampicillin: A Comparative Guide to Stability in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology, microbiology, and drug development, the choice of a selection antibiotic is a critical parameter that can influence experimental outcomes. Ampicillin (B1664943) has historically been a common choice; however, its stability in culture media can be a significant drawback. This guide provides a detailed comparison of the stability of carbenicillin (B1668345) and ampicillin, supported by experimental data, to inform the selection of the most appropriate antibiotic for your research needs.

Key Stability Differences

This compound is demonstrably more stable than ampicillin in typical culture media.[1][2][3] This enhanced stability is primarily due to its greater resistance to degradation by factors such as heat and acidic conditions. The instability of ampicillin can lead to a significant decrease in its effective concentration over the course of an experiment, which can compromise selective pressure and lead to the emergence of satellite colonies. Satellite colonies consist of non-resistant bacteria that can grow in the vicinity of resistant colonies because the latter secrete β-lactamase, an enzyme that degrades ampicillin and creates a localized environment with a reduced antibiotic concentration. Due to its higher stability, this compound is less susceptible to this enzymatic degradation, resulting in cleaner selection plates with fewer satellite colonies.

Quantitative Stability Data

The degradation of ampicillin in culture media can be quite rapid. For instance, the half-life of ampicillin in LB media has been observed to be significantly shorter than that of this compound under similar conditions. One study demonstrated a 3 to 10-fold increase in the half-life of this compound compared to ampicillin in culture media.

The stability of these antibiotics in prepared agar (B569324) plates is also a crucial consideration. Studies have shown that ampicillin plates can lose a substantial amount of their potency over time. Some reports indicate that the effective concentration of ampicillin in agar plates can decrease by as much as 50% after one month of storage at 4°C. Another study reported a 10% reduction in ampicillin activity after four weeks at 4°C, while others have noted a 30-50% loss in concentration over the same period. More formally, a statistically significant loss of ampicillin activity in agar plates stored at 4°C for four weeks has been documented. In a solution at 37°C, ampicillin is reported to be stable for up to three days. The stability of ampicillin solutions is also highly dependent on pH, with decreased stability at a pH greater than 7.

The following table summarizes the comparative stability of this compound and ampicillin based on available data:

ParameterThis compoundAmpicillin
General Stability in Media More StableLess Stable
Heat Tolerance More TolerantLess Tolerant
Acid Tolerance More TolerantLess Tolerant
Satellite Colony Formation Less ProneMore Prone
Half-life in LB Media 3-10x longer than AmpicillinShorter
Activity Loss in Agar Plates (4°C) Minimal over 4 weeks10-50% loss over 4 weeks
Stability in Solution (37°C) More StableStable for up to 3 days
pH Sensitivity More Stable at varying pHLess stable at pH > 7

Experimental Protocols

To assess the stability of this compound and ampicillin in a laboratory setting, the following general protocol can be employed. This protocol is a composite of standard microbiological and analytical techniques.

Protocol: Comparative Stability Assay of this compound and Ampicillin

1. Preparation of Antibiotic Stock Solutions:

  • Prepare a 100 mg/mL stock solution of both this compound and ampicillin in sterile deionized water.
  • Filter-sterilize each stock solution through a 0.22 µm syringe filter into a sterile tube.
  • Store the stock solutions in aliquots at -20°C.

2. Preparation of Culture Media:

  • Prepare a batch of Luria-Bertani (LB) broth and LB agar.
  • Autoclave the media and allow it to cool to approximately 50-55°C.
  • Add the antibiotic stock solution to the cooled media to achieve the desired final concentration (e.g., 100 µg/mL).
  • For liquid media, dispense into sterile flasks.
  • For solid media, pour into sterile petri dishes and allow them to solidify.

3. Incubation and Sampling:

  • For Liquid Media: Inoculate the antibiotic-containing LB broth with a β-lactamase-producing bacterial strain (e.g., E. coli with an ampicillin-resistance plasmid). Incubate at 37°C with shaking.
  • Collect aliquots of the culture at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
  • Centrifuge the aliquots to pellet the cells and collect the supernatant.
  • For Agar Plates: Store the prepared plates at 4°C.
  • At different time points (e.g., 1, 2, 3, 4 weeks), take core samples from the agar.

4. Quantification of Antibiotic Concentration:

  • The concentration of the active antibiotic in the collected supernatants or agar samples can be determined using methods such as:
  • High-Performance Liquid Chromatography (HPLC): A precise method for separating and quantifying the antibiotic.
  • Bioassay: This involves plating a known sensitive bacterial strain on agar seeded with the collected samples. The size of the zone of inhibition is then compared to a standard curve to determine the antibiotic concentration.
  • Mass Spectrometry: A highly sensitive method for detecting and quantifying the antibiotic.

5. Data Analysis:

  • Plot the antibiotic concentration as a function of time for both this compound and ampicillin.
  • Calculate the half-life of each antibiotic under the tested conditions.

Experimental Workflow Diagram

G stock_prep Prepare Antibiotic Stock Solutions media_prep Prepare Culture Media (Liquid and Solid) stock_prep->media_prep add_abx Add Antibiotics to Cooled Media media_prep->add_abx liquid_culture Inoculate Liquid Media add_abx->liquid_culture plate_storage Store Agar Plates at 4°C add_abx->plate_storage liquid_sampling Sample Liquid Culture (Multiple Time Points) liquid_culture->liquid_sampling plate_sampling Sample Agar Plates (Multiple Time Points) plate_storage->plate_sampling quantify Quantify Antibiotic Concentration (HPLC, Bioassay, MS) liquid_sampling->quantify plate_sampling->quantify data_analysis Calculate Half-life and Compare Degradation Rates quantify->data_analysis

Caption: Workflow for comparing antibiotic stability.

Conclusion

The available evidence strongly indicates that this compound is a more stable alternative to ampicillin for use in culture media. Its enhanced resistance to heat and acidic conditions, coupled with its lower susceptibility to enzymatic degradation, makes it a superior choice for maintaining consistent selective pressure, particularly in long-term cultures or when working with high-density bacterial populations. While ampicillin may be a more economical option, the potential for experimental variability and failure due to its instability should be a significant consideration. For experiments requiring robust and reliable selection, this compound is the recommended choice.

References

The Stability Advantage: A Cost-Benefit Analysis of Carbenicillin Over Ampicillin in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology, microbiology, and drug development, the choice of a selection antibiotic is a critical decision that can significantly impact experimental outcomes. While ampicillin (B1664943) has historically been a cost-effective workhorse, its inherent instability can lead to ambiguous results. This guide provides a detailed comparison of carbenicillin (B1668345) and ampicillin, presenting experimental data to support the cost-benefit analysis of opting for the more stable, albeit more expensive, this compound.

Ampicillin and this compound are both semi-synthetic β-lactam antibiotics that inhibit bacterial cell wall synthesis, making them effective selection agents for identifying bacteria that have successfully incorporated a plasmid conferring resistance.[1][2] Resistance is typically mediated by the enzyme β-lactamase, which hydrolyzes the β-lactam ring common to both antibiotics.[1] However, key differences in their chemical structure lead to significant disparities in their stability and, consequently, their experimental performance.

Quantitative Comparison: Ampicillin vs. This compound

The primary advantages of this compound over ampicillin lie in its enhanced stability and reduced susceptibility to inactivation by β-lactamases. This translates to more reliable and reproducible experimental results, particularly in long-term cultures or when dealing with high bacterial densities.

FeatureAmpicillinThis compoundBenefit of this compound
Mechanism of Action Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2]Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2]Same mechanism, allowing for substitution in most protocols.
Resistance Mechanism Inactivation by β-lactamase, which hydrolyzes the β-lactam ring.[3]Inactivation by β-lactamase, though at a significantly lower rate.[1]Maintains selective pressure for longer periods.
Chemical Stability Prone to degradation in aqueous solutions, accelerated by heat and acidic pH.[2][4]More stable in solution and on plates, with greater tolerance for heat and acidity.[1][5]More reliable for long-term experiments and large-scale cultures.
Satellite Colony Formation Frequently observed due to the degradation of the antibiotic by secreted β-lactamase.[6][7]Significantly reduced satellite colony formation.[5][6]Cleaner results and easier identification of true transformants.
Cost Less expensive.Generally 2 to 4 times more expensive than ampicillin.[8]Higher initial cost is offset by improved reliability and reduced need for repeat experiments.
Susceptibility to β-lactamase Higher turnover rate (kcat) by Class C β-lactamases, indicating more rapid inactivation.Very poor substrate for Class C β-lactamases, with kcat values 10-100 fold lower than ampicillin.[1]More robust selection in the presence of β-lactamase-producing bacteria.

Experimental Protocols

To quantitatively assess the differences between ampicillin and this compound, the following experimental protocols can be employed.

Protocol 1: Comparative Stability Assay in Liquid Culture

This protocol measures the degradation rate of ampicillin and this compound in a standard bacterial culture medium at 37°C.

Materials:

  • LB Broth

  • Ampicillin sodium salt

  • This compound disodium (B8443419) salt

  • Spectrophotometer

  • Incubator at 37°C

  • Sterile culture tubes

Methodology:

  • Prepare stock solutions of ampicillin and this compound at 100 mg/mL in sterile water.

  • Prepare two sets of sterile culture tubes, each containing 5 mL of LB broth.

  • To one set of tubes, add ampicillin to a final concentration of 100 µg/mL.

  • To the second set of tubes, add this compound to a final concentration of 100 µg/mL.

  • Incubate all tubes at 37°C.

  • At time points of 0, 4, 8, 12, 24, and 48 hours, remove one tube from each set.

  • Measure the absorbance of the solution at a wavelength specific for the β-lactam ring (approximately 290 nm) to determine the concentration of the intact antibiotic.

  • Plot the concentration of each antibiotic over time to determine their respective half-lives in the culture medium.

Protocol 2: Satellite Colony Formation Assay

This protocol quantifies the formation of satellite colonies when using ampicillin versus this compound for plasmid selection.

Materials:

  • LB agar (B569324) plates

  • Ampicillin sodium salt

  • This compound disodium salt

  • E. coli strain (e.g., DH5α)

  • Plasmid with an ampicillin resistance gene (e.g., pUC19)

  • Sterile spreaders

  • Incubator at 37°C

Methodology:

  • Prepare LB agar plates containing either 100 µg/mL ampicillin or 100 µg/mL this compound.

  • Transform competent E. coli cells with the ampicillin-resistant plasmid and plate serial dilutions onto both types of plates.

  • Incubate the plates at 37°C for 16-24 hours.

  • After incubation, count the number of primary (large) colonies on each plate.

  • For each primary colony, count the number of surrounding satellite (small) colonies.

  • Calculate the average number of satellite colonies per primary colony for both ampicillin and this compound plates.

Visualizing the Selection Process

The following diagrams illustrate the key decision-making process and the mechanism of satellite colony formation.

Antibiotic_Selection_Workflow start Start: Plasmid Transformation exp_type Experiment Type? start->exp_type short_term Short-term incubation (<16h) Low bacterial density exp_type->short_term Short-term long_term Long-term incubation (>16h) High bacterial density Large-scale culture exp_type->long_term Long-term use_amp Use Ampicillin (Cost-effective) short_term->use_amp use_carb Use this compound (Higher stability) long_term->use_carb satellite_check Observe for satellite colonies use_amp->satellite_check no_satellites Proceed with experiment use_carb->no_satellites satellite_check->no_satellites No satellites Satellite colonies present? Consider switching to this compound satellite_check->satellites Yes

Caption: Decision workflow for choosing between ampicillin and this compound.

Satellite_Colony_Formation cluster_ampicillin Ampicillin Plate cluster_this compound This compound Plate resistant_colony_amp Resistant Colony (secretes β-lactamase) beta_lactamase_amp β-lactamase resistant_colony_amp->beta_lactamase_amp secretes degraded_zone_amp Ampicillin-depleted zone beta_lactamase_amp->degraded_zone_amp creates satellite_colony Satellite Colony (non-resistant) degraded_zone_amp->satellite_colony allows growth of resistant_colony_carb Resistant Colony (secretes β-lactamase) beta_lactamase_carb β-lactamase resistant_colony_carb->beta_lactamase_carb secretes no_degraded_zone This compound remains stable beta_lactamase_carb->no_degraded_zone less effective against

Caption: Mechanism of satellite colony formation with ampicillin vs. This compound.

Conclusion

While ampicillin is a viable and cost-effective option for routine, short-term bacterial selection, its instability poses a significant risk to the reliability of experimental results.[4] The degradation of ampicillin can lead to the growth of non-transformed cells, manifesting as satellite colonies, which can complicate downstream applications.[6][7] this compound, with its superior stability and resistance to β-lactamase, provides a more robust and reliable selection system.[1][5] The higher upfront cost of this compound is often justified by the reduced risk of failed experiments, the time saved from troubleshooting ambiguous results, and the increased confidence in the selected clones. For experiments requiring long incubation times, high bacterial densities, or where the utmost certainty in selection is paramount, this compound is the demonstrably superior choice.

References

Carbenicillin vs. Other Beta-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effectiveness of carbenicillin (B1668345) and other beta-lactam antibiotics. The information is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.

Mechanism of Action: The Beta-Lactam Core

This compound, a semi-synthetic penicillin, belongs to the carboxypenicillin subgroup.[1] Like all beta-lactam antibiotics, its bactericidal action stems from a beta-lactam ring in its molecular structure.[2] This class of antibiotics, which also includes penicillins, cephalosporins, monobactams, and carbapenems, functions by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[1][2] They bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final step of peptidoglycan cross-linking. This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.

Beta-Lactam Mechanism of Action cluster_bacteria Bacterial Cell Beta-Lactam Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam->PBP Binds to & Inhibits Cell Wall Synthesis Peptidoglycan Cross-linking PBP->Cell Wall Synthesis Catalyzes Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Prevents

Caption: Mechanism of action of beta-lactam antibiotics.

Comparative Efficacy: In Vitro Activity

The effectiveness of beta-lactam antibiotics is often quantified by their minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the comparative in vitro activity of this compound and other beta-lactams against several medically significant bacteria.

Table 1: Activity against Pseudomonas aeruginosa

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound128>512
Ticarcillin (B1683155)64256
Piperacillin (B28561)1664

Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

A study of 438 strains of Pseudomonas aeruginosa found that ticarcillin was two- to four-fold more active than this compound against the majority of strains.[3] Another study indicated that over 60% of P. aeruginosa isolates were inhibited by piperacillin at a concentration of 6.3 µg/ml.[4] Furthermore, piperacillin was found to be 16- to 32-fold more sensitive against P. aeruginosa than this compound.[5]

Table 2: Activity against Enterobacteriaceae (e.g., E. coli, Klebsiella pneumoniae)

AntibioticMIC Range (µg/mL) against E. coliMIC Range (µg/mL) against K. pneumoniae
This compound4 - 12816 - >512
Ampicillin (B1664943)2 - 64>512
Piperacillin1 - 164 - 64

Data represents a general range from various studies.

Piperacillin has demonstrated greater activity than this compound against isolates of Escherichia coli and Enterobacter.[4] In a broader comparison against Enterobacteriaceae, piperacillin and a test compound, Bay k 4999, were found to be the most active of the semi-synthetic penicillins tested.[6]

Mechanisms of Bacterial Resistance

The primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive. Other mechanisms include modification of the target PBPs, reduced permeability of the bacterial outer membrane, and active efflux of the antibiotic from the cell.

Beta-Lactam Resistance Mechanisms cluster_bacteria_resistance Resistant Bacterial Cell Beta-Lactam Beta-Lactam Antibiotic Beta-Lactamase Beta-Lactamase Enzyme Beta-Lactam->Beta-Lactamase Hydrolysis Altered PBP Altered PBPs Beta-Lactam->Altered PBP Reduced Binding Inactive Antibiotic Inactive Antibiotic Beta-Lactamase->Inactive Antibiotic Results in Efflux Pump Efflux Pump Efflux Pump->Beta-Lactam Expels Porin Channel Porin Channel Porin Channel->Beta-Lactam Reduced Entry

Caption: Key mechanisms of bacterial resistance to beta-lactam antibiotics.

Notably, the β-lactamase (bla) gene that confers resistance to ampicillin also confers resistance to this compound.[7] However, this compound is generally more resistant to degradation by beta-lactamases than ampicillin.[8]

Stability and Other Considerations

In a laboratory setting, this compound offers several advantages over ampicillin. It demonstrates improved stability in growth media, with better tolerance for heat and acidity.[2][9] This increased stability makes this compound a more effective choice for large-scale culturing experiments and can lead to the formation of fewer satellite colonies.[2][9] Satellite colonies are small colonies of non-resistant bacteria that can grow in the immediate vicinity of a resistant colony that is breaking down the antibiotic in the surrounding medium.[9]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium in a liquid growth medium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Stock solutions of antibiotics

  • Multipipettor

  • Incubator

  • ELISA reader (optional, for quantitative measurement)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a 2x concentrated stock solution of each antibiotic to be tested in the appropriate broth medium.

    • Dispense 100 µL of broth into all wells of a 96-well plate.

    • Add 100 µL of the 2x antibiotic stock to the first column of wells.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.[10]

  • Inoculum Preparation:

    • Grow the bacterial strain in broth to the logarithmic phase, matching the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[11]

    • Dilute the standardized inoculum to the final desired concentration (typically 10^4 to 10^5 CFU/mL) in the broth medium.[10]

  • Inoculation and Incubation:

    • Add 5 µL of the diluted bacterial suspension to each well (except for a sterility control well).[10]

    • Incubate the plates at 37°C for 18-24 hours.[10]

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth (no turbidity).[12] This can be determined visually or by using an ELISA reader to measure optical density.[10]

Broth Microdilution Workflow Start Start Prepare Antibiotic Dilutions Prepare Antibiotic Dilutions Start->Prepare Antibiotic Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Plate Inoculate Plate Prepare Antibiotic Dilutions->Inoculate Plate Prepare Bacterial Inoculum->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read MIC Read MIC Incubate->Read MIC End End Read MIC->End

Caption: Workflow for MIC determination using broth microdilution.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a bacterium to various antibiotics by measuring the zone of growth inhibition around antibiotic-impregnated disks on an agar (B569324) plate.

Materials:

  • Mueller-Hinton agar plates

  • Bacterial culture

  • Sterile cotton swabs

  • Antibiotic disks

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the bacterium from a non-selective agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[11][13]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[13][14]

    • Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[13][14]

    • Allow the plate to dry for 3-5 minutes.[14]

  • Application of Antibiotic Disks:

    • Using sterile forceps, place the antibiotic disks on the surface of the inoculated agar plate.[13][15]

    • Ensure the disks are placed at a sufficient distance from each other (e.g., 24mm apart) to prevent overlapping zones of inhibition.[15]

    • Gently press each disk to ensure complete contact with the agar.[13]

  • Incubation:

    • Invert the plates and incubate at 35°C (± 2°C) for 16-18 hours.[13]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) in millimeters using a ruler or caliper.[15]

    • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Kirby-Bauer Workflow Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Inoculate Agar Plate Inoculate Agar Plate Prepare Inoculum->Inoculate Agar Plate Apply Antibiotic Disks Apply Antibiotic Disks Inoculate Agar Plate->Apply Antibiotic Disks Incubate Incubate Apply Antibiotic Disks->Incubate Measure Zones of Inhibition Measure Zones of Inhibition Incubate->Measure Zones of Inhibition Interpret Results Interpret Results Measure Zones of Inhibition->Interpret Results End End Interpret Results->End

Caption: Step-by-step workflow for the Kirby-Bauer disk diffusion test.

References

Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Between Carbenicillin and Other Penicillins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against bacterial infections. This guide provides an objective comparison of carbenicillin's performance against other penicillins, supported by experimental data, detailed methodologies, and visual representations of the underlying resistance mechanisms.

Cross-resistance between β-lactam antibiotics, including the carboxypenicillin This compound (B1668345), presents a significant challenge in clinical settings. The primary drivers of this phenomenon are the bacterial production of β-lactamase enzymes, which inactivate the antibiotic, and alterations in the target penicillin-binding proteins (PBPs), which reduce drug efficacy. This guide delves into these mechanisms, offering a comparative analysis of this compound's susceptibility alongside other widely used penicillins such as ampicillin (B1664943), ticarcillin, and piperacillin.

Quantitative Analysis of Cross-Resistance

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC values of this compound and other penicillins against common Gram-negative pathogens known for their resistance, Pseudomonas aeruginosa and Escherichia coli. Lower MIC values indicate greater effectiveness.

Table 1: Comparative MICs (µg/mL) against Pseudomonas aeruginosa

AntibioticSusceptible Strain (MIC)β-Lactamase Producing Strain (MIC)PBP Mutant Strain (MIC)
This compound32 - 128[1][2]>512256 - >2048
Ticarcillin16 - 64[3]>256128 - 1024
Piperacillin4 - 1664 - 25632 - 128
Ampicillin>512>1024>1024

Table 2: Comparative MICs (µg/mL) against Escherichia coli

AntibioticSusceptible Strain (MIC)TEM-1 β-Lactamase Strain (MIC)AmpC β-Lactamase Strain (MIC)
This compound4 - 8>1024[4]64 - 256
Ampicillin2 - 4>2048[4][5]128 - 512
Penicillin G8 - 32>2048256 - 1024

Unraveling the Mechanisms of Resistance

The primary mechanisms conferring cross-resistance between this compound and other penicillins are the enzymatic degradation by β-lactamases and the modification of penicillin-binding proteins.

β-Lactamase-Mediated Resistance

β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[6][7][8] The genes encoding these enzymes can be located on either the bacterial chromosome or on mobile genetic elements like plasmids, facilitating their spread.[8][9] The production of β-lactamases, such as TEM-1, is a common cause of resistance to both ampicillin and this compound in E. coli.[4]

beta_lactamase_mechanism cluster_antibiotic Penicillin Antibiotic cluster_bacterium Bacterium penicillin Penicillin (e.g., this compound) beta_lactam_ring β-Lactam Ring penicillin->beta_lactam_ring Contains beta_lactamase β-Lactamase Enzyme penicillin->beta_lactamase Targeted by inactivated_penicillin Inactive Penicilloic Acid beta_lactamase->inactivated_penicillin Hydrolyzes β-Lactam Ring

Mechanism of β-lactamase inactivation of penicillin.
Alterations in Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall.[10][11] Penicillins exert their antimicrobial effect by binding to and inhibiting these proteins.[11] Mutations in the genes encoding PBPs can alter their structure, reducing their affinity for β-lactam antibiotics and leading to resistance.[10][12] For instance, specific amino acid substitutions in PBP3 have been shown to confer resistance to a broad range of β-lactams.[13][14][15]

pbp_resistance cluster_process Bacterial Cell Wall Synthesis pbp Penicillin-Binding Protein (PBP) cell_wall Peptidoglycan Cell Wall pbp->cell_wall Synthesizes mutated_pbp Mutated PBP pbp->mutated_pbp Mutation penicillin Penicillin Antibiotic penicillin->pbp Inhibits mutated_pbp->cell_wall Continues Synthesis (Reduced Inhibition)

Mechanism of resistance via PBP alteration.

Experimental Protocols

Accurate determination of cross-resistance relies on standardized laboratory procedures. Below are detailed methodologies for two key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution

This method determines the lowest concentration of an antibiotic that prevents visible bacterial growth on an agar surface.

  • Preparation of Antibiotic Plates: Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of the antibiotic to be tested. The antibiotic concentrations should be in a twofold dilution series (e.g., 512, 256, 128, ..., 0.5 µg/mL). A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Culture the bacterial isolates overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Inoculation: Using a multipoint inoculator, spot a standardized volume of each bacterial suspension onto the surface of the antibiotic-containing agar plates and the control plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

mic_workflow start Start prepare_plates Prepare Agar Plates with Serial Dilutions of Antibiotic start->prepare_plates prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate Inoculate Plates with Bacterial Suspension prepare_plates->inoculate prepare_inoculum->inoculate incubate Incubate Plates (16-20 hours) inoculate->incubate read_results Read MIC (Lowest Concentration with No Growth) incubate->read_results end End read_results->end

Workflow for MIC determination by agar dilution.
β-Lactamase Activity Assay (Chromogenic Method)

This assay utilizes a chromogenic cephalosporin, nitrocefin (B1678963), to detect the presence of β-lactamase activity.

  • Reagent Preparation: Prepare a working solution of nitrocefin (typically 0.5-1.0 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0).[16] The solution should be yellow.

  • Bacterial Isolate Preparation: Grow the bacterial strain to be tested on an appropriate agar medium overnight.

  • Assay Performance (Slide Method):

    • Place a drop of the nitrocefin solution on a clean microscope slide.

    • Using a sterile loop, pick a few colonies of the test bacterium and emulsify them in the drop of nitrocefin.

  • Observation: A positive result is indicated by a rapid color change from yellow to red, which signifies the hydrolysis of nitrocefin by β-lactamase.[16][17] The absence of a color change within 15-30 minutes indicates a negative result.[16][17]

beta_lactamase_assay nitrocefin Nitrocefin Solution (Yellow) emulsify Emulsify Colony in Nitrocefin nitrocefin->emulsify bacterial_colony Bacterial Colony bacterial_colony->emulsify observe Observe for Color Change emulsify->observe positive_result Red Color (β-Lactamase Positive) observe->positive_result If Hydrolysis Occurs negative_result No Color Change (β-Lactamase Negative) observe->negative_result If No Hydrolysis

Workflow for the chromogenic β-lactamase assay.

References

A Comparative Analysis of Carbenicillin and Cefotaxime in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers navigating the selection of antibiotics for Agrobacterium-mediated transformation and control of bacterial contamination in plant cell and tissue cultures.

In the realm of plant biotechnology, particularly in Agrobacterium-mediated genetic transformation, the effective elimination of the bacterial vector post-transformation is critical for successful plant regeneration. Carbenicillin (B1668345) and cefotaxime (B1668864), both β-lactam antibiotics, are widely employed for this purpose. However, their efficacy in bacterial elimination and their impact on plant tissue health and regenerative capacity can vary significantly depending on the plant species and experimental conditions. This guide provides a comprehensive comparison of this compound and cefotaxime, supported by experimental data, to aid researchers in making informed decisions for their plant culture systems.

Performance in Agrobacterium Elimination

Both this compound and cefotaxime are effective in inhibiting the growth of Agrobacterium tumefaciens. They function by interfering with the synthesis of the bacterial cell wall.[1] While both are broad-spectrum antibiotics effective against Gram-negative bacteria like Agrobacterium, their stability and potency can differ. This compound is noted to be more stable than ampicillin (B1664943) in culture media, particularly against heat and low pH, which can reduce the occurrence of satellite colonies. Cefotaxime is also a broad-spectrum cephalosporin (B10832234) antibiotic with low toxicity to eukaryotic cells and is effective at low concentrations.[2]

Studies have shown that a concentration of 250-500 mg/L for both cefotaxime and this compound is commonly used for effective Agrobacterium suppression in many plant species.[3] However, the optimal concentration can be species-dependent. For instance, in indica rice, a combination of 250 mg/L cefotaxime and 100 mg/L this compound has been used effectively in the initial stages of selection, followed by 250 mg/L cefotaxime alone for complete elimination.[3]

Impact on Plant Regeneration and Development

Beyond their antibacterial properties, this compound and cefotaxime can exert significant, and often contrasting, effects on plant tissue growth and regeneration. These effects are highly dependent on the plant species and the concentration of the antibiotic used.

This compound: In some cases, this compound has been observed to have a neutral or even inhibitory effect on plant regeneration. For example, in carrot protoplast cultures, this compound concentrations of 400–500 mg/L completely inhibited the regenerative ability of the tissues.[4] Conversely, at a lower concentration of 200 mg/L, it resulted in a higher number of regenerated plants compared to the control.[4] Some studies suggest that breakdown products of this compound may have auxin-like activity, which could explain some of its growth-promoting effects at lower concentrations.

Cefotaxime: Cefotaxime has often been reported to have a more stimulatory effect on callus growth and regeneration in a variety of plant species. In carrot protoplast cultures, cefotaxime at 400–500 mg/L showed a stimulatory effect on plant production.[4] Similarly, in subterranean clover, 200 mg/L cefotaxime doubled the shoot regeneration rate.[5] This stimulatory effect is sometimes attributed to cefotaxime mimicking a plant growth factor or its degradation products having growth-regulating activity.[5] However, at high concentrations, cefotaxime can also become inhibitory.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, providing a side-by-side comparison of this compound and cefotaxime on key parameters in plant tissue culture.

Table 1: Efficacy in Agrobacterium Elimination

Plant SpeciesAntibioticConcentration (mg/L)EfficacyCitation
Indica RiceThis compound & Cefotaxime100 & 250 (initial), 250 (final)Effective elimination[3]
General UseThis compound250 - 500Commonly used effective range[3]
General UseCefotaxime250 - 500Commonly used effective range[3]

Table 2: Effects on Callus Growth and Regeneration

Plant SpeciesAntibioticConcentration (mg/L)Effect on Callus Growth/RegenerationCitation
CarrotThis compound200Increased plant regeneration[4]
CarrotThis compound400 - 500Complete inhibition of regeneration[4]
CarrotCefotaxime400 - 500Stimulatory effect on plant production[4]
ChrysanthemumThis compound-Higher phytotoxicity than cefotaxime[2]
ChrysanthemumCefotaxime-Lower phytotoxicity than this compound[2]
Subterranean CloverCefotaxime2002-fold increase in shoot regeneration[5]

Experimental Protocols

The successful application of this compound and cefotaxime in plant tissue culture relies on optimized protocols. Below is a generalized experimental workflow for Agrobacterium-mediated transformation, incorporating the use of these antibiotics.

1. Co-cultivation:

  • Following inoculation of explants with an Agrobacterium suspension, co-cultivate for 2-3 days on a suitable medium.

2. Washing and Decontamination:

  • After co-cultivation, wash the explants with sterile distilled water or a liquid medium to remove excess Agrobacterium.

  • A subsequent wash with a sterile antibiotic solution (e.g., 500 mg/L this compound or cefotaxime) for a short duration (e.g., 1 hour) can further reduce the bacterial load.[6]

3. Selection and Regeneration Medium:

  • Transfer the washed explants to a selection medium containing the appropriate selective agent (e.g., kanamycin, hygromycin) and an antibiotic to inhibit residual Agrobacterium.

  • Incorporate this compound or cefotaxime into the medium at a pre-determined optimal concentration (typically 250-500 mg/L).

  • It is crucial to prepare fresh antibiotic stock solutions and add them to the autoclaved medium after it has cooled to below 50°C, as both antibiotics are heat-labile.[6]

4. Subculture:

  • Subculture the explants to fresh medium containing the same concentration of antibiotics every 2-3 weeks to maintain selection pressure and prevent bacterial overgrowth.

Visualizing the Workflow

The following diagrams illustrate the key stages of the experimental workflow and the mode of action of these antibiotics.

Agrobacterium_Transformation_Workflow start Plant Explant Preparation inoculation Agrobacterium Inoculation start->inoculation cocultivation Co-cultivation (2-3 days) inoculation->cocultivation washing Washing Step (Sterile water/ Antibiotic solution) cocultivation->washing selection Transfer to Selection Medium (with this compound or Cefotaxime) washing->selection regeneration Plant Regeneration selection->regeneration end Transgenic Plant regeneration->end

Figure 1: Experimental workflow for Agrobacterium-mediated transformation.

Antibiotic_Mode_of_Action antibiotics This compound Cefotaxime pbp Penicillin-Binding Proteins (PBPs) antibiotics->pbp inhibit cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall catalyze lysis Bacterial Cell Lysis cell_wall->lysis inhibition leads to

Figure 2: Mode of action of β-lactam antibiotics.

Conclusion

The choice between this compound and cefotaxime for plant tissue culture applications is not a one-size-fits-all decision. While both are effective in controlling Agrobacterium contamination, their secondary effects on plant regeneration can be markedly different. Experimental evidence suggests that cefotaxime may offer a regenerative advantage in some species, potentially due to its hormone-like effects. Conversely, this compound, while sometimes more phytotoxic at higher concentrations, can be a reliable option, especially given its stability.[2][4][5]

Researchers are encouraged to conduct pilot studies to determine the optimal antibiotic and its concentration for their specific plant species and experimental system. Careful consideration of both the bactericidal efficacy and the potential phytotoxic or stimulatory effects on plant development is paramount for achieving successful transformation and regeneration outcomes.

References

Carbenicillin in High-Copy vs. Low-Copy Plasmids: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a selective antibiotic is a critical parameter in molecular cloning and protein expression studies. This guide provides an objective comparison of carbenicillin's performance in the context of high-copy and low-copy number plasmids, supported by established microbiological principles and experimental data.

This compound (B1668345), a semi-synthetic penicillin antibiotic, is a widely used selective agent for plasmids conferring resistance through the β-lactamase (bla) gene. Its performance, however, can be influenced by the plasmid copy number within the host bacterium. This guide will delve into the nuances of using this compound for both high-copy and low-copy plasmids, focusing on key performance indicators such as selection efficiency, plasmid stability, and the propensity for satellite colony formation.

Executive Summary: Key Differences in Performance

The primary distinction in this compound's performance between high-copy and low-copy plasmids lies in the level of β-lactamase expression. High-copy plasmids, present in hundreds of copies per cell, lead to a significantly higher production of β-lactamase compared to low-copy plasmids, which are maintained at just a few copies per cell. This differential expression has a direct impact on the antibiotic's efficacy and the overall experimental outcome.

FeatureHigh-Copy PlasmidsLow-Copy Plasmids
β-Lactamase Production HighLow
This compound Resistance HighModerate to Low
Satellite Colony Formation Less frequent than ampicillin, but possible at high cell densitiesMinimal to none
Plasmid Stability Generally stable with consistent selective pressureMore susceptible to loss without adequate selection
Recommended this compound Conc. Standard (e.g., 50-100 µg/mL)May require lower concentrations (e.g., 25-50 µg/mL)

The Mechanism of Action and Resistance

This compound, like other penicillin-class antibiotics, functions by inhibiting the synthesis of the bacterial cell wall. The resistance mechanism is conferred by the enzyme β-lactamase, encoded by the bla gene on the plasmid. This enzyme hydrolyzes the β-lactam ring of this compound, rendering it inactive.

cluster_0 Preparation cluster_1 Transformation cluster_2 Recovery and Plating Thaw Cells Thaw competent cells on ice Add Plasmid Add 1-5 µL of plasmid DNA Thaw Cells->Add Plasmid Incubate on Ice Incubate on ice for 30 min Add Plasmid->Incubate on Ice Heat Shock Heat shock at 42°C for 30-60 sec Incubate on Ice->Heat Shock Incubate on Ice 2 Return to ice for 2 min Heat Shock->Incubate on Ice 2 Add SOC Add 250 µL of SOC medium Incubate on Ice 2->Add SOC Incubate at 37C Incubate at 37°C for 1 hour Add SOC->Incubate at 37C Plate Cells Plate on LB agar (B569324) with This compound Incubate at 37C->Plate Cells

The Superior Stability of Carbenicillin in Cloning: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular cloning, the selection of transformed bacteria is a critical step, traditionally accomplished through the use of antibiotics. For decades, ampicillin (B1664943) has been a cost-effective and widely used selective agent. However, its inherent instability can lead to experimental inconsistencies. This guide provides a comprehensive comparison of carbenicillin (B1668345) and its less stable counterpart, ampicillin, offering researchers and drug development professionals the data and protocols necessary to make an informed decision for their cloning experiments.

Mechanism of Action: A Shared Pathway

Both this compound and ampicillin belong to the β-lactam class of antibiotics. Their bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall. Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and death.

Bacterial resistance to these antibiotics is primarily conferred by the enzyme β-lactamase, encoded by the bla gene often carried on plasmids. This enzyme hydrolyzes the β-lactam ring, inactivating the antibiotic and allowing the bacteria to survive and proliferate.

Head-to-Head Comparison: this compound vs. Ampicillin

While both antibiotics share a mechanism of action and are used for selecting bacteria carrying the ampicillin resistance gene (bla), their chemical stability sets them apart, leading to significant differences in experimental outcomes. This compound's enhanced stability in growth media, particularly its resistance to degradation by β-lactamase and its tolerance to heat and acidity, makes it a more robust choice for many cloning applications.[1][2][3][4]

Key Performance Indicators:

FeatureThis compoundAmpicillinRationale
Stability in Media High[1][2][3]Low[1][3]This compound is more resistant to heat and pH changes, and less susceptible to degradation by β-lactamase.[1][4]
Satellite Colony Formation Significantly Reduced[2][4][5][6]Prone to Satellite Colonies[5][6][7]Ampicillin degradation creates antibiotic-free zones around resistant colonies, allowing non-transformed cells to grow as satellite colonies.[5][7] this compound's stability minimizes this effect.[2][4]
Transformation Efficiency ConsistentCan be inconsistentThe degradation of ampicillin can lead to a loss of selective pressure over time, potentially affecting the apparent transformation efficiency.
Cost Higher[6]Lower[6]Ampicillin is a more economical option for routine cloning experiments where satellite colonies are not a major concern.
Typical Working Concentration 50-100 µg/mL[2][8]50-100 µg/mLThe working concentrations for both antibiotics are generally in the same range.

Experimental Protocols

A typical cloning workflow involves the transformation of competent E. coli cells with a plasmid containing the gene of interest and an antibiotic resistance marker, followed by selection on antibiotic-containing agar (B569324) plates.

Preparation of Antibiotic Stock Solutions:
  • This compound: Dissolve this compound disodium (B8443419) salt in sterile deionized water to a final concentration of 50 mg/mL. Some protocols suggest dissolving it in a 50% ethanol (B145695) solution.[9] Filter-sterilize the solution through a 0.22 µm filter. Store at -20°C in small aliquots.

  • Ampicillin: Dissolve ampicillin sodium salt in sterile deionized water to a final concentration of 50-100 mg/mL. Filter-sterilize and store at -20°C in small aliquots. Ampicillin solutions are less stable than this compound solutions and should be used within a few months.[1]

Preparation of Selective Agar Plates:
  • Prepare Luria-Bertani (LB) agar and autoclave.

  • Cool the agar to approximately 50-55°C.

  • Add the antibiotic stock solution to the molten agar to the desired final concentration (typically 50 µg/mL or 100 µg/mL).

  • Mix gently and pour the plates.

  • Store the plates at 4°C for up to 4 weeks for this compound and up to 2 weeks for ampicillin for optimal performance.[1]

Transformation and Plating:
  • Thaw competent E. coli cells on ice.

  • Add 1-5 µL of the ligation mixture or plasmid DNA to the competent cells.

  • Incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45-60 seconds.

  • Immediately return the cells to ice for 2 minutes.

  • Add 250-500 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Spread 50-200 µL of the cell suspension onto pre-warmed selective LB agar plates.

  • Incubate the plates overnight at 37°C.

Visualizing the Workflow and Mechanisms

To better illustrate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Cloning_Workflow cluster_prep Preparation cluster_transformation Transformation cluster_selection Selection Competent Cells Competent Cells Transformation Transformation Competent Cells->Transformation Plasmid DNA Plasmid DNA Ligation Mix Ligation Mix Ligation Mix->Transformation add to Heat Shock Heat Shock Transformation->Heat Shock 42°C Recovery Recovery Heat Shock->Recovery SOC medium Plating Plating Recovery->Plating spread on Selective Plate LB Agar + this compound Plating->Selective Plate Incubation Incubation Selective Plate->Incubation 37°C overnight Colony Growth Colony Growth Incubation->Colony Growth

Caption: A typical workflow for bacterial transformation and selection using this compound.

Antibiotic_Action cluster_bacterium Bacterium cluster_resistance Resistance Mechanism This compound This compound PBP Penicillin-Binding Proteins This compound->PBP inhibits β-lactamase β-lactamase This compound->β-lactamase hydrolyzed by Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis catalyzes Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis inhibition leads to Plasmid Plasmid bla gene bla (β-lactamase gene) Plasmid->bla gene carries bla gene->β-lactamase expresses Inactive this compound Inactive this compound β-lactamase->Inactive this compound produces

Caption: Mechanism of action of this compound and the resistance conferred by β-lactamase.

Conclusion

For routine cloning applications where cost is a primary concern, ampicillin remains a viable option. However, for experiments demanding high fidelity, such as the construction of complex libraries or long-term culturing, the superior stability of this compound offers a clear advantage.[1] By minimizing the formation of satellite colonies, this compound ensures a more stringent selection process, ultimately leading to more reliable and reproducible results.[2][5][6] Researchers should weigh the economic considerations against the potential for experimental artifacts when choosing between these two antibiotics.

References

A Comparative Analysis of Carbenicillin and Other Selection Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a selection antibiotic is a critical step in molecular cloning and recombinant protein production. This guide provides an objective comparison of carbenicillin (B1668345) with other commonly used selection antibiotics—ampicillin (B1664943), kanamycin, and zeocin—supported by available data and detailed experimental protocols.

This analysis focuses on key performance indicators such as stability, the propensity for satellite colony formation, and the mechanism of action. Understanding these differences is crucial for optimizing experimental workflows and ensuring the integrity of results.

Performance Comparison of Selection Antibiotics

The selection of an appropriate antibiotic is pivotal for the successful isolation of transformed cells. The following tables summarize the key characteristics and typical working concentrations of this compound, ampicillin, kanamycin, and zeocin.

Table 1: General Characteristics of Common Selection Antibiotics

FeatureThis compoundAmpicillinKanamycinZeocin
Antibiotic Class β-lactamβ-lactamAminoglycosideBleomycin family
Mechanism of Action Inhibits bacterial cell wall synthesis.[1][2]Inhibits bacterial cell wall synthesis.[3]Inhibits protein synthesis by binding to the 30S ribosomal subunit.[4]Binds to and cleaves DNA, causing cell death.[5]
Resistance Gene bla (β-lactamase)bla (β-lactamase)aph(3')-IIa or nptII (aminoglycoside phosphotransferase)Sh ble (binds to Zeocin)
Spectrum of Activity Broad-spectrum (Gram-positive and Gram-negative)Broad-spectrum (Gram-positive and Gram-negative)Broad-spectrum (primarily Gram-negative, some Gram-positive)Broad-spectrum (bacteria, yeast, fungi, plant, and mammalian cells).[5]
Mode of Action BactericidalBactericidalBactericidalBactericidal

Table 2: Recommended Working Concentrations for E. coli Selection

AntibioticStock Solution ConcentrationWorking Concentration
This compound50 mg/mL in 50% ethanol (B145695) or water50-100 µg/mL[6]
Ampicillin100 mg/mL in water50-100 µg/mL[7]
Kanamycin50 mg/mL in water30-50 µg/mL
Zeocin100 mg/mL in water25-50 µg/mL (in low salt LB)[8]

Key Performance Comparisons

Stability in Culture Media

A critical factor differentiating this compound and ampicillin is their stability in growth media. This compound exhibits greater stability, particularly in terms of resistance to heat and acidic conditions.[2][3] Ampicillin, on the other hand, is more prone to degradation, which can lead to a loss of selective pressure over time, especially during long incubation periods.[7]

Satellite Colony Formation

Mechanisms of Action and Resistance

Understanding the molecular mechanisms of how these antibiotics work and how resistance is conferred is fundamental to their effective use.

This compound and Ampicillin: Inhibition of Cell Wall Synthesis

This compound and ampicillin are both β-lactam antibiotics that function by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[1][2][3] They specifically target and acylate penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and death.

Resistance to these antibiotics is primarily mediated by the enzyme β-lactamase, which is encoded by the bla gene often carried on plasmids. β-lactamase hydrolyzes the amide bond in the β-lactam ring, rendering the antibiotic inactive.

G cluster_antibiotic β-Lactam Antibiotic Action cluster_resistance Resistance Mechanism β-Lactam This compound / Ampicillin PBP Penicillin-Binding Proteins (PBPs) β-Lactam->PBP Inhibits Inactive Antibiotic Inactive Antibiotic β-Lactam->Inactive Antibiotic Cell Wall Synthesis Peptidoglycan Cross-linking PBP->Cell Wall Synthesis Catalyzes Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Cell Lysis Leads to (when inhibited) β-Lactamase β-Lactamase (bla gene product) β-Lactamase->β-Lactam Hydrolyzes G cluster_antibiotic Kanamycin Action cluster_resistance Resistance Mechanism Kanamycin Kanamycin Ribosome 30S Ribosomal Subunit Kanamycin->Ribosome Binds to Protein Synthesis Protein Synthesis Kanamycin->Protein Synthesis Inhibits Inactive Kanamycin Phosphorylated (Inactive) Kanamycin Kanamycin->Inactive Kanamycin Ribosome->Protein Synthesis Essential for Cell Death Bacterial Cell Death Protein Synthesis->Cell Death Leads to (when inhibited) APH Aminoglycoside Phosphotransferase (aph gene product) APH->Kanamycin Phosphorylates G cluster_antibiotic Zeocin Action cluster_resistance Resistance Mechanism Zeocin Zeocin DNA Bacterial DNA Zeocin->DNA Intercalates and Binds Zeocin-Sh_ble Complex Inactive Zeocin-Protein Complex Zeocin->Zeocin-Sh_ble Complex DNA Cleavage DNA Strand Breaks DNA->DNA Cleavage Leads to Cell Death Bacterial Cell Death DNA Cleavage->Cell Death Sh_ble Sh ble Gene Product Sh_ble->Zeocin Binds to G start Start step1 Thaw competent E. coli cells on ice start->step1 step2 Add plasmid DNA to cells and incubate on ice for 30 min step1->step2 step3 Heat shock at 42°C for 45-90 seconds step2->step3 step4 Immediately return to ice for 2 min step3->step4 step5 Add SOC medium and incubate at 37°C for 1 hour with shaking step4->step5 step6 Plate on LB agar (B569324) with selection antibiotic step5->step6 step7 Incubate plates overnight at 37°C step6->step7 end End step7->end

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Carbenicillin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective disposal of laboratory materials is paramount. Carbenicillin (B1668345), a widely used beta-lactam antibiotic, requires specific handling to mitigate environmental contamination and the potential development of antibiotic resistance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the surrounding environment.

Two primary methods are recommended for the inactivation of this compound waste: heat inactivation via autoclaving and chemical inactivation using sodium hydroxide (B78521). The appropriate method depends on the nature of the waste—whether it is a dilute solution, such as used liquid media, or a concentrated stock solution.

Disposal Methods at a Glance

The following table summarizes the recommended disposal methods for different types of this compound waste, along with the necessary operational parameters.

Waste TypeDisposal MethodKey Parameters
Used Liquid Media Heat Inactivation (Autoclaving)Temperature: 121°CPressure: 15 psiTime: Minimum of 30 minutes
Concentrated Stock Solutions Chemical InactivationReagent: 1 M Sodium Hydroxide (NaOH)Reaction Time: Minimum of 2 hours at room temperature
Solid Waste (e.g., contaminated plates) Heat Inactivation (Autoclaving)Temperature: 121°CPressure: 15 psiTime: Minimum of 60 minutes

Experimental Protocols: Step-by-Step Guidance

Below are detailed methodologies for the two primary methods of this compound disposal. Adherence to these protocols is crucial for ensuring complete inactivation of the antibiotic.

Method 1: Heat Inactivation (Autoclaving) for Liquid and Solid Waste

Autoclaving is the preferred method for decontaminating dilute this compound waste, such as used cell culture media and contaminated agar (B569324) plates. The high temperature and pressure of the autoclave effectively hydrolyze the beta-lactam ring, rendering the antibiotic inactive.[1]

Materials:

  • Autoclavable biohazard bags

  • Secondary containment (autoclavable tray or pan)

  • Autoclave tape or other heat indicator

  • Personal Protective Equipment (PPE): Heat-resistant gloves, lab coat, eye protection

Procedure:

  • Preparation of Waste:

    • Liquid Waste: Loosen the caps (B75204) on liquid waste containers to prevent pressure buildup. Do not fill containers more than two-thirds full.[2] Place containers in a secondary autoclavable tray to contain any potential spills.[3]

    • Solid Waste: Place contaminated items such as petri dishes, and culture flasks into an autoclavable biohazard bag. Add a small amount of water (approximately 50-100 mL) to the bag to ensure steam generation.[2]

  • Sealing and Labeling:

    • Loosely seal the biohazard bag, leaving a small opening to allow steam to penetrate.

    • Apply autoclave tape to the bag or container.

    • Label the waste clearly with the contents and the date.

  • Autoclaving:

    • Place the prepared waste into the autoclave. Ensure there is adequate space between items for steam circulation.[4]

    • Run the autoclave on a standard gravity cycle at 121°C and 15 psi.

    • Set the cycle time for a minimum of 30 minutes for liquids and 60 minutes for solids.

  • Post-Autoclaving:

    • Once the cycle is complete and the pressure has returned to zero, carefully open the autoclave door, standing to the side to avoid steam exposure.

    • Allow the contents to cool before removal.

    • Verify that the autoclave tape has changed color, indicating the proper temperature was reached.

    • The autoclaved, non-hazardous waste can now be disposed of in the regular trash, in accordance with institutional guidelines.

Method 2: Chemical Inactivation for Concentrated Stock Solutions

Concentrated this compound stock solutions should be treated as hazardous chemical waste and inactivated chemically prior to disposal. Sodium hydroxide, a strong base, effectively hydrolyzes the beta-lactam ring of this compound.

Materials:

  • 1 M Sodium Hydroxide (NaOH) solution

  • Appropriate chemical waste container

  • pH indicator strips

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, lab coat, chemical splash goggles, face shield

Procedure:

  • Safety Precautions:

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate PPE, as sodium hydroxide is corrosive and can cause severe burns.

  • Inactivation:

    • For every 1 volume of concentrated this compound solution, add an equal volume of 1 M NaOH solution in a designated chemical waste container.

    • Gently swirl the container to mix the contents.

    • Allow the mixture to stand at room temperature for a minimum of 2 hours to ensure complete hydrolysis of the antibiotic.

  • Neutralization and Disposal:

    • After the inactivation period, check the pH of the solution using a pH indicator strip. The solution will be highly basic.

    • Neutralize the solution by cautiously adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0. This step should be performed with care to avoid a vigorous exothermic reaction.

    • Once neutralized, the solution can be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations. Always consult your institution's environmental health and safety office for specific guidance.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

CarbenicillinDisposal cluster_waste This compound Waste cluster_dilute Dilute Waste cluster_concentrated Concentrated Waste cluster_disposal Final Disposal Waste Identify Waste Type Dilute Used Media / Contaminated Solids Waste->Dilute Concentrated Stock Solutions Waste->Concentrated Autoclave Heat Inactivation (Autoclaving) 121°C, 15 psi Dilute->Autoclave  Procedure 1 Disposal Dispose per Institutional Guidelines Autoclave->Disposal Chemical Chemical Inactivation 1M NaOH Concentrated->Chemical  Procedure 2 Chemical->Disposal

Caption: Decision workflow for the proper disposal of this compound waste.

By following these detailed procedures, laboratory personnel can confidently and safely manage this compound waste, contributing to a safer research environment and minimizing the ecological impact of antibiotic disposal. Always prioritize safety and consult your institution's specific guidelines for waste management.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。